molecular formula C23H23N5O2 B15582693 RIPK1-IN-4

RIPK1-IN-4

Cat. No.: B15582693
M. Wt: 401.5 g/mol
InChI Key: SLRYMOUSQMDJPH-UHFFFAOYSA-N
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Description

RIPK1-IN-4 is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(1-aminoisoquinolin-5-yl)phenyl]-3-(5-tert-butyl-1,2-oxazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-23(2,3)19-13-20(28-30-19)27-22(29)26-15-9-7-14(8-10-15)16-5-4-6-18-17(16)11-12-25-21(18)24/h4-13H,1-3H3,(H2,24,25)(H2,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRYMOUSQMDJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=C(C=C2)C3=CC=CC4=C3C=CN=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RIPK1-IN-4 in Necroptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a form of regulated necrosis, a programmed cell death pathway independent of caspase activity, that is implicated in the pathophysiology of a wide range of inflammatory and degenerative diseases. A key mediator of this pathway is the Receptor-Interacting Protein Kinase 1 (RIPK1). The kinase activity of RIPK1 is a critical node in the signaling cascade that leads to necroptotic cell death, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanism of action of RIPK1-IN-4, a potent and selective inhibitor of RIPK1, in the context of necroptosis.

Core Mechanism of Action of this compound

This compound is a highly potent and selective, type II kinase inhibitor of RIPK1. Its mechanism of action is centered on its ability to bind to a specific, inactive conformation of the RIPK1 kinase domain.

Binding Mode and Selectivity

This compound targets the "DLG-out" inactive conformation of RIPK1. This conformation is characterized by the outward positioning of the Aspartate-Leucine-Glycine (DLG) motif within the activation loop of the kinase. By binding to this inactive state, this compound effectively locks the kinase in a non-functional conformation, preventing its catalytic activity. This type II inhibitory mechanism contributes to its high selectivity for RIPK1 over other kinases.

Inhibition of RIPK1 Kinase Activity

The binding of this compound to the ATP-binding pocket of RIPK1 in its inactive state prevents the subsequent binding of ATP, which is essential for the kinase's phosphorylating function. This directly inhibits the autophosphorylation of RIPK1, a critical step for its activation and the downstream propagation of the necroptotic signal.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound based on biochemical assays.

Assay TypeTargetSpeciesIC50 (nM)
Biochemical Kinase AssayRIPK1Human16
ADP-Glo Kinase AssayRIPK1Not Specified10

Signaling Pathways and Experimental Workflows

Necroptosis Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical necroptosis signaling pathway initiated by TNF-α and the point of intervention by this compound.

Necroptosis_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Recruits RIPK1_active Activated p-RIPK1 Complex_I->RIPK1_active Leads to autophosphorylation Necrosome Necrosome (p-RIPK1, p-RIPK3) RIPK1_active->Necrosome Forms RIPK1_IN_4 This compound RIPK1_IN_4->RIPK1_active Inhibits RIPK3 RIPK3 pRIPK3 p-RIPK3 pMLKL p-MLKL (Oligomerization) pRIPK3->pMLKL Phosphorylates MLKL MLKL Membrane_Rupture Plasma Membrane Rupture pMLKL->Membrane_Rupture Induces Necrosome->pRIPK3 Phosphorylates

Figure 1. Necroptosis signaling pathway and this compound inhibition.
Experimental Workflow: Cellular Necroptosis Inhibition Assay

This diagram outlines a typical workflow to assess the inhibitory effect of this compound on necroptosis in a cellular context.

Cellular_Assay_Workflow start Start seed_cells Seed HT-29 or L929 cells start->seed_cells pretreat Pre-treat with this compound (Dose-response) seed_cells->pretreat induce_necroptosis Induce Necroptosis (e.g., TNF-α/SMAC/z-VAD) pretreat->induce_necroptosis incubate Incubate induce_necroptosis->incubate measure_death Measure Cell Death (e.g., LDH release, CellTiter-Glo) incubate->measure_death analyze_data Analyze Data (Calculate EC50) measure_death->analyze_data end End analyze_data->end

Figure 2. Workflow for a cellular necroptosis inhibition assay.

Experimental Protocols

Protocol 1: Induction of Necroptosis and Inhibition by this compound in HT-29 Cells

This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 and the assessment of the inhibitory potential of this compound.[1][2]

Materials:

  • HT-29 cells

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Human TNF-α

  • SMAC mimetic (e.g., Birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-FMK)

  • This compound

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Treatment: Prepare a serial dilution of this compound in complete medium. Remove the culture medium from the cells and add 50 µL of fresh medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Induction of Necroptosis: Prepare a 2X induction cocktail containing human TNF-α (final concentration 20 ng/mL), SMAC mimetic (final concentration 100 nM), and z-VAD-FMK (final concentration 20 µM) in complete medium. Add 50 µL of this cocktail to each well.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Assessment of Cell Viability:

    • CellTiter-Glo® Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

    • LDH Assay: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant to a new 96-well plate. Perform the LDH assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability or cytotoxicity for each concentration of this compound relative to the vehicle-treated, necroptosis-induced control. Determine the EC50 value by fitting the data to a dose-response curve.

Protocol 2: ADP-Glo™ Kinase Assay for RIPK1 Activity

This protocol outlines the measurement of RIPK1 kinase activity and its inhibition by this compound using the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human RIPK1 enzyme

  • RIPK1 substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound

  • 384-well white assay plates

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Prepare a solution of RIPK1 enzyme and substrate in kinase assay buffer. Prepare an ATP solution in kinase assay buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the this compound dilution or vehicle to the wells of a 384-well plate.

    • Add 2.5 µL of the RIPK1 enzyme/substrate solution to each well.

    • Initiate the reaction by adding 5 µL of the ATP solution to each well. The final ATP concentration should be at or near the Km for RIPK1.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Convert the relative light unit (RLU) values to the amount of ADP produced using an ADP/ATP standard curve. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol 3: Western Blot for Phosphorylated RIPK1, RIPK3, and MLKL

This protocol is for detecting the phosphorylation status of key necroptosis signaling proteins following treatment with this compound.

Materials:

  • HT-29 cells

  • This compound

  • Necroptosis-inducing agents (TNF-α, SMAC mimetic, z-VAD-FMK)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1, anti-phospho-RIPK3 (Ser227), anti-RIPK3, anti-phospho-MLKL (Ser358), anti-MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed HT-29 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with this compound or vehicle for 1-2 hours. Induce necroptosis as described in Protocol 1 for a shorter time course (e.g., 4-8 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Densitometrically quantify the bands for the phosphorylated proteins and normalize them to the total protein levels and the loading control.

Protocol 4: Co-Immunoprecipitation for Necrosome Formation

This protocol is used to assess the effect of this compound on the formation of the necrosome complex (RIPK1-RIPK3 interaction).[3][4]

Materials:

  • HT-29 cells

  • This compound

  • Necroptosis-inducing agents

  • Co-immunoprecipitation (Co-IP) lysis buffer

  • Anti-RIPK1 antibody for immunoprecipitation

  • Protein A/G magnetic beads

  • Primary antibodies for western blotting: anti-RIPK3, anti-RIPK1

Procedure:

  • Cell Treatment and Lysis: Treat cells as described in Protocol 3. Lyse the cells in Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysates with an anti-RIPK1 antibody or an isotype control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.

    • Wash the beads several times with Co-IP lysis buffer.

  • Elution and Western Blotting: Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer. Analyze the eluates by western blotting using anti-RIPK3 and anti-RIPK1 antibodies.

  • Analysis: The presence of a RIPK3 band in the RIPK1 immunoprecipitate indicates necrosome formation. Compare the intensity of the RIPK3 band between untreated and this compound-treated samples to determine the effect of the inhibitor on complex formation.

Conclusion

This compound is a potent and selective type II inhibitor of RIPK1 that effectively blocks the necroptosis signaling pathway. By binding to the inactive DLG-out conformation of RIPK1, it prevents the kinase's activation and the subsequent phosphorylation cascade involving RIPK3 and MLKL. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the cellular and biochemical effects of this compound and other RIPK1 inhibitors, facilitating the development of novel therapeutics for a range of inflammatory and degenerative diseases.

References

In-Depth Technical Guide: Discovery and Synthesis of RIPK1-IN-4 and the Rise of Potent RIPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: RIPK1 as a Therapeutic Target

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that govern inflammation and programmed cell death, including apoptosis and necroptosis.[1] Dysregulation of RIPK1 kinase activity is implicated in the pathophysiology of a wide range of human diseases, such as inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury.[2] Consequently, the development of small molecule inhibitors targeting RIPK1 has become a highly pursued therapeutic strategy. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of RIPK1 inhibitors, with a focus on the potent and selective inhibitor RIPK1-IN-4 and the clinically evaluated compound GSK2982772 as a prime exemplar of this class.

The Discovery of this compound and Related Inhibitors

This compound (also known as compound 8) is a potent and selective type II kinase inhibitor of RIPK1.[3] It binds to the inactive DLG-out conformation of the kinase, exhibiting strong inhibitory activity with IC50 values of 16 nM against the RIPK1 enzyme and 10 nM in an ADP-Glo kinase assay.[3]

The discovery of potent RIPK1 inhibitors has often stemmed from high-throughput screening and subsequent lead optimization. A notable example is the discovery of GSK2982772, a first-in-class clinical candidate. The journey to GSK2982772 began with the identification of a benzoxazepinone hit from a DNA-encoded library.[4] This initial hit underwent extensive structure-activity relationship (SAR) studies to enhance its potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of GSK2982772.[4][5]

Synthesis of RIPK1 Inhibitors: The Benzoxazepinone Scaffold

While a detailed synthesis protocol for this compound is not publicly available, the synthesis of related and structurally similar benzoxazepinone-based RIPK1 inhibitors like GSK2982772 has been described. The general synthetic route often involves the construction of the core benzoxazepinone ring system followed by the introduction of various substituents to optimize the compound's properties.[3][5]

A representative synthetic scheme for a novel biaryl benzoxazepinone RIPK1 inhibitor, compound 19, which shows potent anti-necroptotic effects, has been published.[3] The synthesis involves a multi-step process culminating in the formation of the final inhibitor.[3]

Quantitative Data on RIPK1 Inhibitors

The following tables summarize the quantitative data for this compound and the representative clinical candidate GSK2982772, along with other relevant inhibitors for comparison.

CompoundTargetAssayIC50 / EC50 (nM)Reference
This compound RIPK1Enzymatic16[3]
RIPK1ADP-Glo10[3]
GSK2982772 Human RIPK1Enzymatic16[6]
Monkey RIPK1Enzymatic20[6]
HT-29 cells (anti-necroptosis)Cellular1.7[3]
GSK'772 HT-29 cells (anti-necroptosis)Cellular>1000[5]
Compound 19 HT-29 cells (anti-necroptosis)Cellular1.7[3]

Table 1: In Vitro Potency of Selected RIPK1 Inhibitors

CompoundSpeciesAdministrationDose (mg/kg)AUC (µg·h/mL)Cmax (ng/mL)Tmax (h)Reference
GSK2982772 RatOral20.38--[4]
GSK2982772 Healthy Human VolunteersOral (single dose)0.1-120Dose-linear PK--[7]
GSK2982772 Healthy Human VolunteersOral (repeat dose)20-120 (BID)No accumulation--[7]

Table 2: Pharmacokinetic Parameters of GSK2982772

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and to evaluate the efficacy of RIPK1 inhibitors, it is crucial to visualize the underlying signaling pathways and the experimental workflows used for their characterization.

RIPK1_Signaling_Pathway RIPK1 Signaling Pathway in TNF-alpha Induced Necroptosis cluster_membrane Cell Membrane cluster_complex_I Complex I (Pro-survival) cluster_complex_II Complex IIb (Necrosome) TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1_scaffold RIPK1 (scaffold) TRADD->RIPK1_scaffold cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 NF-kB Activation NF-kB Activation RIPK1_scaffold->NF-kB Activation Promotes RIPK1_kinase RIPK1 (kinase active) RIPK1_scaffold->RIPK1_kinase Switches to pro-death function RIPK3 RIPK3 RIPK1_kinase->RIPK3 Activates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Executes This compound This compound / GSK2982772 This compound->RIPK1_kinase Inhibits

Caption: RIPK1 signaling in response to TNF-alpha, leading to either survival or necroptosis.

Experimental_Workflow Workflow for Evaluation of RIPK1 Inhibitors cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (e.g., ADP-Glo) Cellular_Assay Cellular Necroptosis Assay (e.g., HT-29 cells + TNF-alpha/zVAD) Biochemical_Assay->Cellular_Assay Selectivity_Screen Kinase Selectivity Profiling Cellular_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (e.g., in rats) Selectivity_Screen->PK_Studies Efficacy_Model Efficacy Model (e.g., TNF-induced SIRS in mice) PK_Studies->Efficacy_Model Lead_Optimization Lead Optimization Efficacy_Model->Lead_Optimization Compound_Synthesis Compound Synthesis (e.g., Benzoxazepinone core) Compound_Synthesis->Biochemical_Assay Lead_Optimization->Compound_Synthesis Iterative Process Clinical_Candidate Clinical Candidate Selection Lead_Optimization->Clinical_Candidate

Caption: A typical workflow for the discovery and preclinical evaluation of RIPK1 inhibitors.

Detailed Experimental Protocols

Synthesis of Benzoxazepinone RIPK1 Inhibitors

The synthesis of novel biaryl benzoxazepinone RIPK1 inhibitors has been described.[3] A general multi-step synthetic route is employed, starting from commercially available materials to construct the benzoxazepinone core, followed by coupling reactions to introduce the desired aryl substituents. The specific reagents and conditions for each step are detailed in the primary literature.[3][5]

In Vitro Kinase Activity Assay (ADP-Glo™)

The inhibitory activity of compounds against RIPK1 kinase is frequently determined using the ADP-Glo™ Kinase Assay.[8][9]

  • Principle: This luminescent assay measures the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a light signal that is proportional to the kinase activity.[10][11]

  • Procedure:

    • A kinase reaction is set up containing recombinant human RIPK1 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase assay buffer.[12]

    • The test compound (e.g., this compound or GSK2982772) is added at various concentrations.

    • The reaction is incubated to allow for ATP consumption.

    • ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.

    • Luminescence is measured using a plate reader, and IC50 values are calculated from the dose-response curves.[10]

Cellular Necroptosis Assay

The ability of RIPK1 inhibitors to block necroptosis in a cellular context is a critical validation step.[5][13]

  • Cell Line: Human colon adenocarcinoma HT-29 cells are commonly used as they are susceptible to TNF-α-induced necroptosis.[5]

  • Procedure:

    • HT-29 cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with serial dilutions of the test compound for a specified time (e.g., 1 hour).

    • Necroptosis is induced by treating the cells with a combination of TNF-α and a pan-caspase inhibitor (e.g., zVAD-fmk). The caspase inhibitor is necessary to block apoptosis and drive the cells towards necroptosis.[13]

    • After an incubation period (e.g., 24 hours), cell viability is assessed using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or crystal violet staining.[13]

    • EC50 values, representing the concentration of the compound that protects 50% of the cells from necroptosis, are determined.

In Vivo Efficacy Model: TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS) in Mice

This model is used to evaluate the in vivo anti-inflammatory effects of RIPK1 inhibitors.[3][14]

  • Animal Model: Typically, male BALB/c mice are used.

  • Procedure:

    • Mice are pre-treated with the test compound (e.g., GSK2982772) or vehicle, usually via oral gavage.[6]

    • After a set period (e.g., 15 minutes), SIRS is induced by an intravenous or intraperitoneal injection of a lethal dose of TNF-α.[6][15]

    • The primary endpoints are survival and body temperature, which is monitored over several hours. A drop in body temperature is a key indicator of the systemic inflammatory response.

    • The protective effect of the inhibitor is determined by its ability to prevent or reduce the TNF-α-induced hypothermia and mortality.[6]

Conclusion

The discovery and development of potent and selective RIPK1 inhibitors like this compound and the clinical candidate GSK2982772 represent a significant advancement in the pursuit of novel therapies for a multitude of inflammatory and cell death-driven diseases. The in-depth understanding of the RIPK1 signaling pathway, coupled with robust in vitro and in vivo evaluation methods, has enabled the identification of promising drug candidates. The continued exploration of the therapeutic potential of RIPK1 inhibition holds great promise for addressing unmet medical needs in various pathological conditions.

References

RIPK1-IN-4: A Technical Guide to a Selective RIPK1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, including necroptosis and apoptosis. Its pivotal role in a variety of inflammatory diseases and neurodegenerative conditions has established it as a significant therapeutic target. This technical guide provides a comprehensive overview of RIPK1-IN-4, a potent and selective type II inhibitor of RIPK1 kinase. This document details the mechanism of action, biochemical and cellular activity, and key experimental protocols for the characterization of this compound and similar molecules. The information is intended to support researchers and drug development professionals in their efforts to investigate the therapeutic potential of RIPK1 inhibition.

Introduction to RIPK1 and Its Role in Cellular Signaling

Receptor-Interacting Protein Kinase 1 (RIPK1) is a serine/threonine kinase that functions as a key molecular switch in cellular responses to various stimuli, most notably from death receptors like Tumor Necrosis Factor Receptor 1 (TNFR1).[1] RIPK1 can initiate divergent signaling pathways that lead to either cell survival and inflammation through the activation of NF-κB, or programmed cell death via apoptosis or necroptosis.[1][2]

The kinase activity of RIPK1 is essential for the induction of necroptosis, a regulated form of necrosis.[2] Upon TNFR1 stimulation, in the absence of active Caspase-8, RIPK1 undergoes autophosphorylation and recruits RIPK3.[2] This interaction, mediated by their respective RIP Homotypic Interaction Motifs (RHIMs), leads to the formation of the necrosome, a signaling complex that also includes the mixed lineage kinase domain-like pseudokinase (MLKL).[2] Phosphorylation of MLKL by RIPK3 triggers its oligomerization and translocation to the plasma membrane, ultimately leading to membrane rupture and cell death.[2]

Given its central role in these pathways, the development of selective RIPK1 kinase inhibitors represents a promising therapeutic strategy for a range of human diseases.

This compound: A Selective Type II Kinase Inhibitor

This compound is a potent and selective, type II kinase inhibitor that targets the inactive conformation of RIPK1.[3] By binding to the "DFG-out" (DLG-out) conformation, where the Asp-Phe-Gly motif at the start of the activation loop is flipped, this compound effectively locks the kinase in a non-functional state.[3]

Mechanism of Action

The primary mechanism of action of this compound is the allosteric inhibition of the kinase activity of RIPK1.[3] This prevents the autophosphorylation of RIPK1, a critical step for the recruitment and activation of RIPK3 and the subsequent formation of the necrosome. By inhibiting this initial step, this compound effectively blocks the downstream signaling cascade that leads to necroptotic cell death.

Quantitative Data

The following tables summarize the key quantitative data for this compound and provide a comparative context with other known RIPK1 inhibitors.

Table 1: Biochemical Potency of this compound
CompoundTargetAssay FormatIC50 (nM)Reference
This compound RIPK1Biochemical Kinase Assay16[3]
This compound -ADP-Glo Kinase Assay10[3]
Table 2: Representative Cellular Potency of RIPK1 Inhibitors

No specific cellular EC50 data for this compound is publicly available. The following data for other RIPK1 inhibitors in a TNF-α-induced necroptosis assay in HT-29 cells is provided as a reference.

CompoundCell LineAssayEC50 (µM)Reference
Compound 24HT-29TSZ-induced Necroptosis Protection6.77[4]
Compound 41HT-29TSZ-induced Necroptosis Protection68.70[4]
RIPA-56L929TZS-induced Necroptosis Protection0.027[2]
Table 3: Representative Kinase Selectivity Profile

A broad kinase selectivity panel for this compound is not publicly available. The data for GSK2982772, a highly selective RIPK1 inhibitor, is presented as a representative example of the desired selectivity profile.

KinaseGSK2982772 Inhibition (%) @ 10 µMReference
RIPK1 >99 [5]
Other 317 Kinases<50[5]
Table 4: Representative Pharmacokinetic Properties of an Oral RIPK1 Inhibitor (GSK2982772)

No specific pharmacokinetic data for this compound is publicly available. The following data for the clinical candidate GSK2982772 in healthy volunteers is provided for context.

ParameterValueReference
DosingSingle and repeat oral doses[6][7]
LinearityApproximately linear PK over the dose range studied[6][7]
AccumulationNo evidence of drug accumulation upon repeat dosing[6][7]
Target Engagement>90% RIPK1 target engagement over 24 hours at higher doses[6][7]

Signaling Pathways and Experimental Workflows

RIPK1 Signaling Pathways

RIPK1_Signaling cluster_complex1 Complex I (Pro-Survival / Pro-Inflammatory) cluster_complex2 Complex II (Pro-Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1_C1 RIPK1 TRADD->RIPK1_C1 TRAF2_5 TRAF2/5 TRADD->TRAF2_5 IKK IKK Complex RIPK1_C1->IKK RIPK1_C2 RIPK1 RIPK1_C1->RIPK1_C2 De-ubiquitination cIAP1_2 cIAP1/2 TRAF2_5->cIAP1_2 LUBAC LUBAC cIAP1_2->LUBAC Ubiquitination LUBAC->RIPK1_C1 Ubiquitination NFkB NF-κB Activation IKK->NFkB FADD FADD RIPK1_C2->FADD RIPK3 RIPK3 RIPK1_C2->RIPK3 Phosphorylation Casp8 Caspase-8 FADD->Casp8 Casp8->RIPK1_C2 Cleavage & Inhibition Apoptosis Apoptosis Casp8->Apoptosis Cleavage MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Oligomerization & Membrane Permeabilization TNFa TNF-α TNFa->TNFR1 RIPK1_IN_4 This compound RIPK1_IN_4->RIPK1_C2 Inhibition

Caption: RIPK1 signaling pathways upon TNF-α stimulation.

Experimental Workflow for RIPK1 Inhibitor Characterization

Inhibitor_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo Evaluation Biochem_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Determine IC50 Kinase_Selectivity Kinase Selectivity Profiling (Panel of >300 kinases) Biochem_Assay->Kinase_Selectivity Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Determine cytotoxicity Kinase_Selectivity->Cell_Viability Necroptosis_Assay Necroptosis Protection Assay (e.g., HT-29 with TSZ) Determine EC50 Cell_Viability->Necroptosis_Assay Target_Engagement Target Engagement Assay (e.g., CETSA) Confirm binding in cells Necroptosis_Assay->Target_Engagement PK_Study Pharmacokinetic (PK) Studies (Determine exposure, half-life, etc.) Target_Engagement->PK_Study Efficacy_Model Efficacy Studies (e.g., TNF-induced SIRS model) Assess in vivo activity PK_Study->Efficacy_Model Tox_Study Toxicology Studies Assess safety profile Efficacy_Model->Tox_Study Lead_Opt Lead Optimization Tox_Study->Lead_Opt

Caption: Experimental workflow for the characterization of a RIPK1 inhibitor.

Detailed Experimental Protocols

Biochemical RIPK1 Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to RIPK1 activity.

  • Materials:

    • Recombinant human RIPK1 enzyme

    • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • ATP solution

    • This compound at various concentrations

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • 384-well white assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO.

    • Add a small volume of the diluted compound or DMSO (vehicle control) to the assay wells.

    • Add the RIPK1 enzyme to the wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[8]

Cellular Necroptosis Protection Assay in HT-29 Cells

This assay measures the ability of an inhibitor to protect cells from necroptosis induced by a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ).[9]

  • Materials:

    • HT-29 human colon adenocarcinoma cells

    • Complete cell culture medium

    • TNF-α (human recombinant)

    • Smac mimetic (e.g., LCL161 or SM-164)

    • Pan-caspase inhibitor (e.g., z-VAD-fmk)

    • This compound at various concentrations

    • 96-well clear-bottom white plates

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Procedure:

    • Seed HT-29 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of this compound for 1 hour.

    • Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 250 nM), and a pan-caspase inhibitor (e.g., 10 µM).[10]

    • Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® Reagent to each well to measure cell viability based on ATP levels.

    • Measure the luminescence using a plate reader.

    • Calculate the percent protection for each compound concentration and determine the EC50 value.[8]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to assess the direct binding of a compound to its target protein in a cellular environment based on ligand-induced thermal stabilization.

  • Materials:

    • Cells expressing endogenous RIPK1 (e.g., HT-29)

    • This compound

    • PBS with protease and phosphatase inhibitors

    • Lysis buffer

    • Antibodies for Western blotting (anti-RIPK1 and a loading control)

  • Procedure:

    • Compound Treatment: Treat cultured cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

    • Cell Harvesting and Heating: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes) using a thermocycler. Include a non-heated control.

    • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath) or by adding lysis buffer.

    • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

    • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Normalize the protein concentration of all samples. Analyze the amount of soluble RIPK1 at each temperature by Western blotting.

    • Data Interpretation: An increase in the amount of soluble RIPK1 at higher temperatures in the drug-treated samples compared to the vehicle-treated samples indicates target engagement.

Conclusion

This compound is a valuable chemical probe for studying the role of RIPK1 kinase activity in various biological and pathological processes. Its potency and selectivity make it a strong starting point for further drug discovery efforts. The experimental protocols and workflows detailed in this guide provide a robust framework for the characterization of RIPK1 inhibitors, from initial biochemical screening to in vivo validation. As our understanding of the complex roles of RIPK1 continues to grow, selective inhibitors like this compound will be indispensable tools for both basic research and the development of novel therapeutics for a range of inflammatory and neurodegenerative diseases.

References

A Technical Guide to the Role of RIPK1-IN-4 in Inhibiting TNF-alpha Induced Cell Death

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, standing at the crossroads of cellular fate decisions in response to stimuli like Tumor Necrosis Factor-alpha (TNF-α). The kinase activity of RIPK1 is a key driver of programmed necrotic cell death (necroptosis) and certain forms of apoptosis. Consequently, potent and selective inhibitors of RIPK1 kinase are invaluable research tools and promising therapeutic candidates. This technical guide provides an in-depth analysis of RIPK1-IN-4, a potent and selective Type II RIPK1 kinase inhibitor. We will explore the TNF-α signaling pathway, the specific mechanism by which this compound intervenes, detailed experimental protocols for assessing its activity, and a summary of its biochemical potency.

The TNF-α Signaling Pathway: A Dual Role in Cell Survival and Death

TNF-α is a pleiotropic cytokine that, upon binding to its receptor TNFR1, initiates a signaling cascade with divergent outcomes: cell survival and inflammation, or programmed cell death.[1][2][3] The cellular fate is determined by a series of post-translational modifications, primarily ubiquitination and phosphorylation, which dictate the assembly of distinct protein complexes.[2][3][4]

2.1 Complex I Formation and Pro-Survival Signaling Binding of TNF-α to TNFR1 triggers the recruitment of an adaptor protein, TRADD, to the receptor's intracellular death domain.[5][6] This event initiates the assembly of a membrane-bound signaling complex known as Complex I . This complex includes RIPK1, TRAF2/5, and cellular inhibitor of apoptosis proteins (cIAP1/2).[3][5] Within Complex I, RIPK1 is polyubiquitinated by cIAP1/2, which serves as a scaffold to recruit downstream kinases that activate the NF-κB and MAPK pathways, leading to the transcription of pro-survival and pro-inflammatory genes.[3][7]

2.2 The Switch to Cell Death: Complex IIa (Apoptosis) and Complex IIb (Necroptosis) Under conditions where cIAP1/2 are depleted or inhibited, or when pro-survival signaling is compromised, RIPK1 is deubiquitinated.[4] This allows RIPK1 and TRADD to dissociate from the receptor and form a secondary cytosolic complex, Complex II .[7]

  • Complex IIa (Apoptosome): This complex consists of RIPK1, TRADD, FADD, and procaspase-8.[5] The proximity of procaspase-8 molecules facilitates their auto-activation, initiating a caspase cascade that culminates in apoptosis.[1][8] The kinase activity of RIPK1 can promote the assembly of this complex.[7]

  • Complex IIb (Necrosome): When caspase-8 activity is inhibited (e.g., by viral proteins or pharmacological inhibitors), RIPK1 is not cleaved and is free to engage with RIPK3 via their respective RIP Homotypic Interaction Motifs (RHIMs).[2] This interaction leads to the formation of the necrosome. Within this complex, RIPK1 and RIPK3 phosphorylate and activate each other.[2] Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like protein (MLKL), the terminal effector of necroptosis.[6] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that cause membrane rupture, release of damage-associated molecular patterns (DAMPs), and inflammatory cell death.[6]

TNF_Alpha_Signaling TNF-α Signaling Pathways: Survival, Apoptosis, and Necroptosis cluster_membrane Plasma Membrane cluster_complex_I Complex I (Pro-Survival) cluster_complex_IIa Complex IIa (Apoptosis) cluster_complex_IIb Complex IIb (Necroptosis) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD recruits RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP TRAF2->cIAP RIPK1_ub RIPK1 (Ub) cIAP->RIPK1_ub ubiquitinates RIPK1_deub RIPK1 (de-Ub) cIAP->RIPK1_deub de-ubiquitination (switch) NFkB NF-κB / MAPK Activation RIPK1_ub->NFkB RIPK1_ub->RIPK1_deub de-ubiquitination (switch) FADD FADD Casp8_a Active Caspase-8 FADD->Casp8_a activates Apoptosis Apoptosis Casp8_a->Apoptosis Casp8_a->RIPK1_deub cleaves/ inhibits RIPK3_p RIPK3 (P) MLKL_p MLKL (P) RIPK3_p->MLKL_p phosphorylates Necroptosis Necroptosis MLKL_p->Necroptosis forms pores TNFa TNF-α TNFa->TNFR1 binds Survival Cell Survival & Inflammation NFkB->Survival RIPK1_deub->FADD RIPK1_deub->RIPK3_p activates (if Casp-8 inactive) Casp8_i Inactive Caspase-8 Inhibition_Pathway Mechanism of this compound in Blocking Necroptosis TNF TNF-α + Caspase Inhibitor (e.g., zVAD) ComplexIIb Necrosome Formation (RIPK1 / RIPK3) TNF->ComplexIIb RIPK1_active Active RIPK1 Kinase ComplexIIb->RIPK1_active RIPK3_p RIPK3 Phosphorylation RIPK1_active->RIPK3_p phosphorylates MLKL_p MLKL Phosphorylation RIPK3_p->MLKL_p phosphorylates Necroptosis Necroptosis MLKL_p->Necroptosis RIPK1_IN_4 This compound RIPK1_IN_4->RIPK1_active INHIBITS Protocol_Kinase_Assay Workflow: Biochemical Kinase Assay step1 1. Prepare Reagents - RIPK1 Enzyme - Substrate (e.g., MBP) - Kinase Buffer - ATP - this compound dilutions step2 2. Incubate Inhibitor Add RIPK1 enzyme and This compound to well. Incubate. step1->step2 step3 3. Initiate Reaction Add ATP/Substrate mix to start kinase reaction. Incubate. step2->step3 step4 4. Measure Activity Add ADP-Glo™ Reagent to deplete unused ATP. step3->step4 step5 5. Detect Signal Add Kinase Detection Reagent to convert ADP to a luminescent signal. step4->step5 step6 6. Read & Analyze Read luminescence. Calculate % inhibition and IC50. step5->step6 Protocol_Cell_Assay Workflow: Cell-Based Necroptosis Assay step1 1. Seed Cells Plate a suitable cell line (e.g., HT-29, U937) in a 96-well plate and allow to adhere. step2 2. Pre-treat with Inhibitor Add serial dilutions of This compound to the cells. Incubate for 1-2 hours. step1->step2 step3 3. Induce Necroptosis Add cocktail of TNF-α, Smac mimetic (e.g., BV6), and z-VAD-fmk. step2->step3 step4 4. Incubate Incubate for 18-24 hours to allow for cell death to occur. step3->step4 step5 5. Measure Viability Add CellTiter-Glo® Reagent, which measures ATP levels as an indicator of cell viability. step4->step5 step6 6. Read & Analyze Read luminescence. Calculate % viability and EC50. step5->step6

References

Exploring the RIPK1 Signaling Pathway: A Technical Guide to Using RIPK1-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: RIPK1, a Central Regulator of Cell Fate

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) is a multifaceted intracellular signaling adaptor that holds a critical position at the crossroads of cell survival and cell death.[1][2] As a key component of the tumor necrosis factor (TNF) receptor pathway, RIPK1 functions as a molecular switch, interpreting cellular signals to initiate pathways leading to inflammation, survival, or programmed cell death in the form of apoptosis or necroptosis.[3][4][5]

The kinase activity of RIPK1 is essential for its role in promoting cell death, specifically RIPK1-dependent apoptosis and necroptosis.[6][7] Dysregulation of RIPK1's kinase function has been implicated in a wide array of inflammatory and degenerative diseases.[8][9] This has made RIPK1 a highly attractive therapeutic target. Potent and selective inhibitors are therefore invaluable tools for dissecting its complex signaling networks and for developing novel therapeutics.

This guide provides an in-depth overview of the RIPK1 signaling pathway and the utility of RIPK1-IN-4 , a potent and selective inhibitor, as a chemical probe to investigate RIPK1 kinase-dependent cellular processes.

The RIPK1 Signaling Pathway: A Triad of Outcomes

The most well-characterized signaling cascade involving RIPK1 is initiated by the binding of TNF-α to its receptor, TNFR1. The subsequent recruitment of signaling proteins can lead to one of three primary outcomes: survival, apoptosis, or necroptosis.[10]

  • Survival (Complex I): Upon TNF-α stimulation, TNFR1 recruits a series of proteins, including RIPK1, TRADD, TRAF2/5, and cellular inhibitor of apoptosis proteins (cIAPs), to form a membrane-bound signaling platform known as Complex I.[2][11] Within this complex, RIPK1 is heavily ubiquitinated, which creates a scaffold to recruit and activate downstream kinases like TAK1 and the IKK complex.[10][11] This cascade culminates in the activation of the NF-κB transcription factor, which promotes the expression of pro-survival and inflammatory genes.[3][6] The kinase activity of RIPK1 is generally considered dispensable for this scaffolding function.[6]

  • Apoptosis (Complex IIa): When the ubiquitination of RIPK1 within Complex I is inhibited (for example, by the deubiquitinase CYLD), RIPK1 can dissociate from the membrane and form a cytosolic complex known as Complex IIa.[10][11] This complex consists of RIPK1, TRADD, FADD, and pro-caspase-8. The proximity of pro-caspase-8 molecules facilitates their auto-activation, leading to the initiation of the apoptotic cascade.[12]

  • Necroptosis (Complex IIb/Necrosome): In situations where caspase-8 is inhibited or absent, RIPK1's kinase activity becomes paramount.[3][12] Activated RIPK1 recruits RIPK3 through an interaction between their respective RIP homotypic interaction motifs (RHIMs).[5] This interaction leads to the formation of a higher-order amyloid-like signaling complex called the necrosome.[10][12] Within the necrosome, RIPK1 and RIPK3 trans-phosphorylate each other, leading to the recruitment and phosphorylation of the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[3][4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, causing lytic cell death known as necroptosis.[12] Autophosphorylation of RIPK1 at serine 166 (pS166) serves as a key biomarker for its kinase activation and commitment to the necroptotic pathway.[12][13]

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I cluster_complex_IIa Complex IIa (Apoptosome) cluster_complex_IIb Complex IIb (Necrosome) receptor TNFR1 ripk1 RIPK1 receptor->ripk1 TRADD TRADD receptor->TRADD TRAF2/5 TRAF2/5 receptor->TRAF2/5 cIAPs cIAPs receptor->cIAPs ligand TNF-α ligand->receptor cIIa RIPK1, FADD, TRADD, pro-Caspase-8 ripk1->cIIa De-Ub ripk1_p p-RIPK1 ripk1->ripk1_p Kinase Activity ripk3 RIPK3 ripk3_p p-RIPK3 ripk3->ripk3_p mlkl MLKL mlkl_p p-MLKL mlkl->mlkl_p c8 Caspase-8 c8->ripk1 Cleavage (Inhibition) outcome_apoptosis APOPTOSIS c8->outcome_apoptosis Apoptosis nfkb NF-κB outcome_survival SURVIVAL nfkb->outcome_survival Survival & Inflammation outcome outcome cIAPs->ripk1 K63-Ub cIAPs->nfkb IKK/TAK1 Activation cIIa->c8 ripk1_p->ripk3 RHIM interaction ripk3_p->mlkl Phosphorylation outcome_necroptosis NECROPTOSIS mlkl_p->outcome_necroptosis Necroptosis (Cell Lysis)

Caption: The RIPK1 signaling pathway downstream of TNFR1 activation.

This compound: A Potent and Selective Type II Kinase Inhibitor

This compound is a potent and selective, type II kinase inhibitor designed to specifically target RIPK1.[14][15] Unlike type I inhibitors that bind to the active ATP-binding pocket, type II inhibitors like this compound bind to an inactive conformation of the kinase, often referred to as the "DFG-out" (DLG-out) state.[10][14][16] This mode of binding typically confers greater selectivity against other kinases.

Data Presentation: Inhibitory Profile of this compound

The following table summarizes the reported in vitro potency of this compound.

TargetAssay TypeIC₅₀ (nM)Reference(s)
RIPK1 Kinase Assay16 [14][16]
RIPK1 ADP-Glo Kinase Assay10 [14][15]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols for Studying RIPK1 with this compound

This compound serves as an essential tool to pharmacologically interrogate the kinase-dependent functions of RIPK1. Below are detailed protocols for key experiments.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis cluster_endpoints Endpoints kinase_assay Biochemical Kinase Assay readout_ic50 Measure ADP Production (e.g., ADP-Glo) Determine IC₅₀ kinase_assay->readout_ic50 reagents Recombinant RIPK1 + Substrate (MBP) + ATP + this compound reagents->kinase_assay start Culture Cells (e.g., L929, HT-29) treatment Pre-treat with This compound start->treatment stimulate Induce Necroptosis (e.g., TNFα + zVAD) treatment->stimulate viability Cell Viability Assay (e.g., CellTiter-Glo) Determine EC₅₀ stimulate->viability western Western Blot (pS166-RIPK1) stimulate->western ip Immunoprecipitation (RIPK1/RIPK3 Complex) stimulate->ip

Caption: General experimental workflow for inhibitor characterization.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant RIPK1. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's potency.[9]

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[17]

    • Prepare serial dilutions of this compound in DMSO, then further dilute in reaction buffer.

    • Prepare a solution of recombinant human RIPK1 enzyme and a suitable substrate (e.g., Myelin Basic Protein, MBP) in reaction buffer.[9]

    • Prepare an ATP solution in reaction buffer at a concentration close to its Km for RIPK1.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the RIPK1 enzyme/substrate mix.

    • Add the diluted this compound or DMSO vehicle control to the wells.

    • Incubate for 10-20 minutes at room temperature to allow inhibitor binding.

    • Initiate the reaction by adding the ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This depletes the remaining ATP.

    • Add Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature. This converts the ADP produced into a luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate percent inhibition relative to the DMSO control.

    • Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cellular Necroptosis Inhibition Assay

This assay assesses the ability of this compound to protect cells from a necroptotic stimulus, providing a measure of its cellular efficacy (EC₅₀). Human HT-29 or murine L929 cells are common models.[8][18]

Methodology:

  • Cell Culture:

    • Seed HT-29 cells in a 96-well plate at a density of ~20,000 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in culture medium.

    • Pre-treat the cells with the diluted this compound or DMSO vehicle for 1-2 hours.

    • Induce necroptosis by adding a cocktail of human TNF-α (e.g., 10 ng/mL), a SMAC mimetic (e.g., 100 nM Birinapant or SM-164), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk).[8] The caspase inhibitor is crucial to block apoptosis and force the cells down the necroptosis pathway.

    • Incubate for 18-24 hours at 37°C.

  • Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Measure cell viability using a luminescent ATP-based assay such as CellTiter-Glo®. Add the reagent to each well, incubate for 10 minutes, and read the luminescence.

    • Cell viability is directly proportional to the luminescent signal.

  • Data Analysis:

    • Normalize the data, setting the vehicle-treated, unstimulated cells as 100% viability and the vehicle-treated, stimulated cells as 0% viability.

    • Plot the normalized viability against the logarithm of inhibitor concentration to calculate the EC₅₀ value.

Western Blot Analysis of RIPK1 Phosphorylation

This method is used to confirm that this compound inhibits RIPK1 kinase activation within the cell by measuring the phosphorylation status of RIPK1 at Ser166.

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells (e.g., bone marrow-derived macrophages or HT-29) in a 6-well plate.

    • Treat with this compound and stimulate necroptosis as described in section 4.2, typically for a shorter duration (e.g., 4-6 hours) to capture peak RIPK1 activation.[13]

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation.

  • SDS-PAGE and Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated RIPK1 (pS166).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total RIPK1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Conclusion

RIPK1 is a pivotal kinase that governs cellular decisions between life and death. Its kinase activity is a key driver of necroptosis and RIPK1-dependent apoptosis, making it a focal point for research in inflammation and neurodegeneration. This compound, as a potent and selective type II inhibitor, provides researchers with a powerful chemical tool to precisely dissect the contributions of RIPK1's enzymatic function in complex biological systems. The methodologies outlined in this guide offer a robust framework for utilizing this compound to further unravel the intricacies of RIPK1 signaling and to accelerate the development of therapeutics targeting this critical pathway.

References

The Dichotomy of Cell Death: A Technical Guide to RIPK1-IN-4's Differential Effects on Apoptosis and Necroptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator at the crossroads of cell survival, inflammation, and programmed cell death. Its kinase activity is a key determinant in the switch between apoptosis and a regulated form of necrosis, termed necroptosis. This technical guide provides an in-depth analysis of RIPK1-IN-4, a potent and selective Type II kinase inhibitor, and its differential impact on these two distinct cell death pathways. We will explore the underlying signaling mechanisms, present quantitative data, detail relevant experimental protocols, and provide visual representations of the molecular interactions to elucidate the therapeutic potential of targeting RIPK1.

Introduction: RIPK1, a Central Node in Cell Fate Decisions

RIPK1 is a serine/threonine kinase that functions as a scaffold and an active enzyme, playing a pivotal role in cellular responses to stimuli such as tumor necrosis factor (TNF).[1][2][3][4] Upon TNF receptor 1 (TNFR1) engagement, RIPK1 is recruited to form Complex I at the plasma membrane, which primarily initiates pro-survival signaling through the NF-κB pathway.[4][5] However, under specific cellular conditions, RIPK1 can dissociate from the membrane and form distinct cytosolic death-inducing complexes, leading to either apoptosis (Complex IIa) or necroptosis (Complex IIb/c, the "necrosome").[4][6]

The kinase activity of RIPK1 is a crucial determinant of the cellular outcome. While its scaffold function is sufficient for NF-κB activation, its kinase activity is indispensable for initiating necroptosis and is also implicated in a specific form of apoptosis known as RIPK1-dependent apoptosis (RDA).[2][3][6][7][8] This makes the kinase domain of RIPK1 an attractive therapeutic target for diseases driven by excessive inflammation and cell death.[9]

This compound: A Potent and Selective Kinase Inhibitor

This compound is a potent and selective, type II kinase inhibitor of RIPK1.[10][11][12] It binds to an inactive, DLG-out conformation of the kinase, allosterically preventing its activation.[9][10][11][12] This mechanism of action allows for high specificity and potent inhibition of the downstream signaling events that are dependent on RIPK1's catalytic function.

Data Presentation: Quantitative Analysis of this compound Potency

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

TargetAssayIC50 (nM)Reference
RIPK1Biochemical Kinase Assay16[10][11][12]
RIPK1ADP-Glo Kinase Assay10[10][11][12]

Table 1: In vitro inhibitory potency of this compound against RIPK1 kinase.

The Impact of this compound on Necroptosis

Necroptosis is a form of regulated necrosis that is executed by RIPK1, RIPK3, and the mixed-lineage kinase domain-like (MLKL) protein.[2][3] This pathway is typically engaged when apoptosis is blocked, for instance, through the inhibition of caspase-8.[3][6][7]

The Necroptotic Signaling Cascade

Upon specific stimuli (e.g., TNFα in the presence of a caspase inhibitor), RIPK1 undergoes autophosphorylation at sites like Ser166, a hallmark of its activation.[2] Activated RIPK1 then interacts with RIPK3 via their respective RIP homotypic interaction motifs (RHIMs), leading to the formation of the necrosome.[6][7] This complex facilitates the phosphorylation and activation of RIPK3, which in turn phosphorylates MLKL.[7][13] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis and the release of damage-associated molecular patterns (DAMPs).[5][7][13]

This compound as a Potent Necroptosis Inhibitor

The kinase activity of RIPK1 is an absolute requirement for the induction of necroptosis.[7][14] By binding to and stabilizing an inactive conformation of RIPK1, this compound directly prevents the initial autophosphorylation and activation step. This blockade has a cascading effect, inhibiting the recruitment and phosphorylation of RIPK3 and the subsequent phosphorylation of MLKL, thereby effectively shutting down the entire necroptotic pathway.[15]

G cluster_0 Plasma Membrane cluster_1 Cytosol TNFR1 TNFR1 Complex_I Complex I (Pro-survival) TNFR1->Complex_I TRADD, TRAF2/5, cIAPs TNFa TNFα TNFa->TNFR1 RIPK1 RIPK1 Complex_I->RIPK1 Deubiquitination (Caspase-8 inhibited) Necrosome Necrosome (Complex IIb/c) RIPK1->Necrosome Kinase Activation (Autophosphorylation) RIPK3 RIPK3 RIPK3->Necrosome MLKL MLKL pMLKL p-MLKL (Oligomer) MLKL->pMLKL Necroptosis Necroptosis (Cell Lysis) pMLKL->Necroptosis Necrosome->MLKL Phosphorylation RIPK1_IN_4 This compound RIPK1_IN_4->RIPK1 Inhibition

Diagram 1: Inhibition of the Necroptosis Pathway by this compound.

The Context-Dependent Effect of this compound on Apoptosis

Apoptosis is a caspase-dependent form of programmed cell death. The role of RIPK1 in apoptosis is more nuanced than in necroptosis.

Apoptotic Signaling Pathways

In the context of TNF signaling, the transition from Complex I can lead to the formation of Complex IIa, which consists of TRADD, FADD, pro-caspase-8, and RIPK1.[4] This complex facilitates the dimerization and auto-activation of caspase-8, which then initiates a caspase cascade (activating effector caspases like caspase-3) leading to apoptosis.[6]

Crucially, active caspase-8 can cleave RIPK1 at aspartate 324 (D324), separating its kinase domain from its intermediate and death domains.[3][16][17] This cleavage is generally considered a mechanism to inactivate RIPK1's pro-necroptotic and pro-inflammatory potential, thereby committing the cell to apoptosis.[3][17]

However, under certain conditions, such as the depletion of cIAP proteins, the kinase activity of RIPK1 becomes essential for the activation of caspase-8 and the induction of apoptosis (RIPK1-dependent apoptosis).[6][7]

This compound's Dichotomous Role in Apoptosis

The effect of this compound on apoptosis is entirely dependent on whether the pathway requires the kinase activity of RIPK1.

  • In RIPK1-Independent Apoptosis: In canonical TNF-induced apoptosis where RIPK1 acts primarily as a scaffold and is subsequently cleaved and inactivated by caspase-8, this compound is expected to have little to no effect. The apoptotic machinery proceeds independently of RIPK1's catalytic function.

  • In RIPK1-Dependent Apoptosis (RDA): In cellular contexts where RIPK1's kinase activity is required to trigger caspase-8 activation, this compound will act as an inhibitor of apoptosis. By preventing RIPK1 activation, it blocks the formation or activation of the apoptotic complex.

G cluster_0 Cytosol cluster_RDA RIPK1-Dependent Apoptosis (RDA) cluster_RIA RIPK1-Independent Apoptosis Complex_I Complex I Complex_IIa Complex IIa Complex_I->Complex_IIa FADD, Pro-Caspase-8 RIPK1_Kinase RIPK1 Kinase Activity Complex_IIa->RIPK1_Kinase RIPK1_Scaffold RIPK1 Scaffold Complex_IIa->RIPK1_Scaffold Casp8 Caspase-8 Casp3 Caspase-3 Casp8->Casp3 Activation Casp8->RIPK1_Scaffold Cleavage at D324 Apoptosis Apoptosis Casp3->Apoptosis RIPK1_IN_4 This compound RIPK1_IN_4->RIPK1_Kinase Inhibition RIPK1 RIPK1 RIPK1_Kinase->Casp8 Activation RIPK1_Scaffold->Casp8 Activation

Diagram 2: Context-Dependent Effect of this compound on Apoptosis.

Experimental Protocols

Accurate assessment of apoptosis and necroptosis is crucial for evaluating the efficacy of compounds like this compound. Below are standard protocols for inducing and measuring these cell death modalities.

Induction and Assessment of Necroptosis

G cluster_0 Experimental Workflow: Necroptosis cluster_1 Assay Methods A 1. Cell Seeding (e.g., HT-29, L929) B 2. Pre-treatment - Vehicle (DMSO) - this compound (Dose range) - Necrostatin-1 (Positive Control) A->B C 3. Induction of Necroptosis - TNFα (e.g., 20-100 ng/mL) - SMAC mimetic (e.g., BV6) - Pan-caspase inhibitor (z-VAD-fmk) B->C D 4. Incubation (6-24 hours) C->D E 5. Endpoint Assays D->E F Cell Viability Assay (LDH Release) E->F G Western Blot (p-MLKL, p-RIPK1, p-RIPK3) E->G

Diagram 3: Workflow for Necroptosis Induction and Analysis.

Protocol 1: Induction of Necroptosis in HT-29 Cells

  • Cell Culture: Seed HT-29 cells in a 96-well plate (for viability assays) or a 6-well plate (for Western blotting) to achieve 70-80% confluency on the day of the experiment.

  • Pre-treatment: Pre-incubate cells with the desired concentrations of this compound, a vehicle control (e.g., DMSO), or a positive control inhibitor like Necrostatin-1 (20-50 µM) for 1-2 hours.[18]

  • Induction: Add a combination of human TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 250 nM BV6), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk) to the media. This combination is often abbreviated as "TSZ".

  • Incubation: Incubate the cells for a predetermined time, typically between 6 to 24 hours, depending on the cell line.

  • Analysis: Proceed with cell death assessment.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

  • Sample Collection: Carefully collect the cell culture supernatant without disturbing the adherent cells. For a maximum LDH release control, lyse a set of untreated cells with the lysis buffer provided in the kit.

  • Assay Procedure: Follow the manufacturer's instructions for a commercially available LDH cytotoxicity assay kit. This typically involves mixing the supernatant with a reaction mixture containing a substrate and a catalyst.

  • Measurement: Incubate as recommended and measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity relative to the maximum release control.

Protocol 3: Western Blot for Phosphorylated MLKL (p-MLKL)

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against phosphorylated MLKL (e.g., p-MLKL Ser358) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18] Use total MLKL or a housekeeping protein like GAPDH as a loading control.

Induction and Assessment of Apoptosis

Protocol 4: Induction of Apoptosis

  • Cell Seeding: Seed a suitable cell line (e.g., Jurkat, HT-29) in the appropriate culture vessel.

  • Pre-treatment: Pre-incubate cells with this compound or a vehicle control for 1-2 hours.

  • Induction: Induce apoptosis using an appropriate stimulus. For extrinsic apoptosis, this could be TNF-α (e.g., 10-50 ng/mL) plus cycloheximide (B1669411) (CHX, e.g., 1 µg/mL) or FasL.

  • Incubation: Incubate for a period of 4-16 hours.

  • Analysis: Harvest both adherent and floating cells for analysis.

Protocol 5: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[19][20][21]

  • Cell Collection: Collect cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.

  • Staining: Add fluorochrome-conjugated Annexin V (e.g., FITC, Alexa Fluor 488) and PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately by flow cytometry.[19][20]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Conclusion

This compound is a powerful research tool and a promising therapeutic lead that potently and selectively targets the kinase activity of RIPK1. Its effects on programmed cell death are distinct and context-dependent. It acts as a robust inhibitor of the necroptotic pathway by preventing the initial kinase activation step required for necrosome formation. Conversely, its impact on apoptosis is conditional; it inhibits apoptosis only in cellular systems where RIPK1's kinase function is necessary for the apoptotic cascade (RIPK1-dependent apoptosis), while having a negligible effect on RIPK1-independent apoptosis. This differential activity underscores the complexity of RIPK1 signaling and highlights the importance of understanding the specific cell death pathways active in a given pathological condition when designing therapeutic strategies targeting RIPK1.

References

Investigating the Function of RIPK1 in Inflammation Using RIPK1-IN-4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, positioning it as a key therapeutic target for a host of inflammatory diseases.[1] RIPK1 is a multifaceted protein that functions as both a scaffold and a kinase, orchestrating cellular responses to various stimuli, including tumor necrosis factor-alpha (TNF-α).[1][2] Its kinase activity is a pivotal driver of programmed cell death pathways, namely apoptosis and necroptosis, which are implicated in the pathogenesis of numerous inflammatory and neurodegenerative disorders.[1][2]

This technical guide provides a comprehensive overview of the methodologies used to investigate the function of RIPK1 in inflammation, with a specific focus on the potent and selective Type II kinase inhibitor, RIPK1-IN-4. This document is intended to serve as a valuable resource for researchers and drug development professionals, offering detailed experimental protocols, data presentation formats, and visual representations of key biological pathways and workflows.

The Dual Role of RIPK1 in Signaling

RIPK1's function is intricately regulated by post-translational modifications, primarily ubiquitination and phosphorylation.[2] Upon TNF-α stimulation, RIPK1 can initiate pro-survival signaling through the NF-κB pathway, a process largely dependent on its scaffold function.[1] Conversely, the kinase activity of RIPK1 is essential for the induction of necroptosis and RIPK1-dependent apoptosis.[2] The balance between these opposing functions is a critical determinant of cell fate and the inflammatory response.

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RIPK1_Signaling_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, LUBAC) TNFR1->ComplexI RIPK1_scaffold RIPK1 (Scaffold) ComplexI->RIPK1_scaffold Deubiquitination Deubiquitination (CYLD, A20) ComplexI->Deubiquitination NFkB NF-κB Activation RIPK1_scaffold->NFkB Survival Cell Survival & Inflammation NFkB->Survival ComplexII Complex II (RIPK1, FADD, Caspase-8) Deubiquitination->ComplexII RIPK1_kinase RIPK1 (Kinase activity) ComplexII->RIPK1_kinase Caspase8 Caspase-8 ComplexII->Caspase8 RIPK3 RIPK3 RIPK1_kinase->RIPK3 RIPK1_kinase->Caspase8 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis Apoptosis Apoptosis Caspase8->Apoptosis

Caption: RIPK1 Signaling Pathway upon TNFα stimulation.

This compound: A Potent and Selective Inhibitor

This compound is a potent and selective, Type II kinase inhibitor that binds to the inactive, DLG-out conformation of RIPK1.[3][4] Its high affinity and selectivity make it an invaluable tool for dissecting the kinase-dependent functions of RIPK1 in inflammatory processes.

Biochemical Potency of this compound

The inhibitory activity of this compound has been quantified using biochemical assays, demonstrating its potent effect on RIPK1 kinase activity.

CompoundAssay FormatTargetIC50 (nM)
This compound BiochemicalRIPK116
This compound ADP-GloRIPK110

Data sourced from MedChemExpress and AbMole BioScience.[3][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of RIPK1 function using this compound.

RIPK1 Kinase Inhibition Assay (ADP-Glo™)

This assay quantitatively measures the enzymatic activity of RIPK1 by detecting the amount of ADP produced.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • This compound at various concentrations

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • Add a small volume of the diluted compound or DMSO (vehicle control) to the assay wells.

  • Add the RIPK1 enzyme to the wells.

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Viability Assay

This assay assesses the ability of this compound to protect cells from necroptosis induced by inflammatory stimuli.

Materials:

  • Relevant cell line (e.g., HT-29, U937)

  • Cell culture medium

  • TNF-α

  • Caspase inhibitor (e.g., z-VAD-FMK)

  • This compound at various concentrations

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well opaque-walled plates

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Pre-treat cells with serial dilutions of this compound for 1 hour.

  • Induce necroptosis by adding TNF-α and a caspase inhibitor (e.g., z-VAD-FMK).

  • Incubate for a specified time (e.g., 24 hours).

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® Reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Express results as a percentage of the vehicle-treated control and calculate the EC50 value.

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Experimental_Workflow Cell_Culture Cell Seeding (e.g., HT-29) Inhibitor_Treatment This compound Treatment (Serial Dilutions) Cell_Culture->Inhibitor_Treatment Stimulation Inflammatory Stimulus (e.g., TNF-α + z-VAD-FMK) Inhibitor_Treatment->Stimulation Incubation Incubation (24 hours) Stimulation->Incubation Assay Viability/Cytokine Assay Incubation->Assay Data_Analysis Data Analysis (EC50/IC50 Calculation) Assay->Data_Analysis

Caption: Standard experimental workflow for assessing cell viability.

Immunoprecipitation of RIPK1

This protocol allows for the isolation of RIPK1-containing protein complexes to study post-translational modifications and protein-protein interactions.

Materials:

  • Cell lysis buffer (e.g., containing 1% NP-40 and protease/phosphatase inhibitors)

  • Anti-RIPK1 antibody

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Treat cells with the desired stimuli (e.g., TNF-α) with or without this compound.

  • Lyse the cells in ice-cold lysis buffer.

  • Clarify the lysate by centrifugation.

  • Pre-clear the lysate with protein A/G beads.

  • Incubate the lysate with an anti-RIPK1 antibody overnight at 4°C.

  • Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

  • Wash the beads several times with wash buffer.

  • Elute the protein complexes from the beads using elution buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting using antibodies against RIPK1 and its interacting partners (e.g., FADD, Caspase-8).

In Vivo Investigation of this compound in Inflammatory Models

While specific in vivo data for this compound is limited in the public domain, studies with other potent RIPK1 inhibitors, such as Necrostatin-1s (NST-1s) and GSK2982772, in mouse models of inflammation provide a strong rationale for its potential therapeutic efficacy.

Preclinical Efficacy of RIPK1 Inhibitors
ModelInhibitorAdministrationKey Findings
Collagen-Induced Arthritis (CIA) Necrostatin-1si.p. injectionDecreased arthritis score, reduced synovial expression of pro-inflammatory cytokines (IL-17, IL-1β, IL-6, TNF-α), and suppressed osteoclastogenesis.[4][6]
T-cell Transfer Colitis GSK2982772OralSuppressed inflammation and protected against the progression of chronic colitis.[3]

These studies highlight the potential of RIPK1 inhibitors to ameliorate inflammation in vivo by reducing inflammatory cell infiltration and cytokine production.

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Logical_Relationship Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) RIPK1_Activation RIPK1 Kinase Activation Inflammatory_Stimuli->RIPK1_Activation Downstream_Signaling Downstream Signaling (Necroptosis, Apoptosis) RIPK1_Activation->Downstream_Signaling RIPK1_IN_4 This compound RIPK1_IN_4->RIPK1_Activation Therapeutic_Effect Therapeutic Effect (Reduced Inflammation) RIPK1_IN_4->Therapeutic_Effect Inflammation Inflammation (Cytokine Production, Cell Death) Downstream_Signaling->Inflammation

Caption: Logical relationship of RIPK1 inhibition.

Conclusion

The investigation of RIPK1's role in inflammation is a rapidly evolving field with significant therapeutic implications. This compound, as a potent and selective inhibitor, provides a crucial tool for elucidating the kinase-dependent functions of RIPK1. The experimental protocols and data presentation formats outlined in this guide offer a robust framework for researchers to explore the therapeutic potential of targeting RIPK1 in a variety of inflammatory diseases. Further in vivo characterization of this compound is warranted to fully establish its preclinical efficacy and advance its potential clinical development.

References

RIPK1-IN-4: A Technical Guide for the Investigation of Neuroinflammatory Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular stress, orchestrating pathways that determine cell survival and death.[1][2] Its kinase activity is a key signaling node in inflammatory processes, particularly in the central nervous system (CNS), where it has been implicated in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[3][4] Neuroinflammation, a hallmark of these conditions, is driven by the activation of glial cells and the subsequent release of pro-inflammatory cytokines, processes in which RIPK1 plays a pivotal role.[2] The inhibition of RIPK1 kinase activity presents a promising therapeutic strategy to mitigate the detrimental effects of neuroinflammation.[3]

This technical guide focuses on RIPK1-IN-4, a potent and selective small-molecule inhibitor of RIPK1, as a tool for studying neuroinflammatory processes. We will delve into its mechanism of action, provide detailed experimental protocols for its use in both in vitro and in vivo models, and present a framework for the quantitative analysis of its effects.

This compound: A Potent Type II Kinase Inhibitor

This compound is a type II kinase inhibitor that selectively targets the DLG-out (inactive) conformation of RIPK1. This mode of inhibition offers a high degree of selectivity and potency.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound and provide an illustrative example of the expected outcomes when studying its effects on neuroinflammatory markers.

Parameter Value Assay Reference
IC50 (RIPK1) 16 nMBiochemical Kinase Assay
IC50 (RIPK1) 10 nMADP-Glo Kinase Assay

Table 1: Biochemical Potency of this compound.

Cell Type Treatment Cytokine Concentration of this compound (nM) % Inhibition (Illustrative)
Primary Microglia LPS (100 ng/mL)TNF-α1025%
5060%
25085%
Primary Microglia LPS (100 ng/mL)IL-61020%
5055%
25080%

Table 2: Illustrative Dose-Dependent Effect of this compound on Pro-inflammatory Cytokine Release in Lipopolysaccharide (LPS)-Stimulated Primary Microglia. (Note: This data is illustrative and based on typical results seen with potent RIPK1 inhibitors. Actual results may vary.)

Signaling Pathways and Experimental Workflows

Understanding the signaling context of RIPK1 is crucial for designing and interpreting experiments. Below are diagrams illustrating the canonical RIPK1-mediated signaling pathways and a general workflow for investigating the effects of this compound.

RIPK1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNF-alpha TNF-α TNFR1 TNFR1 TNF-alpha->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->Complex_I RIPK1_ub Ub-RIPK1 Complex_I->RIPK1_ub Complex_IIa Complex IIa (FADD, Caspase-8) Complex_I->Complex_IIa Complex_IIb Complex IIb (Necrosome) (RIPK3, MLKL) Complex_I->Complex_IIb NF-kB_Activation NF-κB Activation RIPK1_ub->NF-kB_Activation Pro-inflammatory_Genes Pro-inflammatory Gene Expression NF-kB_Activation->Pro-inflammatory_Genes Apoptosis Apoptosis Complex_IIa->Apoptosis Necroptosis Necroptosis Complex_IIb->Necroptosis RIPK1_IN_4 This compound RIPK1_IN_4->NF-kB_Activation RIPK1_IN_4->Complex_IIa RIPK1_IN_4->Complex_IIb

Caption: RIPK1 Signaling Pathways and Point of Inhibition by this compound.

Experimental_Workflow Start Start Cell_Culture Cell Culture (e.g., Primary Microglia) Start->Cell_Culture Treatment Treatment: 1. This compound (Dose-Response) 2. Inflammatory Stimulus (e.g., LPS) Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Endpoint_Assays Endpoint Assays Incubation->Endpoint_Assays Cytokine_Analysis Cytokine Analysis (ELISA, CBA) Endpoint_Assays->Cytokine_Analysis Western_Blot Western Blot (p-RIPK1, NF-κB pathway) Endpoint_Assays->Western_Blot qPCR qPCR (Pro-inflammatory gene expression) Endpoint_Assays->qPCR Cell_Viability Cell Viability Assay (e.g., MTT, LDH) Endpoint_Assays->Cell_Viability Data_Analysis Data Analysis Cytokine_Analysis->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis Cell_Viability->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General Experimental Workflow for In Vitro Studies with this compound.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for key experiments to assess the efficacy of this compound in modulating neuroinflammatory responses.

Protocol 1: In Vitro Inhibition of Cytokine Release from Primary Microglia

This protocol details the procedure for measuring the inhibitory effect of this compound on the release of pro-inflammatory cytokines from primary microglia stimulated with LPS.

Materials:

  • Primary microglial cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF)

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-buffered saline (PBS)

  • ELISA or Cytometric Bead Array (CBA) kit for TNF-α and IL-6

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Plate primary microglia in a 96-well plate at a density of 5 x 104 cells per well in 100 µL of complete culture medium. Allow cells to adhere and recover for 24 hours in a CO2 incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a concentrated DMSO stock. The final DMSO concentration in all wells should be kept constant and below 0.1% to avoid solvent-induced toxicity. Include a vehicle control (medium with the same final concentration of DMSO).

  • Pre-treatment: Carefully remove the culture medium from the wells and add 90 µL of the medium containing the desired concentrations of this compound or vehicle control. Pre-incubate the cells for 1 hour at 37°C.

  • Inflammatory Stimulus: Prepare a 10X stock solution of LPS (1 µg/mL) in complete culture medium. Add 10 µL of this solution to each well to achieve a final concentration of 100 ng/mL. For the unstimulated control wells, add 10 µL of complete culture medium.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for the specific cytokines being measured.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant from each well without disturbing the cell monolayer. Store the supernatants at -80°C until analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the collected supernatants using a commercially available ELISA or CBA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control. Plot the dose-response curve and determine the IC50 value.

Protocol 2: In Vivo Assessment in a Mouse Model of LPS-Induced Neuroinflammation

This protocol outlines the procedure for evaluating the efficacy of this compound in a mouse model of acute neuroinflammation induced by intraperitoneal (i.p.) injection of LPS.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Tools for perfusion and tissue collection

  • Reagents for RNA extraction, qPCR, and protein analysis (Western blot or ELISA)

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.

  • This compound Formulation: Prepare the in vivo formulation of this compound in the vehicle solution. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration should be adjusted to deliver the desired dose in a reasonable injection volume (e.g., 10 mL/kg).

  • Dosing: Administer this compound or vehicle to the mice via oral gavage or intraperitoneal injection. The choice of administration route and dosing regimen (e.g., single dose or multiple doses) will depend on the pharmacokinetic properties of the compound and the experimental design. A typical pre-treatment time is 1-2 hours before the inflammatory challenge.

  • LPS Challenge: Administer a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg) to induce a systemic inflammatory response and subsequent neuroinflammation. Control animals should receive an equivalent volume of sterile saline.

  • Monitoring: Monitor the animals for signs of sickness, such as lethargy, piloerection, and reduced activity.

  • Tissue Collection: At a predetermined time point after LPS injection (e.g., 4, 8, or 24 hours), euthanize the mice via an approved method. Perfuse the animals transcardially with ice-cold PBS to remove blood from the brain.

  • Brain Dissection: Carefully dissect the brain and isolate specific regions of interest, such as the hippocampus and cortex.

  • Downstream Analysis:

    • Gene Expression: Homogenize a portion of the brain tissue for RNA extraction and perform qPCR to analyze the expression of pro-inflammatory genes (e.g., Tnf, Il1b, Il6, Nos2).

    • Protein Analysis: Homogenize another portion of the brain tissue for protein extraction. Analyze the levels of phosphorylated RIPK1 and downstream signaling proteins (e.g., p-IκBα) by Western blot. Measure cytokine protein levels using ELISA or multiplex assays.

    • Immunohistochemistry: Fix the other half of the brain in 4% paraformaldehyde for immunohistochemical analysis of microglial and astrocyte activation (e.g., Iba1 and GFAP staining).

  • Data Analysis: Compare the levels of inflammatory markers between the vehicle-treated and this compound-treated groups to determine the in vivo efficacy of the inhibitor.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of RIPK1 kinase activity in neuroinflammatory processes. Its high potency and selectivity make it suitable for both in vitro and in vivo studies. By utilizing the detailed protocols and understanding the underlying signaling pathways outlined in this guide, researchers can effectively employ this compound to investigate the therapeutic potential of RIPK1 inhibition in a variety of neurodegenerative and neuroinflammatory disease models. Rigorous experimental design, including appropriate controls and dose-response analyses, will be crucial for generating robust and reproducible data. Further characterization of the pharmacokinetic and pharmacodynamic properties of this compound will continue to enhance its utility in advancing our understanding of the complex role of RIPK1 in CNS pathophysiology.

References

The Structural Basis of RIPK1-IN-4 Selectivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of inflammation and cell death, positioning it as a key therapeutic target for a range of autoimmune, inflammatory, and neurodegenerative diseases. The development of potent and selective RIPK1 inhibitors is a significant focus of drug discovery efforts. Among these, RIPK1-IN-4 has been identified as a potent and selective Type II kinase inhibitor. This technical guide provides an in-depth exploration of the structural basis for the selectivity of this compound, offering valuable insights for researchers and drug developers in the field. We will delve into the binding mode of Type II inhibitors, present comparative quantitative data, detail relevant experimental protocols, and visualize key signaling pathways and workflows.

The Structural Landscape of RIPK1 Kinase and Inhibitor Types

The kinase domain of RIPK1 can adopt multiple conformations, which has enabled the development of different classes of inhibitors, each with a distinct binding mode. Understanding these structural differences is fundamental to appreciating the selectivity of inhibitors like this compound.

  • Type I Inhibitors: These inhibitors bind to the active conformation of the kinase in the ATP-binding pocket. They are often competitive with ATP.

  • Type II Inhibitors: These inhibitors, including this compound, bind to an inactive conformation of the kinase, specifically the "DLG-out" conformation. In this state, the Asp-Leu-Gly (DLG) motif, a variant of the more common Asp-Phe-Gly (DFG) motif, is flipped out of its active orientation. This exposes an allosteric back pocket adjacent to the ATP-binding site, which Type II inhibitors occupy. This unique binding mode contributes to their selectivity.[1][2][3]

  • Type III (Allosteric) Inhibitors: These inhibitors bind to an allosteric pocket that is distinct from the ATP-binding site, locking the kinase in an inactive state.

The selectivity of Type II inhibitors like this compound arises from their ability to specifically recognize and bind to the inactive DLG-out conformation of RIPK1, a conformation not readily adopted by all kinases.

Binding Mode of this compound and Structural Insights

While a co-crystal structure of RIPK1 specifically with this compound is not publicly available, its classification as a Type II inhibitor allows us to infer its binding mode based on structures of RIPK1 with other Type II inhibitors. This compound is known to be a potent and selective inhibitor that binds to the DLG-out inactive form of RIPK1.[4][5]

The key structural features governing the interaction of Type II inhibitors with RIPK1 include:

  • Occupation of the Allosteric Back Pocket: The inhibitor extends into a hydrophobic pocket created by the DLG-out conformation.

  • Hydrogen Bonding with the Hinge Region: A portion of the inhibitor typically forms hydrogen bonds with the kinase hinge region, a common feature of many kinase inhibitors.

  • Interactions with the DLG Motif: The inhibitor often makes direct or indirect interactions with the displaced DLG motif.

The following diagram illustrates the general binding concept of a Type II inhibitor to the RIPK1 kinase domain.

G cluster_ripk1 RIPK1 Kinase Domain (DLG-out) atp_pocket ATP Binding Pocket hinge Hinge Region back_pocket Allosteric Back Pocket dlg_motif DLG Motif (out) inhibitor This compound (Type II Inhibitor) inhibitor->atp_pocket Occupies part of ATP pocket inhibitor->back_pocket Extends into back pocket inhibitor->dlg_motif Interacts with inhibitor->hinge H-bonds

Caption: Binding Mode of a Type II RIPK1 Inhibitor.

Quantitative Comparison of RIPK1 Inhibitors

The potency and selectivity of kinase inhibitors are critical parameters in their development. The following table summarizes the inhibitory concentrations (IC50) for this compound and other representative RIPK1 inhibitors of different types.

InhibitorTypeTargetIC50 (nM)AssayReference
This compound II RIPK1 16 Kinase Assay [5]
This compound II RIPK1 10 ADP-Glo Assay [5]
GSK2982772IIIHuman RIPK116Kinase activity assay[6]
Necrostatin-1 (Nec-1)IIIRIPK1182 (EC50)Allosteric inhibition[6]
PK68IIRIPK1~90Kinase activity assay[6]
ZB-R-55Dual-modeRIPK1--[7]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and characterization of kinase inhibitors. Below are methodologies for key assays used to evaluate RIPK1 inhibitors.

In Vitro RIPK1 Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the enzymatic activity of RIPK1 by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP

  • This compound or other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.

  • Kinase Reaction:

    • Add RIPK1 enzyme and substrate (MBP) to the wells of the plate.

    • Add the diluted inhibitor or vehicle (DMSO) to the respective wells.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for RIPK1 if determining competitive inhibition.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

G start Start prep_inhibitor Prepare serial dilutions of inhibitor start->prep_inhibitor add_reagents Add RIPK1 enzyme, substrate (MBP), and inhibitor to plate prep_inhibitor->add_reagents initiate_reaction Initiate reaction with ATP add_reagents->initiate_reaction incubate_kinase Incubate at 30°C initiate_reaction->incubate_kinase stop_reaction Stop reaction with ADP-Glo™ Reagent incubate_kinase->stop_reaction incubate_stop Incubate at RT stop_reaction->incubate_stop add_detection Add Kinase Detection Reagent incubate_stop->add_detection incubate_detect Incubate at RT add_detection->incubate_detect read_plate Measure Luminescence incubate_detect->read_plate analyze_data Calculate % inhibition and IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro RIPK1 kinase assay.

Cellular Necroptosis Inhibition Assay

This assay assesses the ability of an inhibitor to protect cells from necroptotic cell death induced by specific stimuli.

Materials:

  • Human (e.g., HT-29, U937) or mouse (e.g., L929) cell lines susceptible to necroptosis

  • Cell culture medium and supplements

  • TNF-α (Tumor Necrosis Factor-alpha)

  • Smac mimetic (e.g., BV6)

  • z-VAD-FMK (pan-caspase inhibitor)

  • This compound or other test compounds

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or LDH release assay kit)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with serial dilutions of this compound or vehicle for 1-2 hours.

  • Induction of Necroptosis: Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and z-VAD-FMK to the cell culture medium.

  • Incubation: Incubate the cells for a sufficient period to induce cell death (e.g., 8-24 hours).

  • Cell Viability Measurement:

    • Measure cell viability using a chosen method. For example, with CellTiter-Glo®, add the reagent to the wells, incubate, and measure luminescence.

  • Data Analysis:

    • Normalize the viability data to the vehicle-treated, non-stimulated control (100% viability) and the vehicle-treated, stimulated control (0% protection).

    • Calculate the percent protection for each inhibitor concentration.

    • Determine the EC50 value, the concentration of the inhibitor that provides 50% protection from necroptosis.[6]

G start Start seed_cells Seed cells in 96-well plate start->seed_cells pretreat Pre-treat with inhibitor seed_cells->pretreat induce_necroptosis Induce necroptosis (TNF-α + Smac mimetic + z-VAD-FMK) pretreat->induce_necroptosis incubate_cells Incubate for 8-24 hours induce_necroptosis->incubate_cells measure_viability Measure cell viability incubate_cells->measure_viability analyze_data Calculate % protection and EC50 measure_viability->analyze_data end End analyze_data->end

Caption: Workflow for a cellular necroptosis inhibition assay.

RIPK1 Signaling Pathways and Inhibitor Intervention

RIPK1 is a central node in multiple signaling pathways that determine cell fate. Upon stimulation by ligands such as TNF-α, RIPK1 can initiate pro-survival signaling through NF-κB activation or trigger cell death via apoptosis or necroptosis. The kinase activity of RIPK1 is essential for its pro-death functions.

The following diagram illustrates the simplified RIPK1 signaling pathway and highlights the points of intervention for different types of inhibitors.

G tnfa TNF-α tnfr1 TNFR1 tnfa->tnfr1 complex1 Complex I (Pro-survival) tnfr1->complex1 nfkb NF-κB Activation complex1->nfkb complex2a Complex IIa (Apoptosis) complex1->complex2a Transition ripk1_active RIPK1 (Active Kinase) complex1->ripk1_active Activation survival Cell Survival & Inflammation nfkb->survival casp8_a Caspase-8 complex2a->casp8_a apoptosis Apoptosis casp8_a->apoptosis complex2b Complex IIb (Necrosome) (Necroptosis) ripk3 RIPK3 complex2b->ripk3 mlkl MLKL ripk3->mlkl necroptosis Necroptosis mlkl->necroptosis ripk1_active->complex2b ripk1_inactive RIPK1 (Inactive Kinase) inhibitor This compound (Type II Inhibitor) inhibitor->ripk1_active Inhibits

Caption: Simplified RIPK1 signaling pathway.

Conclusion

This compound is a potent and selective Type II inhibitor of RIPK1 kinase. Its selectivity is rooted in its ability to specifically bind to the inactive DLG-out conformation of RIPK1, a structural feature not universally present across the kinome. While a dedicated co-crystal structure for this compound is not yet available, analysis of other Type II inhibitors in complex with RIPK1 provides a strong model for its binding mode. The quantitative data and experimental protocols provided in this guide offer a framework for the continued investigation and development of RIPK1 inhibitors. A deeper understanding of the structural determinants of inhibitor selectivity will be paramount in designing next-generation therapeutics targeting RIPK1-mediated diseases with improved efficacy and safety profiles.

References

RIPK1-IN-4: A Deep Dive into its Impact on Caspase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, orchestrating complex signaling pathways that determine whether a cell succumbs to apoptosis or necroptosis, or survives. The kinase activity of RIPK1 is a key driver of the inflammatory cell death process of necroptosis and, under certain conditions, also contributes to apoptosis. Consequently, small molecule inhibitors targeting RIPK1 kinase activity are of significant interest for the therapeutic intervention in a range of inflammatory diseases and neurodegenerative disorders. RIPK1-IN-4 is a potent and selective type II kinase inhibitor that binds to the inactive DLG-out conformation of RIPK1. This technical guide provides an in-depth analysis of this compound and its specific impact on caspase activity, a crucial aspect of the apoptotic signaling cascade.

Quantitative Data on this compound Activity

The potency and cellular efficacy of this compound have been characterized in various assays. The following tables summarize the key quantitative data available for this inhibitor.

ParameterValueAssay ConditionsReference
IC50 (RIPK1) 16 nMEnzymatic assay[1][2][3]
IC50 (ADP-Glo Kinase Assay) 10 nMBiochemical assay[1][2][3]

Table 1: Biochemical Potency of this compound

Cell LineTreatmentParameterValueReference
FADD-/- JurkatTNFα + SM164EC508.1 nM[4]
L929TNFαEC50113 nM[4]

Table 2: Cellular Efficacy of this compound in Necroptosis Inhibition

The Interplay of RIPK1 and Caspases: A Delicate Balance

RIPK1's role in apoptosis is intricately linked to the activity of caspases, particularly the initiator caspase-8. In the canonical extrinsic apoptosis pathway initiated by ligands such as Tumor Necrosis Factor (TNF), RIPK1 can act as a scaffold to facilitate the activation of caspase-8. However, caspase-8 can also cleave RIPK1, thereby limiting its pro-necroptotic activity. This cleavage is a critical checkpoint that determines the cellular fate. The inhibition of RIPK1 kinase activity by molecules like this compound can modulate this delicate balance.

Constitutively active IKKβ, which leads to chronic NF-κB activation, can facilitate the formation of a RIPK1-dependent signaling complex known as the ripoptosome, which mediates caspase-8 activation by TNF.[5][6] This suggests that in certain inflammatory contexts, RIPK1 kinase activity is required for robust caspase-8 activation and subsequent apoptosis. Therefore, inhibitors like this compound would be expected to attenuate this process.

Impact of this compound on Caspase Activity

While direct quantitative data on the modulation of specific caspase activities by this compound is still emerging in publicly available literature, the known mechanism of RIPK1 suggests that this compound would indirectly impact caspase activation in specific cellular contexts. By inhibiting the kinase activity of RIPK1, this compound is expected to prevent the formation or signaling activity of the ripoptosome, a platform for caspase-8 activation. This would lead to a reduction in the cleavage and activation of downstream executioner caspases, such as caspase-3 and caspase-7.

In scenarios where RIPK1 kinase activity is a prerequisite for TNF-induced apoptosis, treatment with this compound would be predicted to decrease the levels of cleaved caspase-8, cleaved caspase-3, and cleaved caspase-7, ultimately leading to an inhibition of the apoptotic cascade.

Experimental Protocols

To investigate the impact of this compound on caspase activity, a combination of biochemical and cell-based assays is essential. Below are detailed methodologies for key experiments.

Caspase-3/7 Activity Assay (Luminescent)

This assay quantifies the activity of the executioner caspases-3 and -7, which are key mediators of apoptosis.

Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7. This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well white-walled plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound for a specified pre-incubation time. Subsequently, induce apoptosis with a relevant stimulus (e.g., TNFα in a sensitized cell line). Include appropriate positive and negative controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega).[1][4]

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence (from no-cell control wells) from all experimental readings. Normalize the data to a control group (e.g., vehicle-treated, apoptosis-induced cells) to determine the percentage of inhibition of caspase-3/7 activity by this compound.

Western Blotting for Cleaved Caspases

This technique allows for the qualitative and semi-quantitative detection of the cleaved (active) forms of specific caspases.

Principle: Cell lysates are subjected to SDS-PAGE to separate proteins by size. The separated proteins are then transferred to a membrane and probed with antibodies specific to the cleaved forms of caspases (e.g., cleaved caspase-8, cleaved caspase-3).

Protocol:

  • Cell Lysis:

    • After treatment with this compound and an apoptotic stimulus, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatants using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for cleaved caspase-8 and cleaved caspase-3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Densitometry analysis can be performed to quantify the band intensities of the cleaved caspases relative to the loading control.

Flow Cytometry for Apoptosis Analysis

Flow cytometry allows for the quantitative analysis of apoptosis at the single-cell level.

Principle: This method often utilizes Annexin V, which binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the plasma membrane during early apoptosis, in combination with a viability dye like propidium (B1200493) iodide (PI) or 7-AAD, which enters cells with compromised membrane integrity (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound and an apoptotic stimulus. Harvest both adherent and floating cells.

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate compensation controls to correct for spectral overlap between the fluorochromes.

  • Data Analysis:

    • Gate the cell population to exclude debris and doublets.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells (or cells with compromised membranes for other reasons)

    • Compare the percentage of apoptotic cells in this compound-treated samples to control samples.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_membrane Plasma Membrane cluster_complexI Complex I cluster_ripoptosome Ripoptosome (Complex IIb) cluster_downstream Downstream Events TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1_scaffold RIPK1 (Scaffold) TRADD->RIPK1_scaffold cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 cIAP1_2->RIPK1_scaffold Ub RIPK1_kinase RIPK1 (Kinase Active) RIPK1_scaffold->RIPK1_kinase Deubiquitination Kinase Activation NFkB NF-kB Survival RIPK1_scaffold->NFkB FADD FADD RIPK1_kinase->FADD Caspase8_pro Pro-Caspase-8 RIPK1_kinase->Caspase8_pro FADD->Caspase8_pro Caspase8_active Active Caspase-8 Caspase8_pro->Caspase8_active Cleavage Caspase8_active->RIPK1_kinase Cleavage (Inhibition) Caspase37_active Active Caspase-3/7 Caspase8_active->Caspase37_active Activation Apoptosis Apoptosis Caspase37_active->Apoptosis TNF TNFα TNF->TNFR1 RIPK1_IN_4 This compound RIPK1_IN_4->RIPK1_kinase Inhibition

Figure 1: RIPK1 Signaling in Apoptosis and the Action of this compound. This diagram illustrates the dual role of RIPK1 as a scaffold for NF-kB survival signals and as a kinase that can promote apoptosis through the formation of the ripoptosome. This compound specifically inhibits the kinase activity of RIPK1, thereby blocking the apoptotic pathway.

cluster_prep Cell Preparation & Treatment cluster_assay Caspase-Glo 3/7 Assay cluster_detection Detection & Analysis seed Seed Cells in 96-well Plate treat Treat with this compound and Apoptotic Stimulus seed->treat add_reagent Add Caspase-Glo 3/7 Reagent treat->add_reagent incubate Incubate at Room Temperature add_reagent->incubate read_lum Measure Luminescence incubate->read_lum analyze Data Analysis read_lum->analyze

Figure 2: Experimental Workflow for Caspase-3/7 Activity Assay. This flowchart outlines the key steps involved in quantifying caspase-3/7 activity in cells treated with this compound, from cell preparation to data analysis.

Conclusion

This compound is a valuable research tool for dissecting the intricate roles of RIPK1 kinase activity in cell death signaling. Its high potency and selectivity make it an ideal probe for investigating the impact of RIPK1 inhibition on caspase-dependent apoptosis. While further studies are needed to provide more extensive quantitative data on the direct effects of this compound on individual caspase activities, the experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at elucidating the precise mechanisms by which this inhibitor modulates cellular fate. Understanding the interplay between this compound and the caspase cascade will be crucial for the continued development of RIPK1 inhibitors as potential therapeutics for a variety of human diseases.

References

Methodological & Application

Application Notes and Protocols for RIPK1-IN-4 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key regulator of cellular stress responses, including inflammation and programmed cell death pathways such as apoptosis and necroptosis.[1][2] Dysregulation of RIPK1 kinase activity has been implicated in a variety of inflammatory and neurodegenerative diseases. Consequently, RIPK1 has emerged as a promising therapeutic target. RIPK1-IN-4 is a potent and selective type II kinase inhibitor that specifically targets the DLG-out inactive conformation of RIPK1. This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound and similar compounds against RIPK1. The assay is based on the ADP-Glo™ Kinase Assay system, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.

Principle of the Assay

The in vitro kinase assay for RIPK1 measures the transfer of a phosphate (B84403) group from ATP to a substrate, in this case, Myelin Basic Protein (MBP), catalyzed by the RIPK1 enzyme. The amount of ADP generated in this reaction is directly proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies ADP in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. The light output is proportional to the ADP concentration, and therefore, to the RIPK1 kinase activity. Inhibition of RIPK1 by compounds like this compound will result in a decrease in ADP production and a corresponding reduction in the luminescent signal.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) value. This value represents the concentration of the inhibitor required to reduce the enzymatic activity of RIPK1 by 50%.

CompoundTargetAssay FormatIC50 (nM)
This compoundRIPK1Biochemical16
This compoundRIPK1ADP-Glo Kinase Assay10

Experimental Protocols

Materials and Reagents
  • Enzyme: Recombinant human RIPK1 (Active)

  • Substrate: Myelin Basic Protein (MBP)

  • Inhibitor: this compound

  • Detection System: ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)

  • ATP: 10 mM ATP solution

  • Kinase Assay Buffer (1X): 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT (add fresh)

  • Assay Plates: 384-well, white, flat-bottom plates

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO)

  • Plate reader: Capable of measuring luminescence

Preparation of Reagents

1. Kinase Assay Buffer (5X Stock):

  • 200 mM Tris-HCl (pH 7.5)

  • 100 mM MgCl₂

  • 0.5 mg/mL BSA

  • Store at -20°C. Before use, dilute to 1X with sterile water and add DTT to a final concentration of 50 µM.

2. This compound Stock and Working Solutions:

  • Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO.[3] If necessary, sonicate to ensure complete dissolution.[3] Store at -20°C or -80°C.

  • Serial Dilutions: For IC50 determination, perform serial dilutions of the 10 mM stock solution in 100% DMSO to create a range of concentrations. A common approach is to prepare a series of intermediate stocks that are 1000-fold higher than the desired final concentrations in the assay.[4] This allows for a 1:1000 dilution into the final assay volume, ensuring the final DMSO concentration remains constant and low (e.g., 0.1%).[4][5]

3. Recombinant RIPK1 Enzyme:

  • The optimal concentration of RIPK1 should be determined empirically. A starting concentration of 10 ng/µl is recommended for dilution in 1X Kinase Assay Buffer.[6] Note that RIPK1 is sensitive to freeze-thaw cycles; it is advisable to aliquot the enzyme upon first use and store at -80°C.

4. Myelin Basic Protein (MBP) Substrate:

  • Prepare a stock solution of MBP at a concentration of 5 mg/mL in a suitable buffer (e.g., 100 mM MOPS, pH 6.5). The final concentration in the assay will need to be optimized, but a starting point of 0.33 mg/mL has been reported.

5. ATP Solution:

  • Thaw the 10 mM ATP stock solution. The final concentration of ATP in the assay should be close to its Km value for RIPK1 if known, or optimized. A final concentration of 10 µM is a common starting point.

Assay Procedure (384-well format)
  • Compound Addition: Add 1 µL of the serially diluted this compound (in DMSO) or DMSO alone (for positive and negative controls) to the appropriate wells of the 384-well plate.

  • Enzyme Addition: Prepare a solution of RIPK1 in 1X Kinase Assay Buffer. Add 10 µL of the diluted RIPK1 enzyme to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 10 µL of 1X Kinase Assay Buffer.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Kinase Reaction: Prepare a master mix containing ATP and MBP in 1X Kinase Assay Buffer. Add 10 µL of this master mix to each well to initiate the kinase reaction. The final reaction volume is 21 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 1 hour. The incubation time may be optimized based on enzyme activity and desired signal window.

  • Termination of Kinase Reaction and ATP Depletion: Add 20 µL of ADP-Glo™ Reagent to each well. Mix gently and incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. Mix gently and incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader.

Data Analysis
  • Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = 100 x (1 - [(RLU_inhibitor - RLU_background) / (RLU_no_inhibitor - RLU_background)])

    • RLU_inhibitor: Luminescence signal in the presence of the inhibitor.

    • RLU_no_inhibitor: Luminescence signal in the absence of the inhibitor (positive control).

    • RLU_background: Luminescence signal in the absence of the enzyme (negative control).

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

Mandatory Visualizations

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add Inhibitor/DMSO to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare RIPK1 Enzyme Solution add_enzyme Add RIPK1 Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate/ATP Master Mix start_reaction Initiate Reaction with Substrate/ATP Mix prep_substrate->start_reaction pre_incubate Pre-incubate add_enzyme->pre_incubate pre_incubate->start_reaction reaction_incubate Incubate (Kinase Reaction) start_reaction->reaction_incubate stop_reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) reaction_incubate->stop_reaction detect_signal Convert ADP to ATP & Generate Signal (Kinase Detection Reagent) stop_reaction->detect_signal read_plate Measure Luminescence detect_signal->read_plate analyze_data Calculate % Inhibition & Determine IC50 read_plate->analyze_data

Caption: Experimental workflow for the this compound in vitro kinase assay.

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2/5, cIAP1/2, RIPK1) TNFR1->ComplexI Recruits NFkB NF-κB Activation (Survival & Inflammation) ComplexI->NFkB Activates ComplexIIa Complex IIa (FADD, Caspase-8, RIPK1) ComplexI->ComplexIIa Leads to ComplexIIb Necrosome (Complex IIb) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb Forms under Caspase-8 inhibition Apoptosis Apoptosis ComplexIIa->Apoptosis Induces Necroptosis Necroptosis ComplexIIb->Necroptosis Induces RIPK1_IN_4 This compound RIPK1_IN_4->ComplexIIa Inhibits RIPK1 kinase activity RIPK1_IN_4->ComplexIIb Inhibits RIPK1 kinase activity

Caption: Simplified RIPK1 signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols for a Cell-Based Necroptosis Assay Using RIPK1-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necroptosis is a regulated form of necrotic cell death orchestrated by a signaling cascade dependent on Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2] Unlike apoptosis, necroptosis is a pro-inflammatory mode of cell death, implicated in the pathogenesis of various diseases including inflammatory disorders, neurodegenerative diseases, and ischemia-reperfusion injury.[1][3] The kinase activity of RIPK1 is a critical initiator of the necroptotic pathway.[4] Following specific stimuli, such as TNF-α signaling in the absence of caspase-8 activity, RIPK1 is activated and recruits RIPK3 to form a functional amyloid-like signaling complex known as the necrosome.[3][5] This leads to the phosphorylation and activation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing its rupture.[5]

RIPK1-IN-4 is a potent and selective type II kinase inhibitor of RIPK1, binding to an inactive form of the kinase with high affinity (IC50 of 10-16 nM).[6][7][8][9] Its specificity makes it a valuable tool for studying the role of RIPK1 kinase activity in necroptosis and for screening potential therapeutic agents that target this pathway. These application notes provide a detailed protocol for a cell-based assay to measure necroptosis and to evaluate the inhibitory effect of this compound.

Principle of the Assay

This assay is designed to induce necroptosis in a susceptible cell line and quantify cell death. Necroptosis is typically induced by stimulating the TNF receptor pathway while concurrently inhibiting caspase-8. The pan-caspase inhibitor, z-VAD-FMK, is used to block apoptosis and shift the signaling towards necroptosis.[10] Cell death is then quantified by measuring the loss of plasma membrane integrity, a hallmark of necroptosis.[11] This can be achieved using cell-impermeable fluorescent dyes like Propidium Iodide (PI) or by measuring the release of intracellular enzymes such as lactate (B86563) dehydrogenase (LDH).[11][12] The inhibitory potential of this compound is assessed by its ability to prevent necroptosis in this induced system. Further confirmation of the mechanism can be obtained by analyzing the phosphorylation status of key necroptosis markers like RIPK1 and MLKL via Western blotting.[12][13]

Signaling Pathway and Experimental Workflow

Necroptosis_Signaling_Pathway Necroptosis Signaling Pathway cluster_stimuli Stimuli cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibitor TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds zVAD z-VAD-FMK (Caspase Inhibitor) Caspase8 Caspase-8 zVAD->Caspase8 Inhibits ComplexI Complex I (Pro-survival) TNFR1->ComplexI Forms RIPK1 RIPK1 ComplexI->RIPK1 Activates ComplexIIa Complex IIa (Apoptosis) Necrosome Necrosome (Complex IIb) MLKL MLKL RIPK3 RIPK3 RIPK1->RIPK3 Recruits & Phosphorylates RIPK1->Caspase8 Activates RIPK3->MLKL Recruits & Phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Phosphorylation pMLKL->TNFR1 Translocates & Disrupts Membrane Caspase8->ComplexIIa Induces RIPK1_IN_4 This compound RIPK1_IN_4->RIPK1 Inhibits Kinase Activity

Caption: Necroptosis signaling cascade initiated by TNF-α.

Experimental_Workflow Experimental Workflow for Necroptosis Assay cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Pretreat_Inhibitor Pre-treat with This compound Incubate_24h->Pretreat_Inhibitor Induce_Necroptosis Induce Necroptosis with TNF-α + z-VAD-FMK Pretreat_Inhibitor->Induce_Necroptosis Incubate_4_24h Incubate for 4-24h Induce_Necroptosis->Incubate_4_24h PI_Staining Propidium Iodide Staining Incubate_4_24h->PI_Staining LDH_Assay LDH Release Assay Incubate_4_24h->LDH_Assay Western_Blot Western Blot (pMLKL, pRIPK1) Incubate_4_24h->Western_Blot Read_Plate Read Plate (Fluorescence/Absorbance) PI_Staining->Read_Plate LDH_Assay->Read_Plate Data_Analysis Data Analysis Western_Blot->Data_Analysis Read_Plate->Data_Analysis

Caption: Workflow for the cell-based necroptosis assay.

Materials and Reagents

Material/ReagentSupplier (Example)Catalog Number (Example)
HT-29 Human Colon Cancer CellsATCCHTB-38
DMEMThermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Human TNF-αPeproTech300-01A
z-VAD-FMKInvivoGentlrl-zvad
This compound MedChemExpressHY-100571
Propidium Iodide (PI) SolutionThermo Fisher ScientificP3566
Hoechst 33342 SolutionThermo Fisher ScientificH3570
LDH Cytotoxicity Assay KitThermo Fisher ScientificC20300
RIPA Lysis and Extraction BufferThermo Fisher Scientific89900
Protease and Phosphatase Inhibitor CocktailThermo Fisher Scientific78440
BCA Protein Assay KitThermo Fisher Scientific23225
Phospho-RIP(S166) AntibodyCell Signaling Technology65746
Phospho-MLKL (S358) AntibodyCell Signaling Technology91689
GAPDH AntibodyCell Signaling Technology5174
96-well black, clear-bottom platesCorning3603

Detailed Experimental Protocols

Protocol 1: Quantification of Necroptosis using Propidium Iodide (PI) Staining

This protocol quantifies necroptotic cell death by measuring plasma membrane integrity using PI, a fluorescent intercalating agent that is unable to cross the membrane of live cells.

1. Cell Seeding:

  • Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Trypsinize and seed the cells into a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

  • Incubate for 24 hours to allow for cell attachment.

2. Treatment:

  • Prepare a 2X working solution of this compound in culture medium. Add 50 µL of the this compound solution to the appropriate wells to achieve final concentrations ranging from 10 nM to 1 µM. Add 50 µL of medium with vehicle (DMSO) to control wells.

  • Incubate for 1 hour at 37°C.

  • Prepare a 4X working solution of necroptosis inducers (e.g., 80 ng/mL TNF-α and 80 µM z-VAD-FMK).

  • Add 50 µL of the inducer solution to the wells. The final volume in each well should be 200 µL.

  • Controls:

    • Untreated cells (medium only)
    • Vehicle control (DMSO)
    • Inducer control (TNF-α + z-VAD-FMK + DMSO)
    • Positive control for necroptosis inhibition (e.g., Necrostatin-1)

3. Incubation:

  • Incubate the plate for a predetermined time (e.g., 8, 12, or 24 hours) at 37°C. The optimal time should be determined empirically for your cell line.

4. Staining and Imaging:

  • Add Propidium Iodide (final concentration 1-5 µg/mL) and Hoechst 33342 (final concentration 1-10 µg/mL) to each well.[11]

  • Incubate for 15-30 minutes at 37°C, protected from light.[11]

  • Image the plate using a high-content imaging system or a fluorescence microscope. Use appropriate filters for PI (red fluorescence) and Hoechst 33342 (blue fluorescence).

5. Data Analysis:

  • Use image analysis software to count the number of PI-positive (necroptotic) cells and total cells (Hoechst-positive).

  • Calculate the percentage of necroptotic cells: (% Necroptosis) = (Number of PI-positive cells / Total number of cells) x 100.[11]

  • Normalize the results to the inducer control.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay provides an alternative method for quantifying cell death by measuring the activity of LDH released from damaged cells into the culture medium.

1. Cell Seeding and Treatment:

  • Follow steps 1 and 2 from Protocol 1 in a clear 96-well plate.

2. Incubation:

  • Incubate the plate for the desired time (e.g., 24 hours) at 37°C.

3. Assay Procedure:

  • Centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution provided in the kit.

  • Measure the absorbance at 490 nm and 680 nm using a microplate reader.

4. Data Analysis:

  • Subtract the 680 nm absorbance value (background) from the 490 nm absorbance value.

  • Determine the percentage of cytotoxicity using the following formula: (% Cytotoxicity) = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

    • Spontaneous LDH activity: Supernatant from untreated cells.
    • Maximum LDH activity: Lysate from untreated cells (lysed with lysis buffer provided in the kit).

Protocol 3: Western Blot Analysis of Necroptosis Markers

This protocol is used to confirm that cell death is occurring via necroptosis by detecting the phosphorylation of key signaling proteins.

1. Cell Culture and Treatment:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells as described in Protocol 1, Step 2, scaling up the volumes for a 6-well plate format.

2. Cell Lysis:

  • After the incubation period, wash the cells with ice-cold PBS.

  • Lyse the cells with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein amounts and prepare samples with Laemmli buffer.

  • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-RIPK1 (S166), p-MLKL (S358), and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Table 1: Quantification of Necroptosis Inhibition by this compound (PI Staining)
TreatmentThis compound (nM)% Necroptotic Cells (Mean ± SD)% Inhibition of Necroptosis
Untreated Control02.1 ± 0.5N/A
Vehicle Control (DMSO)02.5 ± 0.8N/A
Inducer (TNF-α + z-VAD)065.4 ± 4.20
Inducer + this compound1038.2 ± 3.141.6
Inducer + this compound3015.7 ± 2.575.9
Inducer + this compound1005.3 ± 1.191.9
Inducer + this compound3003.1 ± 0.995.3
Table 2: IC50 Determination of this compound
Assay MethodCell LineIC50 (nM)
PI StainingHT-2912.5
LDH ReleaseHT-2915.8

Troubleshooting

IssuePossible CauseSolution
High background cell death in untreated controls Cells are overgrown or unhealthy.Ensure optimal cell density and health before starting the experiment. Use a lower passage number.
Low induction of necroptosis Cell line is not sensitive to the stimulus.Use a different cell line known to undergo necroptosis (e.g., L929). Optimize the concentration of TNF-α and z-VAD-FMK.
Inconsistent results Inconsistent cell numbers or reagent addition.Use a multichannel pipette for reagent addition. Ensure a single-cell suspension when seeding.
No inhibition by this compound Compound is inactive or degraded.Prepare fresh stock solutions of this compound. Ensure proper storage at -20°C or -80°C.[6]
No p-MLKL or p-RIPK1 signal in Western blot Incorrect time point for lysis.Perform a time-course experiment to determine the peak of protein phosphorylation.

Conclusion

This application note provides a comprehensive set of protocols for a robust cell-based assay to study necroptosis and evaluate the efficacy of inhibitors like this compound. By combining quantitative measures of cell death with molecular analysis of the signaling pathway, researchers can gain valuable insights into the mechanisms of necroptosis and accelerate the discovery of novel therapeutics for inflammation-related diseases.

References

Application Notes and Protocols for RIPK1-IN-4 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available in vivo data for RIPK1-IN-4 is limited. The following application notes and protocols are a comprehensive guide based on published data for other potent and selective small-molecule RIPK1 inhibitors, such as GSK547 and GNE684, intended to serve as a strong starting point for in vivo studies with this compound. Researchers are advised to perform initial dose-ranging and toxicity studies to determine the optimal dose and regimen for their specific mouse model and experimental goals.

Introduction to RIPK1 Inhibition

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key signaling node in cellular pathways regulating inflammation, apoptosis, and necroptosis.[1][2] As a central mediator of TNF-alpha signaling, RIPK1's kinase activity is implicated in the pathophysiology of a range of inflammatory and neurodegenerative diseases.[3][4] Small molecule inhibitors of RIPK1, like this compound, are being investigated as potential therapeutic agents to mitigate the detrimental effects of uncontrolled inflammation and cell death.

RIPK1 Signaling Pathway

The diagram below illustrates the central role of RIPK1 in TNF-alpha-mediated signaling, leading to cell survival, apoptosis, or necroptosis. Upon TNF-alpha binding to its receptor (TNFR1), RIPK1 is recruited to form Complex I, which promotes cell survival and inflammation through NF-κB activation. In certain conditions, RIPK1 can dissociate from Complex I to form cytosolic cell death-inducing complexes. Complex IIa, containing FADD and Caspase-8, leads to apoptosis. When Caspase-8 is inhibited, RIPK1 can interact with RIPK3 to form the necrosome (Complex IIb), leading to programmed necrosis, or necroptosis, through the phosphorylation of MLKL.[1][3][4]

RIPK1_Signaling_Pathway RIPK1 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Binds Complex_I Complex I (TRADD, TRAF2/5, cIAP1/2, LUBAC, RIPK1) TNFR1->Complex_I Recruits NF-kB NF-κB Activation Complex_I->NF-kB Activates RIPK1_deubiquitination Deubiquitination Complex_I->RIPK1_deubiquitination Survival_Inflammation Cell Survival & Inflammation NF-kB->Survival_Inflammation RIPK1_active Active RIPK1 RIPK1_deubiquitination->RIPK1_active Complex_IIa Complex IIa (RIPK1, FADD, pro-Caspase-8) RIPK1_active->Complex_IIa Necrosome Necrosome (Complex IIb) (RIPK1, RIPK3, MLKL) RIPK1_active->Necrosome Caspase-8 Inhibition Caspase8_active Active Caspase-8 Complex_IIa->Caspase8_active Caspase8_active->RIPK1_active Cleaves/Inhibits Apoptosis Apoptosis Caspase8_active->Apoptosis RIPK3 RIPK3 Caspase8_active->RIPK3 Cleaves/Inhibits RIPK3->Necrosome pMLKL Phosphorylated MLKL Necrosome->pMLKL Phosphorylates Necroptosis Necroptosis pMLKL->Necroptosis Caspase8_inhibition Caspase-8 Inhibition

A diagram of the RIPK1 signaling cascade.

In Vivo Dosing and Administration of Representative RIPK1 Inhibitors

The following table summarizes in vivo dosing information for potent and selective RIPK1 inhibitors used in various mouse models. This data can be used as a reference for designing studies with this compound.

Compound NameMouse ModelDosing RegimenAdministration RouteVehicleObserved EfficacyReference
GSK547 TNF/zVAD-induced shock model0.01, 0.1, 1, 10 mg/kg (single dose)OralNot SpecifiedDose-dependent protection against hypothermia--INVALID-LINK--
GSK547 Pancreatic ductal adenocarcinoma~100 mg/kg/dayFood-basedN/AReduced tumor burden and extended survival--INVALID-LINK--
GNE684 TNF/zVAD-induced SIRS model1, 5, 15, 50 mg/kg (single dose)Oral10% DMSO / Methylcellulose (B11928114)Dose-dependent prevention of hypothermia[5]
GNE684 NEMO IEC-KO colitis model5, 15, 50 mg/kg (twice daily)Oral10% DMSO / MCTProtection against colitis and ileitis[5]
GNE684 Collagen antibody-induced arthritis50 mg/kg (twice daily)Oral90% methylcellulose, 10% DMSOReduced arthritis severity[5]

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration

Due to the hydrophobic nature of many kinase inhibitors, a suitable vehicle is required to ensure proper suspension and bioavailability for in vivo administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Methylcellulose (0.5% w/v in sterile water)

  • Tween 80 (or other suitable surfactant)

  • Sterile phosphate-buffered saline (PBS) or saline (0.9% NaCl)

  • Polyethylene glycol 300 (PEG300)

  • Sterile water for injection

Formulation for Oral Gavage (Suspension):

  • Weigh the required amount of this compound for the desired dosing concentration.

  • In a sterile tube, dissolve the this compound powder in a minimal amount of DMSO (e.g., 5-10% of the final volume). Vortex or sonicate briefly to aid dissolution.

  • In a separate sterile container, prepare the vehicle solution. A common vehicle is 0.5% methylcellulose in sterile water containing 0.1-0.5% Tween 80.

  • While vortexing the vehicle solution, slowly add the this compound/DMSO concentrate.

  • Continue to vortex for several minutes to ensure a homogenous suspension.

  • Visually inspect the suspension for any precipitation before administration.

Formulation for Intraperitoneal Injection (Solution/Suspension):

A common vehicle for intraperitoneal injection of hydrophobic compounds is a co-solvent system.

  • Prepare a vehicle solution, for example: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.

  • First, dissolve the this compound powder in DMSO.

  • Sequentially add PEG300, Tween 80, and saline, ensuring the solution is mixed thoroughly after each addition. Sonication may be required to achieve a clear solution or a fine suspension.

Protocol 2: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a typical experiment to evaluate the antitumor efficacy of this compound.

1. Animal Model and Cell Line:

  • Animals: 6-8 week old female C57BL/6 or BALB/c mice are commonly used.

  • Tumor Cells: Syngeneic tumor cell lines such as MC38 (colon), B16-F10 (melanoma), or 4T1 (breast cancer) are appropriate.

2. Tumor Cell Implantation:

  • Culture the selected tumor cells under standard conditions.

  • Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or PBS.

  • Subcutaneously inject 0.5 x 10^6 to 1 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[6]

3. Treatment Phase:

  • Monitor tumor growth with calipers. When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Vehicle Group: Administer the vehicle used to formulate this compound.

  • This compound Monotherapy Group: Administer this compound at the predetermined dose and schedule.

  • Combination Therapy Group (Optional): Administer this compound in combination with another therapeutic agent (e.g., an immune checkpoint inhibitor).

  • Administer the treatments via the chosen route (e.g., oral gavage, intraperitoneal injection) for a predefined period (e.g., 14-21 days).

4. Monitoring and Endpoint:

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).

  • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • The study may be terminated when tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.

  • At the study endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Experimental Workflow Diagram

The following diagram outlines a typical workflow for assessing the in vivo efficacy of a RIPK1 inhibitor in a syngeneic mouse tumor model.

InVivo_Workflow In Vivo Efficacy Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint Animal_Acclimatization Animal Acclimatization (1-2 weeks) Tumor_Implantation Tumor Implantation (Subcutaneous) Animal_Acclimatization->Tumor_Implantation Tumor_Cell_Culture Tumor Cell Culture Tumor_Cell_Culture->Tumor_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization Randomization into Groups (e.g., Vehicle, this compound) Tumor_Growth_Monitoring->Randomization Treatment_Administration Treatment Administration (e.g., Daily Oral Gavage) Randomization->Treatment_Administration Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment_Administration->Data_Collection Repeatedly Endpoint_Criteria Endpoint Criteria Met Data_Collection->Endpoint_Criteria Euthanasia_and_Necropsy Euthanasia and Necropsy Endpoint_Criteria->Euthanasia_and_Necropsy Tissue_Collection Tumor and Tissue Collection Euthanasia_and_Necropsy->Tissue_Collection Data_Analysis Data Analysis (Efficacy, Toxicity, Biomarkers) Tissue_Collection->Data_Analysis

A generalized workflow for in vivo efficacy studies.

Conclusion

The inhibition of RIPK1 is a promising therapeutic strategy for a variety of diseases. The provided protocols and data, derived from studies on structurally and functionally similar RIPK1 inhibitors, offer a robust framework for designing and executing in vivo experiments with this compound in mouse models. It is imperative that researchers adapt these general guidelines to their specific experimental needs and adhere to all institutional and national regulations for animal welfare.

References

Application Notes and Protocols for Using RIPK1-IN-4 in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing RIPK1-IN-4, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in primary cell culture experiments. The protocols outlined below are designed to assist researchers in studying the role of RIPK1-mediated signaling pathways, particularly necroptosis and inflammation, in various primary cell types.

Introduction to this compound

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that regulates cellular fate, orchestrating pathways leading to inflammation, apoptosis, and a form of programmed necrosis known as necroptosis.[1][2] The kinase activity of RIPK1 is essential for the induction of necroptosis and RIPK1-dependent apoptosis.[3] Dysregulation of RIPK1 activity has been implicated in a variety of inflammatory and neurodegenerative diseases.[4][5]

This compound is a potent and selective type II kinase inhibitor that binds to an inactive conformation of RIPK1. It exhibits high efficacy in blocking RIPK1 kinase activity, thereby preventing the downstream signaling events that lead to necroptotic cell death.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and related compounds used in the protocols.

CompoundTargetIC50Typical Working Concentration (Primary Cells)Solvent
This compound RIPK1 Kinase10-16 nM100 nM - 10 µM (optimization required)DMSO
TNF-α (murine)TNFR1-10 - 100 ng/mLPBS with 0.1% BSA
zVAD-fmkPan-caspase-20 - 50 µMDMSO
Lipopolysaccharide (LPS)TLR4-10 - 100 ng/mLPBS

Note: The optimal working concentration for this compound in primary cells should be determined empirically for each cell type and experimental condition.

Signaling Pathways and Experimental Workflow

To visualize the key cellular processes and experimental steps, the following diagrams are provided in the DOT language for Graphviz.

RIPK1 Signaling Pathway in Necroptosis

RIPK1_Signaling TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2/5, cIAP1/2, RIPK1) TNFR1->Complex_I NFkB NF-κB Activation (Survival & Inflammation) Complex_I->NFkB Complex_IIa Complex IIa (TRADD, FADD, Caspase-8) Apoptosis Complex_I->Complex_IIa Caspase-8 active Complex_IIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Complex_I->Complex_IIb Caspase-8 inactive RIPK1_p p-RIPK1 Complex_IIb->RIPK1_p RIPK3_p p-RIPK3 RIPK1_p->RIPK3_p activates MLKL_p p-MLKL RIPK3_p->MLKL_p activates Necroptosis Necroptosis (Cell Lysis) MLKL_p->Necroptosis RIPK1_IN_4 This compound RIPK1_IN_4->RIPK1_p inhibits zVAD zVAD-fmk (Caspase Inhibition) zVAD->Complex_IIa inhibits

Caption: RIPK1 signaling cascade leading to necroptosis.

Experimental Workflow for this compound Application

Experimental_Workflow start Isolate & Culture Primary Cells pretreat Pre-treat with This compound or Vehicle start->pretreat induce Induce Necroptosis (e.g., TNF-α + zVAD-fmk) pretreat->induce incubate Incubate for Specified Time induce->incubate endpoint Endpoint Analysis incubate->endpoint viability Cell Viability Assay (e.g., CellTiter-Glo, LDH) endpoint->viability Assess Cell Death western Western Blot (p-RIPK1, p-MLKL) endpoint->western Analyze Signaling cytokine Cytokine Analysis (e.g., ELISA, CBA) endpoint->cytokine Measure Inflammation

Caption: General workflow for studying this compound effects.

Experimental Protocols

The following are detailed protocols for the use of this compound in common primary cell culture models. These protocols are based on established methods for inducing necroptosis and should be optimized for specific primary cell types and experimental questions.

Protocol 1: Inhibition of Necroptosis in Primary Murine Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes how to induce necroptosis in BMDMs and assess the inhibitory effect of this compound.

Materials:

  • Primary murine bone marrow cells

  • L929-conditioned medium or recombinant M-CSF

  • Complete RPMI 1640 medium

  • Lipopolysaccharide (LPS)

  • zVAD-fmk (pan-caspase inhibitor)

  • This compound

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • 96-well tissue culture plates

Procedure:

  • BMDM Differentiation:

    • Isolate bone marrow from the femurs and tibias of mice.

    • Culture the cells in complete RPMI 1640 supplemented with 10-20% L929-conditioned medium or 20 ng/mL recombinant M-CSF for 7 days to differentiate into macrophages.[6]

    • Harvest the adherent BMDMs and seed them into 96-well plates at a density of 5 x 10^4 cells per well. Allow cells to adhere for 24-48 hours.[6]

  • Inhibitor Pre-treatment:

    • Prepare a working solution of this compound in complete medium. It is recommended to test a range of concentrations (e.g., 100 nM, 1 µM, 10 µM).

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Aspirate the old medium from the cells and add the medium containing this compound or vehicle.

    • Pre-incubate the cells for 1 hour at 37°C.

  • Induction of Necroptosis:

    • Prepare a solution of LPS and zVAD-fmk in complete medium. Typical final concentrations are 10-100 ng/mL for LPS and 20-50 µM for zVAD-fmk.[6]

    • Add the necroptosis-inducing cocktail to the wells. Include control wells with no inducers, LPS alone, and zVAD-fmk alone.

    • Incubate the plates for 6-24 hours at 37°C. The optimal incubation time should be determined empirically.

  • Assessment of Cell Viability:

    • After the incubation period, measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

    • Alternatively, assess membrane integrity by measuring lactate (B86563) dehydrogenase (LDH) release into the culture supernatant.

    • Normalize the results to the vehicle-treated, unstimulated control wells.

Protocol 2: Analysis of RIPK1 Phosphorylation in Primary Microglia

This protocol details the procedure for assessing the inhibitory effect of this compound on RIPK1 autophosphorylation in primary microglia.

Materials:

  • Primary murine microglia

  • Complete DMEM/F12 medium

  • TNF-α (murine)

  • zVAD-fmk

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Antibodies: anti-phospho-RIPK1 (Ser166), anti-RIPK1 (total), anti-β-actin

  • 6-well tissue culture plates

Procedure:

  • Cell Culture and Treatment:

    • Isolate primary microglia from neonatal mouse brains and culture them in complete DMEM/F12 medium.

    • Seed the microglia into 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere.

    • Pre-treat the cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1 hour.[4]

    • Stimulate the cells with a necroptotic cocktail, such as 50 ng/mL TNF-α and 20 µM zVAD-fmk, for 1-4 hours.[7]

  • Cell Lysis and Protein Quantification:

    • After stimulation, place the plates on ice and wash the cells once with ice-cold PBS.

    • Lyse the cells in 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (20-30 µg) per lane and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-RIPK1 (Ser166) overnight at 4°C.[8]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total RIPK1 and a loading control like β-actin to ensure equal protein loading.

Protocol 3: Assessing Inhibition of Necroptosis in Primary Oligodendrocytes

This protocol provides a framework for studying the protective effects of this compound on primary oligodendrocytes undergoing necroptosis.

Materials:

  • Primary oligodendrocyte precursor cells (OPCs)

  • Oligodendrocyte differentiation medium

  • TNF-α (murine)

  • zVAD-fmk

  • This compound

  • Immunocytochemistry reagents: antibodies against oligodendrocyte markers (e.g., MBP, CC1), DAPI

  • Fluorescence microscope

Procedure:

  • Oligodendrocyte Culture and Differentiation:

    • Isolate OPCs from neonatal rodent brains and culture them in appropriate proliferation medium.

    • To induce differentiation, switch the cells to a differentiation medium and culture for several days until mature oligodendrocytes with characteristic morphology are observed.

  • Treatment:

    • Pre-treat the differentiated oligodendrocytes with a range of this compound concentrations or vehicle for 1 hour.

    • Induce necroptosis by adding TNF-α (e.g., 50 ng/mL) and zVAD-fmk (e.g., 20 µM).[9]

    • Incubate for 24-48 hours.

  • Assessment of Cell Survival and Morphology:

    • After incubation, fix the cells with 4% paraformaldehyde.

    • Perform immunocytochemistry using antibodies against mature oligodendrocyte markers (e.g., Myelin Basic Protein - MBP, or CC1) to visualize cell morphology and integrity.

    • Counterstain with DAPI to visualize nuclei.

    • Capture images using a fluorescence microscope and quantify the number of surviving, morphologically intact oligodendrocytes per field of view. Look for signs of cell death such as cell swelling, membrane blebbing, and fragmented nuclei.

Concluding Remarks

The protocols provided herein offer a starting point for investigating the effects of this compound in primary cell cultures. Given the inherent variability of primary cells, it is crucial to perform dose-response and time-course experiments to determine the optimal conditions for each specific cell type and experimental setup. The inclusion of appropriate positive and negative controls is essential for the accurate interpretation of results. By carefully applying these methodologies, researchers can effectively utilize this compound to elucidate the role of RIPK1 in various physiological and pathological processes.

References

Application of RIPK1-IN-4 in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation, apoptosis, and necroptosis.[1][2] Its kinase activity is implicated in the pathogenesis of a variety of autoimmune and inflammatory diseases, making it a promising therapeutic target.[3] RIPK1-IN-4 is a potent and selective type II kinase inhibitor of RIPK1, binding to an inactive conformation of the kinase.[4][5] These application notes provide a comprehensive overview of the use of this compound in preclinical autoimmune disease models, including detailed protocols and expected outcomes based on the current understanding of RIPK1 inhibition.

Mechanism of Action

RIPK1 acts as a molecular switch, balancing cell survival and death.[6] Upon stimulation by factors such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 can initiate either pro-survival signaling through the NF-κB pathway or programmed cell death pathways (apoptosis and necroptosis).[7][8] The kinase activity of RIPK1 is essential for the induction of necroptosis and RIPK1-dependent apoptosis.[2][8] this compound, as a type II inhibitor, locks the kinase in an inactive state, thereby preventing the downstream signaling cascades that lead to inflammation and cell death.[4][5]

Data Presentation

In Vitro Activity of this compound
TargetAssayIC50 (nM)Reference
RIPK1Kinase Assay16[4][5][9]
RIPK1ADP-Glo Kinase Assay10[4][5][9]

Signaling Pathway Visualization

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_complex_I Complex I (Pro-survival) cluster_complex_II Complex II (Pro-death) TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 RIPK1_scaffold RIPK1 (Scaffold) TRADD->RIPK1_scaffold cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 LUBAC LUBAC cIAP1/2->LUBAC LUBAC->RIPK1_scaffold Ubiquitination TAK1 TAK1 RIPK1_scaffold->TAK1 RIPK1_kinase RIPK1 (Kinase Active) RIPK1_scaffold->RIPK1_kinase Conformational Change IKK IKK NF-κB NF-κB IKK->NF-κB Activation TAK1->IKK Pro-survival Genes Pro-survival Genes NF-κB->Pro-survival Genes FADD FADD RIPK1_kinase->FADD RIPK3 RIPK3 RIPK1_kinase->RIPK3 Phosphorylates Caspase-8 Caspase-8 FADD->Caspase-8 Apoptosis Apoptosis Caspase-8->Apoptosis Cleavage MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Pore formation This compound This compound This compound->RIPK1_kinase Inhibits CIA_Workflow Day 0 Day 0 Day 21 Day 21 Day 0->Day 21 Primary Immunization: Bovine Type II Collagen in Complete Freund's Adjuvant (CFA) Day 28-35 Day 28-35 Day 21->Day 28-35 Booster Immunization: Bovine Type II Collagen in Incomplete Freund's Adjuvant (IFA) Day 28-56 Day 28-56 Day 28-35->Day 28-56 Onset of Arthritis Endpoint Analysis Endpoint Analysis Day 28-56->Endpoint Analysis Treatment with this compound or Vehicle (Prophylactic or Therapeutic) Clinical Scoring, Histology, Cytokine Analysis EAE_Workflow Day 0 Day 0 Day 0 & 2 Day 0 & 2 Day 0->Day 0 & 2 Immunization with MOG35-55 peptide in CFA Day 10-14 Day 10-14 Day 0 & 2->Day 10-14 Pertussis Toxin Injection (i.p.) Ongoing Ongoing Day 10-14->Ongoing Onset of Clinical Signs Endpoint Analysis Endpoint Analysis Ongoing->Endpoint Analysis Treatment with this compound or Vehicle Clinical Scoring, Histology of CNS, Cytokine Analysis DSS_Workflow Day 0 Day 0 Day 0-7 Day 0-7 Day 0->Day 0-7 Administer 2-3% DSS in drinking water Day 7 Day 7 Day 0-7->Day 7 Daily Treatment with this compound or Vehicle Monitor body weight, stool consistency, and bleeding Endpoint Analysis Endpoint Analysis Day 7->Endpoint Analysis Sacrifice

References

Application Notes and Protocols: Detection of p-RIPK1 (Ser166) by Western Blot Following Treatment with RIPK1-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical serine/threonine kinase that functions as a key molecular switch in cellular signaling pathways, governing cell survival, inflammation, apoptosis, and necroptosis.[1][2][3][4] The kinase activity of RIPK1 is integral to the induction of cell death.[5][6][7] Upon certain stimuli, such as Tumor Necrosis Factor-alpha (TNFα), RIPK1 undergoes autophosphorylation at multiple sites, including Serine 166 (Ser166).[5][8] This phosphorylation event is a widely recognized biomarker for the activation of RIPK1's kinase domain and the initiation of the necroptotic cell death pathway.[5][8]

RIPK1-IN-4 is a potent and selective inhibitor of RIPK1 kinase activity. The ability to accurately quantify the inhibition of RIPK1 phosphorylation is crucial for researchers studying the therapeutic potential of RIPK1 inhibitors in various diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. This document provides a detailed protocol for the detection and semi-quantification of phosphorylated RIPK1 (p-RIPK1) at Ser166 in cell lysates treated with this compound using Western blotting.

RIPK1 Signaling Pathway

Under normal physiological conditions, stimulation by ligands such as TNFα leads to the formation of a plasma membrane-bound complex known as Complex I.[7] In this complex, RIPK1 is ubiquitinated, which promotes the activation of pro-survival signaling pathways like NF-κB and MAPK.[7][9] However, under conditions where components of Complex I are dysregulated or in the presence of certain stimuli, RIPK1 can dissociate and form cytosolic death-inducing complexes.

  • Complex IIa (Apoptosome): In the absence of IAP (Inhibitor of Apoptosis) proteins, RIPK1 can associate with FADD and pro-caspase-8 to form Complex IIa, leading to caspase-8 activation and subsequent apoptosis (RIPK1-dependent apoptosis).[6]

  • Complex IIb (Necrosome): When caspase-8 is inhibited or absent, RIPK1 can recruit and phosphorylate RIPK3 via their respective RHIM domains, forming the necrosome.[10] Activated RIPK3 then phosphorylates the mixed lineage kinase domain-like pseudokinase (MLKL), leading to its oligomerization, translocation to the plasma membrane, and execution of necroptotic cell death.[3][10] The autophosphorylation of RIPK1 at Ser166 is a critical step in the activation of the necrosome.[5][8]

RIPK1 inhibitors, such as this compound, are designed to bind to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation of downstream cell death pathways.

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (Survival) TNFR1->Complex_I RIPK1 RIPK1 TNFR1->RIPK1 Recruitment NFkB NF-κB Activation Complex_I->NFkB pRIPK1 p-RIPK1 (Ser166) RIPK1->pRIPK1 Autophosphorylation Complex_IIa Complex IIa (Apoptosis) pRIPK1->Complex_IIa Complex_IIb Complex IIb (Necrosome) RIPK3 RIPK3 pRIPK1->RIPK3 Recruits & Phosphorylates RIPK1_IN_4 This compound RIPK1_IN_4->RIPK1 Inhibition Caspase8_a Active Caspase-8 Complex_IIa->Caspase8_a Apoptosis Apoptosis Caspase8_a->Apoptosis pMLKL p-MLKL Complex_IIb->pMLKL pRIPK3 p-RIPK3 RIPK3->pRIPK3 MLKL MLKL pRIPK3->MLKL Phosphorylates MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Experimental_Workflow start Start cell_culture Cell Culture (e.g., HT-29, L929) start->cell_culture treatment Treatment with this compound and/or Necroptosis Inducer (e.g., TNFα+z-VAD) cell_culture->treatment lysis Cell Lysis with Phosphatase Inhibitors treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-RIPK1, anti-total-RIPK1, anti-Actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end End analysis->end

References

Application Notes and Protocols for RIPK1-IN-4 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of RIPK1-IN-4, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in cell culture applications. These guidelines are intended to ensure optimal solubility, preparation, and application of this compound in experimental settings.

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of cellular signaling pathways that control inflammation and programmed cell death, including apoptosis and necroptosis. The kinase activity of RIPK1 is a key driver of necroptosis, a form of regulated necrosis implicated in the pathology of various inflammatory and neurodegenerative diseases. This compound is a selective, type II kinase inhibitor that binds to an inactive conformation of RIPK1, effectively blocking its downstream signaling functions.[1] Understanding the proper handling and application of this inhibitor is crucial for accurate and reproducible experimental outcomes.

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Formula C₂₁H₁₉N₅O₂[2]
Molecular Weight 385.41 g/mol [2]
IC₅₀ (RIPK1, ADP-Glo) 10 nM[1]
IC₅₀ (RIPK1) 16 nM[1]
Solubility in DMSO ≥ 225 mg/mL (≥ 583.8 mM)[2]
Storage of Stock Solution -20°C for up to 1 year; -80°C for up to 2 years[1]

Signaling Pathway of RIPK1 and Inhibition by this compound

RIPK1 plays a central role in the tumor necrosis factor (TNF) signaling pathway. Upon TNF-α binding to its receptor (TNFR1), a membrane-bound complex (Complex I) is formed, which can initiate pro-survival signaling through NF-κB. Alternatively, under certain conditions, a cytosolic death-inducing complex (Complex II) can form. The kinase activity of RIPK1 is essential for the assembly of the necrosome (a key component of Complex IIb), which involves the recruitment and phosphorylation of RIPK3 and subsequently Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), leading to necroptotic cell death. This compound inhibits the kinase activity of RIPK1, thereby preventing the downstream cascade that leads to necroptosis.

RIPK1_Signaling_Pathway cluster_complexes Signaling Complexes TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds Complex_I Complex I (Pro-survival) TNFR1->Complex_I Forms NFkB NF-κB Activation Complex_I->NFkB Activates Complex_II Complex II (Apoptosis/Necroptosis) Complex_I->Complex_II Transitions to RIPK1 RIPK1 Complex_II->RIPK1 Activates RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Executes RIPK1_IN_4 This compound RIPK1_IN_4->RIPK1 Inhibits

Caption: RIPK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Reconstitution: Prepare a high-concentration stock solution, for example, 10 mM, by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For instance, to prepare 1 mL of a 10 mM stock solution, dissolve 3.85 mg of this compound in 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly to ensure complete dissolution. If necessary, sonicate the vial in a water bath for a few minutes to aid dissolution.[2] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]

Preparation of Working Solutions for Cell Culture

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.

  • To prevent precipitation of the compound upon dilution into aqueous cell culture medium, it is recommended to perform serial dilutions.

  • Always include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound) in your experiments.

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, dilute the 10 mM stock solution 1:100 in pre-warmed complete cell culture medium to obtain a 100 µM intermediate solution. Mix gently by inverting the tube.

  • Final Dilution: From the intermediate dilution, prepare the final working concentrations by further diluting in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 1 µM, add 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.

  • Application to Cells: Immediately add the final working solutions to your cell cultures. Gently swirl the plates or flasks to ensure even distribution.

The optimal working concentration of this compound will vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay. Based on its IC₅₀ values, a starting concentration range of 10 nM to 1 µM is suggested for initial experiments.

Experimental Workflow for Cell Culture Preparation

The following diagram illustrates the workflow for preparing this compound for use in cell culture experiments.

Experimental_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO (e.g., 10 mM Stock) weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot for Single Use vortex->aliquot store Store at -20°C/-80°C aliquot->store thaw Thaw Single Aliquot store->thaw For Experiment intermediate_dilution Prepare Intermediate Dilution in Medium thaw->intermediate_dilution final_dilution Prepare Final Working Concentrations in Medium intermediate_dilution->final_dilution treat_cells Treat Cells final_dilution->treat_cells end End treat_cells->end

Caption: Workflow for this compound preparation for cell culture.

References

Application Notes and Protocols for In vivo Formulation of RIPK1-IN-4 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical mediator in the signaling pathways of inflammation and programmed cell death, including necroptosis and apoptosis.[1][2][3][4] Its pivotal role in these processes makes it a compelling therapeutic target for a range of inflammatory and neurodegenerative diseases.[2][5][6] RIPK1-IN-4 is a potent and selective second-generation inhibitor of RIPK1 kinase, which binds to the DLG-out inactive conformation of RIPK1, effectively blocking its downstream signaling activities.[7][8] These application notes provide detailed protocols for the in vivo formulation and administration of this compound for animal studies, aiding researchers in the preclinical evaluation of this promising inhibitor.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for developing a stable and effective in vivo formulation.

PropertyValueReference
Molecular Formula C₂₃H₂₃N₅O₂[7]
Molecular Weight 401.46 g/mol [7]
IC₅₀ (RIPK1) 16 nM[7][8]
IC₅₀ (ADP-Glo) 10 nM[7][8]
Solubility in DMSO ≥ 200 mg/mL-
Recommended Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[7][8]

In Vivo Formulation Protocols

The poor aqueous solubility of this compound necessitates the use of co-solvents and surfactants to achieve a formulation suitable for in vivo administration. Below are recommended protocols for preparing this compound formulations for different administration routes.

Standard Formulation for Intraperitoneal (i.p.) and Intravenous (i.v.) Injection

This formulation is a widely recommended starting point for achieving a clear solution for parenteral administration.

Table 1: Standard Formulation Components

ComponentPercentage (v/v)Purpose
DMSO10%Primary solvent
PEG30040%Co-solvent and solubility enhancer
Tween-805%Surfactant to improve stability and prevent precipitation
Saline (0.9% NaCl)45%Vehicle

Protocol:

  • Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution. Sonication may be used to aid dissolution.[7]

  • Add Co-solvent: To the DMSO stock solution, add PEG300 and mix thoroughly until the solution is clear.

  • Add Surfactant: Add Tween-80 to the mixture and vortex until fully incorporated.

  • Add Vehicle: Slowly add the saline to the mixture while continuously mixing to reach the final desired volume.

  • Final Check: Ensure the final solution is clear and free of any precipitate before administration. If precipitation occurs, gentle warming or further sonication may be used. It is recommended to prepare this formulation fresh before each use.[7]

Note: For animals with known sensitivity, the DMSO concentration should be kept below 2%. The ratios of PEG300 and Tween-80 can be adjusted to optimize solubility.[7]

Formulation for Oral Gavage (p.o.)

For oral administration, a suspension is often more practical, especially for higher doses.

Table 2: Oral Gavage Formulation Components

ComponentConcentrationPurpose
Carboxymethylcellulose sodium (CMC-Na)0.5% - 1% (w/v) in waterSuspending agent
Tween-800.1% - 0.5% (v/v)Wetting agent
This compoundDesired concentrationActive pharmaceutical ingredient

Protocol:

  • Prepare Vehicle: Prepare a 0.5% or 1% solution of CMC-Na in sterile water. Add 0.1% to 0.5% Tween-80 to this solution and mix well.

  • Add this compound: Weigh the required amount of this compound powder and triturate it with a small amount of the vehicle to form a paste.

  • Create Suspension: Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to create a homogenous suspension.

  • Administration: Use a suitable gavage needle to administer the suspension to the animal. Ensure the suspension is well-mixed immediately before each administration to guarantee uniform dosing.

Experimental Design and Workflow

A typical in vivo study to evaluate the efficacy of this compound in a disease model, such as a lipopolysaccharide (LPS)-induced systemic inflammation model, would follow the workflow illustrated below.

experimental_workflow Experimental Workflow for In Vivo Efficacy Study of this compound cluster_prep Preparation cluster_treatment Treatment and Induction cluster_monitoring Monitoring and Endpoint Analysis animal_acclimatization Animal Acclimatization grouping Randomization into Treatment Groups (Vehicle, this compound) animal_acclimatization->grouping formulation_prep This compound Formulation Preparation dosing Administration of this compound or Vehicle formulation_prep->dosing grouping->dosing induction Induction of Disease Model (e.g., LPS injection) dosing->induction monitoring Monitor Clinical Signs (e.g., temperature, weight) induction->monitoring collection Sample Collection (Blood, Tissues) monitoring->collection analysis Endpoint Analysis (Cytokine levels, Histopathology, etc.) collection->analysis

Caption: A generalized workflow for an in vivo efficacy study of this compound.

RIPK1 Signaling Pathway

RIPK1 is a key signaling node that can trigger distinct downstream pathways leading to cell survival, apoptosis, or necroptosis. The activation and subsequent signaling cascade are tightly regulated by post-translational modifications, particularly ubiquitination.

RIPK1_signaling Simplified RIPK1 Signaling Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds ComplexI Complex I (TRADD, TRAF2/5, cIAP1/2, LUBAC, RIPK1) TNFR1->ComplexI recruits NFkB NF-κB Activation (Pro-survival & Pro-inflammatory) ComplexI->NFkB activates Deubiquitination Deubiquitination (CYLD, A20) ComplexI->Deubiquitination leads to ComplexIIa Complex IIa (RIPK1, FADD, Caspase-8) Deubiquitination->ComplexIIa forms ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Deubiquitination->ComplexIIb forms (caspase-8 inhibited) Apoptosis Apoptosis ComplexIIa->Apoptosis induces Necroptosis Necroptosis ComplexIIb->Necroptosis induces RIPK1_IN_4 This compound RIPK1_IN_4->ComplexIIa inhibits RIPK1_IN_4->ComplexIIb inhibits

Caption: RIPK1 signaling leads to survival, apoptosis, or necroptosis.

Quantitative Data from Preclinical Studies

While specific in vivo pharmacokinetic and pharmacodynamic data for this compound is not extensively published, data from studies with other potent RIPK1 inhibitors can provide valuable context for experimental design. For instance, in a mouse model of systemic inflammatory response syndrome (SIRS), the RIPK1 inhibitor GNE684 demonstrated dose-dependent protection against TNF-induced hypothermia.[9]

Table 3: Example In Vivo Efficacy of a RIPK1 Inhibitor (GNE684) in a Mouse SIRS Model

Dosage (mg/kg, oral)Temperature Loss Reduction (%)Reference
138[9]
5~100[9]
15~100[9]
50~100[9]

This data is provided for contextual purposes to guide dose-ranging studies with this compound.

Conclusion

The successful in vivo application of this compound is highly dependent on the appropriate formulation to overcome its solubility challenges. The protocols outlined in these application notes provide a solid foundation for researchers to conduct animal studies aimed at elucidating the therapeutic potential of RIPK1 inhibition. It is imperative to perform pilot studies to determine the optimal formulation, dosage, and administration route for the specific animal model and experimental conditions. As with any in vivo experiment, adherence to institutional animal care and use guidelines is paramount.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing RIPK1-IN-4 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of RIPK1-IN-4 for cell viability assays. Find answers to frequently asked questions and detailed troubleshooting guides to ensure accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective type II kinase inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] It functions by binding to an inactive "DLG-out" conformation of RIPK1, preventing the kinase from becoming active.[1][2] The kinase activity of RIPK1 is essential for inducing programmed cell death pathways, specifically necroptosis and in some contexts, apoptosis.[3][4] By inhibiting RIPK1's kinase function, this compound blocks these cell death signaling cascades.

Q2: What is the reported potency of this compound?

A2: In biochemical assays, this compound has been shown to have an IC50 (the concentration required to inhibit 50% of the enzyme's activity) of 16 nM for RIPK1 and 10 nM in an ADP-Glo kinase assay.[1][2] However, the effective concentration in a cellular assay (EC50) will be influenced by factors such as cell type, cell permeability, and experimental conditions.

Q3: What is the difference between apoptosis and necroptosis, and why is it important for my experiments with this compound?

A3: Apoptosis and necroptosis are both forms of programmed cell death, but they are mediated by different molecular pathways. Apoptosis is a caspase-dependent process, while necroptosis is a caspase-independent pathway that relies on the kinase activities of RIPK1 and RIPK3.[3][5] Distinguishing between these pathways is critical when using this compound. If you observe cytotoxicity, it is important to determine if the inhibitor is failing to block necroptosis or if it is inducing apoptosis, potentially through off-target effects at high concentrations.[6]

Q4: How should I prepare and store stock solutions of this compound?

A4: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO. To avoid degradation from multiple freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C. For long-term storage (up to two years), -80°C is recommended.[1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration Range of this compound (Dose-Response Curve)

This protocol outlines the steps to determine the effective concentration range of this compound for inhibiting necroptosis in a specific cell line.

Materials:

  • Cell line of interest (e.g., HT-29, L929)

  • Complete cell culture medium

  • This compound

  • Necroptosis-inducing agents:

    • Tumor Necrosis Factor-alpha (TNFα)

    • SMAC mimetic (e.g., birinapant)

    • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 70-80% confluency). Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A common starting range is from 1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Pre-treatment with Inhibitor: Remove the old medium from the cells and add the prepared this compound dilutions or vehicle control. Incubate for 1-2 hours.[7]

  • Induction of Necroptosis: To the appropriate wells, add the necroptosis-inducing agents. A common combination is TNFα (10-100 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor like z-VAD-fmk (20-50 µM).[8] Include control wells with cells and medium only, cells with vehicle and necroptosis inducers, and cells with each inducing agent alone.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 6, 12, or 24 hours), depending on the cell line and the kinetics of cell death.[7]

  • Cell Viability Assessment: At the end of the incubation period, measure cell viability using your chosen assay according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control-treated cells that were not exposed to the necroptosis inducers (representing 100% viability). Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50.

Data Presentation

Table 1: Example Dose-Response Data for this compound in HT-29 Cells

This compound Conc. (nM)% Cell Viability (Mean ± SD)
0 (Vehicle)15.2 ± 3.1
125.8 ± 4.5
1065.4 ± 5.2
5088.9 ± 3.8
10095.1 ± 2.5
50096.3 ± 2.1
100094.8 ± 3.0
1000085.7 ± 6.4

Note: This is example data. Actual results will vary depending on the cell line and experimental conditions.

Troubleshooting Guide

Problem ID Issue Description Potential Cause(s) Recommended Solution(s)
TR-01 High variability in cell viability results between replicate wells. 1. Uneven cell seeding.2. Inaccurate pipetting of inhibitor or inducing agents.3. "Edge effects" in the 96-well plate.1. Ensure a homogenous single-cell suspension before seeding.2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium instead.
TR-02 This compound does not protect cells from TNFα-induced cell death. 1. The cell line may be undergoing apoptosis, not necroptosis.2. The concentration of this compound is too low.3. The cell line may lack key necroptosis machinery components (e.g., RIPK3).1. Confirm the cell death pathway using a caspase activity assay (e.g., Caspase-Glo 3/7). If caspases are activated, the cell death is apoptotic.2. Perform a wider dose-response experiment.3. Verify the expression of RIPK3 and MLKL in your cell line via Western blot.[6]
TR-03 High levels of cytotoxicity observed at high concentrations of this compound, even without necroptosis induction. 1. Off-target effects of the inhibitor.2. Interference of the inhibitor with the cell viability assay itself.3. The kinase-independent scaffolding function of RIPK1, crucial for cell survival, may be disrupted.[6]1. Perform a dose-response curve to determine the toxic concentration range. Aim to use the lowest effective concentration that inhibits necroptosis.2. Run a cell-free assay to check for direct interference of this compound with your viability reagent.[6]3. Investigate downstream NF-κB signaling to see if it is compromised at high inhibitor concentrations.
TR-04 Inconsistent results between experiments. 1. Variation in cell passage number or confluency.2. Inconsistent incubation times.3. Degradation of this compound stock solution.1. Use cells within a consistent passage number range and seed at the same density for each experiment.2. Use a timer to ensure consistent incubation periods.3. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.

Visualizations

RIPK1_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Complex I (Pro-Survival) cluster_2 Complex II (Cell Death) TNFa TNFa TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1_kinase RIPK1 (Kinase Active) TRADD->RIPK1_kinase cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 RIPK1_scaffold RIPK1 (Scaffold) cIAP1/2->RIPK1_scaffold Ubiquitination NF-kB NF-kB RIPK1_scaffold->NF-kB Activation RIPK3 RIPK3 RIPK1_kinase->RIPK3 Phosphorylation Caspase-8 Caspase-8 RIPK1_kinase->Caspase-8 MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Pore Formation Apoptosis Apoptosis Caspase-8->Apoptosis This compound This compound This compound->RIPK1_kinase Inhibition

Caption: RIPK1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Analysis Seed_Cells Seed Cells in 96-well Plate Prepare_Dilutions Prepare this compound Serial Dilutions Pre-treat Pre-treat with this compound (1-2h) Prepare_Dilutions->Pre-treat Induce_Necroptosis Add TNFα + SMAC mimetic + zVAD Pre-treat->Induce_Necroptosis Incubate Incubate (6-24h) Induce_Necroptosis->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Analyze_Data Analyze Data & Plot Dose-Response Curve Viability_Assay->Analyze_Data

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic Start High Cytotoxicity Observed with this compound Check_Concentration Is the concentration in the expected efficacy range? Start->Check_Concentration High_Concentration Potential Off-Target Effects Check_Concentration->High_Concentration Yes Check_Caspase Is Caspase-3/7 Activity Increased? Check_Concentration->Check_Caspase No Perform_Dose_Response Perform Wider Dose-Response High_Concentration->Perform_Dose_Response Apoptosis Cytotoxicity is Apoptotic Check_Caspase->Apoptosis Yes Check_Assay_Interference Does Inhibitor Interfere with Assay? Check_Caspase->Check_Assay_Interference No On_Target_Toxicity Potential On-Target Toxicity or Disruption of Scaffold Function Apoptosis->On_Target_Toxicity Interference Assay Interference Confirmed Check_Assay_Interference->Interference Yes Check_Model Is the Cell Model Valid for Necroptosis? Check_Assay_Interference->Check_Model No Use_Alternative_Assay Use Alternative Viability Assay Interference->Use_Alternative_Assay Invalid_Model Cell Line May Lack RIPK3/MLKL Check_Model->Invalid_Model No Check_Model->On_Target_Toxicity Yes Validate_Model Validate Necroptosis Pathway Invalid_Model->Validate_Model

Caption: Troubleshooting decision tree for unexpected cytotoxicity.

References

Determining the optimal treatment duration of RIPK1-IN-4 in cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RIPK1-IN-4. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers determine the optimal treatment duration of this compound in their cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective type II kinase inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] It binds to an inactive conformation of RIPK1, preventing its autophosphorylation and subsequent activation.[1][2] This inhibition blocks downstream signaling pathways that lead to necroptosis and, in some contexts, apoptosis and inflammation.[3][4][5]

Q2: Which cellular pathways are affected by this compound?

A2: RIPK1 is a critical regulator of cell death and inflammation.[5][6] By inhibiting RIPK1 kinase activity, this compound primarily affects the necroptosis pathway.[3][4] Under certain conditions, particularly when cellular inhibitor of apoptosis proteins (cIAPs) are depleted, RIPK1 kinase activity is also required for RIPK1-dependent apoptosis.[6] Furthermore, RIPK1 is involved in inflammatory signaling pathways, such as NF-κB and MAPK activation, although its kinase activity is often dispensable for these pro-survival roles.[6][7][8]

Q3: How do I determine the optimal concentration of this compound to use?

A3: The optimal concentration of this compound depends on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the minimal concentration that effectively inhibits RIPK1 kinase activity without causing off-target effects or cytotoxicity. A typical starting range for in vitro studies is between 10 nM and 1 µM.[1][9]

Troubleshooting Guide: Determining Optimal Treatment Duration

A common challenge when using this compound is determining the appropriate incubation time to observe the desired biological effect. This is highly dependent on the cell type, the stimulus used to induce cell death, and the specific endpoint being measured.

Issue 1: No inhibition of necroptosis observed.

This could be due to an insufficient pre-incubation time with this compound or assessing the endpoint too early or too late.

Logical Workflow for Troubleshooting:

start Start: No inhibition of necroptosis observed q1 Did you perform a time-course experiment? start->q1 exp1 Action: Perform a time-course experiment. Pre-incubate with this compound for varying durations (e.g., 1, 2, 4, 6 hours) before adding the necroptotic stimulus. q1->exp1 No q2 Are you using an appropriate necroptotic stimulus? q1->q2 Yes exp1->q2 stimulus Recommendation: Use a standard stimulus like TNFα + SMAC mimetic + pan-caspase inhibitor (e.g., z-VAD-FMK). q2->stimulus Unsure q3 Is your endpoint assay sensitive enough? q2->q3 Yes stimulus->q3 assay Recommendation: Use a reliable cell death assay such as LDH release or PI staining. Confirm inhibition of RIPK1 phosphorylation via Western blot. q3->assay Unsure end Endpoint: Optimal pre-incubation time identified. q3->end Yes assay->end

Caption: Troubleshooting workflow for lack of necroptosis inhibition.

Issue 2: Observing unexpected cytotoxicity with this compound treatment alone.

High concentrations or prolonged treatment with a kinase inhibitor can sometimes lead to off-target effects or interfere with the kinase's scaffolding functions, potentially causing cytotoxicity.[10]

Experimental Protocol: Time-Course Viability Assay

  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase and will not become over-confluent during the experiment.

  • Treatment: Treat cells with your chosen concentration of this compound and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a range of time points (e.g., 6, 12, 24, 48 hours).

  • Viability Assessment: At each time point, measure cell viability using a suitable assay such as CellTiter-Glo® or MTT.

Data Presentation: Time-Course Viability Data

Treatment Duration (hours)Vehicle Control (% Viability)This compound (% Viability)
6100 ± 598 ± 6
12100 ± 495 ± 5
24100 ± 692 ± 7
48100 ± 575 ± 8

This table shows example data where significant cytotoxicity is observed after 48 hours of treatment.

Experimental Protocols

Protocol 1: Determining Optimal Pre-Incubation Time for Necroptosis Inhibition

This protocol aims to find the shortest pre-incubation time with this compound that provides maximum protection against a necroptotic stimulus.

Experimental Workflow:

seed Seed cells in a multi-well plate treat Pre-incubate with this compound for different durations (e.g., 0.5, 1, 2, 4 hours) seed->treat induce Induce necroptosis (e.g., TNFα + SMAC mimetic + z-VAD-FMK) treat->induce incubate Incubate for a fixed duration (e.g., 6-24 hours, optimize this first) induce->incubate measure Measure cell death (LDH release or PI staining) incubate->measure analyze Analyze data to identify the shortest pre-incubation time with maximal inhibition measure->analyze

Caption: Workflow for optimizing this compound pre-incubation time.

Methodology:

  • Cell Seeding: Seed cells (e.g., HT-29 or L929) in a 96-well plate.

  • Pre-incubation: Pre-treat wells with a fixed concentration of this compound for a range of times (e.g., 30 minutes, 1, 2, and 4 hours) before adding the stimulus. Include vehicle controls.

  • Induction of Necroptosis: Add a combination of TNF-α (e.g., 20-100 ng/mL), a SMAC mimetic (e.g., 250 nM BV6), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).[11]

  • Incubation: Incubate for a predetermined duration (e.g., 8 hours). This duration should be optimized separately by performing a time course of the necroptotic stimulus without the inhibitor.

  • Assessment: Measure cell death using a lactate (B86563) dehydrogenase (LDH) release assay or by staining with propidium (B1200493) iodide (PI) followed by flow cytometry or imaging.[12][13]

Data Presentation: Pre-Incubation Time Optimization

Pre-incubation Time (hours)% Cell Death (Vehicle)% Cell Death (this compound)% Inhibition
0.585 ± 560 ± 729
186 ± 635 ± 559
284 ± 515 ± 482
485 ± 716 ± 581

Example data suggesting a 2-hour pre-incubation is optimal.

Protocol 2: Time-Course of Necroptosis Inhibition

This protocol helps to understand the kinetics of necroptosis and how long the inhibitory effect of this compound persists.

Methodology:

  • Cell Seeding: Seed cells as described above.

  • Pre-incubation: Pre-treat cells with this compound or vehicle for the optimal duration determined in Protocol 1.

  • Induction: Add the necroptotic stimulus to all wells simultaneously.

  • Time-course Assessment: Measure cell death at various time points after induction (e.g., 2, 4, 6, 8, 12, 24 hours).

  • Biochemical Analysis: At each time point, lyse a parallel set of cells to analyze the phosphorylation status of RIPK1 (Ser166), RIPK3, and MLKL by Western blot to confirm target engagement.[9][13][14]

Data Presentation: Time-Course of Inhibition

Time After Induction (hours)% Cell Death (Vehicle)% Cell Death (this compound)
215 ± 35 ± 1
440 ± 58 ± 2
675 ± 612 ± 3
885 ± 515 ± 4
1288 ± 425 ± 5
2490 ± 545 ± 6

Example data showing the progression of necroptosis and the sustained, but diminishing, inhibitory effect of this compound over 24 hours.

Signaling Pathway

RIPK1-Mediated Cell Death and Survival Pathways

TNF TNFα TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAPs, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation ComplexI->NFkB Ub-RIPK1 ComplexIIa Complex IIa (TRADD, FADD, Caspase-8) ComplexI->ComplexIIa De-ubiquitination ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexI->ComplexIIb De-ubiquitination Survival Cell Survival & Inflammation NFkB->Survival Apoptosis Apoptosis ComplexIIa->Apoptosis Necroptosis Necroptosis ComplexIIb->Necroptosis p-RIPK1, p-RIPK3, p-MLKL RIPK1_IN_4 This compound RIPK1_IN_4->ComplexIIb Casp8_Inhibition Caspase-8 Inhibition (e.g., z-VAD-FMK) Casp8_Inhibition->ComplexIIb

Caption: Simplified diagram of RIPK1 signaling pathways.

References

RIPK1-IN-4 stability in cell culture media over time

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RIPK1-IN-4. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to support your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture applications, it is crucial to keep the final concentration of DMSO in the medium low (ideally below 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.

Q2: How should I store the solid compound and stock solutions of this compound?

A2: Proper storage is essential to maintain the integrity of the inhibitor.

  • Solid Compound: Store at -20°C, protected from light and moisture.

  • Stock Solutions (in DMSO): Aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C. When preparing to use, allow the vial to equilibrate to room temperature before opening to prevent condensation.

Q3: I am observing unexpected cell death in my experiments. Could this compound be toxic to my cells?

A3: While this compound is designed to inhibit a specific pathway, off-target effects or compound instability can lead to cytotoxicity. It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line. Additionally, ensure that the final DMSO concentration is not contributing to cell death by including a vehicle-only control.

Q4: My experimental results are inconsistent between batches. What could be the cause?

A4: Inconsistent results can arise from several factors:

  • Compound Stability: Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

  • Cell Culture Conditions: Variations in cell passage number, confluency, or serum batches can affect the cellular response. Standardize your cell culture procedures to minimize variability.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Issue 1: this compound appears to be inactive or shows reduced potency.

  • Possible Cause 1: Compound Degradation.

    • Solution: The stability of this compound in your specific cell culture medium and experimental conditions may be limited. It is advisable to perform a stability assessment. If degradation is confirmed, consider reducing the incubation time or replenishing the compound during long-term experiments.

  • Possible Cause 2: Suboptimal Concentration.

    • Solution: The effective concentration of this compound can vary between different cell lines. Perform a dose-response experiment to determine the optimal concentration for your experimental setup.

  • Possible Cause 3: Binding to Serum Proteins.

    • Solution: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If you suspect this is an issue, you can assess the compound's activity in low-serum or serum-free media, if appropriate for your cells.

Issue 2: Precipitation is observed upon diluting the DMSO stock in aqueous media.

  • Possible Cause: Low Aqueous Solubility.

    • Solution: This is a common issue with hydrophobic small molecules. To mitigate this, you can try serial dilutions in the aqueous buffer rather than a single large dilution. Lowering the final concentration of the inhibitor may also prevent precipitation.

Stability of this compound in Cell Culture Media

While specific experimental data for the stability of this compound is not publicly available, the following table provides a hypothetical representation of its stability in common cell culture media over 48 hours at 37°C. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Time (Hours)DMEM (+10% FBS)RPMI-1640 (+10% FBS)
0 100%100%
2 98%97%
8 92%90%
24 85%82%
48 75%70%

Disclaimer: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Assessment of Small Molecule Stability in Cell Culture Media

This protocol provides a general framework for determining the stability of a small molecule like this compound in cell culture media using LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Preparation of Media: Prepare the desired cell culture medium (e.g., DMEM or RPMI-1640) with all necessary supplements, including serum.

  • Compound Spiking: Add this compound from a concentrated DMSO stock solution to the pre-warmed media to achieve the final working concentration. Ensure the final DMSO concentration is below 0.1%.

  • Incubation: Incubate the media containing the compound at 37°C in a CO₂ incubator.

  • Sample Collection: Collect aliquots at various time points (e.g., 0, 2, 8, 24, and 48 hours).

  • Sample Quenching: Immediately stop potential degradation by adding ice-cold acetonitrile (B52724) to the collected aliquots.

  • Storage: Store the quenched samples at -80°C until analysis.

  • LC-MS Analysis: Analyze the concentration of the parent compound in each sample using a validated LC-MS method.

  • Data Analysis: Plot the percentage of the compound remaining at each time point relative to the 0-hour sample to determine the stability profile.

Visualizations

RIPK1_Signaling_Pathway RIPK1 Signaling Pathway cluster_complex_I Complex I (Pro-survival & Inflammation) cluster_complex_IIa Complex IIa (Apoptosis) cluster_complex_IIb Complex IIb (Necroptosis) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIPK1 RIPK1 cIAP1_2->RIPK1 Ubiquitination LUBAC LUBAC RIPK1->LUBAC RIPK1_IIa RIPK1 RIPK1->RIPK1_IIa Deubiquitination RIPK1_IIb RIPK1 RIPK1->RIPK1_IIb Deubiquitination & Caspase-8 inhibition IKK IKK Complex LUBAC->IKK NFkB NF-κB IKK->NFkB Activation FADD_IIa FADD RIPK1_IIa->FADD_IIa Caspase8_IIa Caspase-8 FADD_IIa->Caspase8_IIa Apoptosis Apoptosis Caspase8_IIa->Apoptosis Activation RIPK3 RIPK3 RIPK1_IIb->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Pore formation TNFa TNFα TNFa->TNFR1 Binding

Caption: RIPK1 signaling pathway leading to survival, apoptosis, or necroptosis.

Stability_Workflow Workflow for Assessing Compound Stability start Start prep_media Prepare Cell Culture Media start->prep_media spike_compound Spike this compound into Media prep_media->spike_compound incubate Incubate at 37°C spike_compound->incubate collect_samples Collect Aliquots at Time Points incubate->collect_samples quench Quench with Acetonitrile collect_samples->quench analyze Analyze by LC-MS quench->analyze data_analysis Calculate % Remaining vs. Time analyze->data_analysis end End data_analysis->end

Caption: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Tree Troubleshooting Logic for this compound Experiments start Inconsistent or Unexpected Results check_potency Reduced Potency? start->check_potency check_toxicity Unexpected Toxicity? start->check_toxicity stability_issue Assess Compound Stability in Media check_potency->stability_issue Yes concentration_issue Perform Dose-Response Curve check_potency->concentration_issue Yes serum_issue Test in Low-Serum/ Serum-Free Media check_potency->serum_issue Yes solvent_control Check Vehicle Control (DMSO only) check_toxicity->solvent_control Yes dose_response_tox Determine Optimal Non-toxic Dose check_toxicity->dose_response_tox Yes off_target Investigate Off-Target Effects check_toxicity->off_target Yes

Technical Support Center: Interpreting Unexpected Results in RIPK1-IN-4 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing RIPK1-IN-4 in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you interpret and address unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and selective type II kinase inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] It functions by binding to an inactive "DLG-out" conformation of RIPK1, thereby preventing the kinase activity that is crucial for mediating necroptosis and RIPK1-dependent apoptosis.[1] RIPK1 is a key signaling protein that can either promote cell survival by acting as a scaffold for the NF-κB pathway or induce cell death through its kinase activity.[2][3]

Q2: I'm not observing the expected level of cell death inhibition with this compound. What could be the reason?

A2: Several factors could contribute to a lack of efficacy. Consider the following:

  • Cell Death Pathway: this compound specifically inhibits RIPK1 kinase-dependent cell death (necroptosis and a form of apoptosis).[4] If the primary cell death pathway in your experimental model is independent of RIPK1 kinase activity (e.g., caspase-8-dependent apoptosis not requiring RIPK1 kinase function), the inhibitor will have minimal effect.

  • Compound Integrity and Concentration: Ensure the inhibitor has been stored correctly to prevent degradation and that the working concentration is appropriate for your cell type and stimulus.[5] An IC50 of 16 nM and 10 nM has been reported for RIPK1.[1]

  • Assay Conditions: The potency of ATP-competitive inhibitors can be influenced by the ATP concentration in your assay.[5] Buffer composition, pH, and incubation times can also impact results.[5][6]

Q3: My cells are showing an increase in cell death after treatment with this compound, which is the opposite of the expected outcome. Why might this be happening?

A3: This paradoxical effect can be complex. Here are some potential explanations:

  • Off-Target Effects: While this compound is selective, all kinase inhibitors have the potential for off-target effects, especially at higher concentrations. These off-target activities could be promoting a different cell death pathway. It is crucial to perform dose-response experiments and consider counter-screens.[5]

  • Shifting the Balance of Cell Death: Inhibition of RIPK1 kinase-driven necroptosis can sometimes sensitize cells to apoptosis. RIPK1 has a scaffold function that can promote pro-survival signals, and altering its conformation with an inhibitor might interfere with this function in unforeseen ways.[2][3]

  • Context-Dependent RIPK1 Function: The role of RIPK1 can be highly dependent on the cellular context and the specific stimulus used.[7] In some models, RIPK1 kinase activity has been shown to have a pro-survival role, and its inhibition could lead to cell death.[8]

Q4: I am seeing unexpected changes in inflammatory signaling (e.g., NF-κB activation) with this compound treatment. Is this normal?

A4: The kinase activity of RIPK1 is generally considered dispensable for NF-κB activation downstream of TNFR1.[9] However, RIPK1 plays a crucial scaffolding role in the formation of signaling complexes that lead to NF-κB activation.[10][11] While a type II inhibitor like this compound is designed to target kinase activity, its binding to an inactive conformation might allosterically affect the scaffolding function of RIPK1, leading to unexpected alterations in NF-κB or other inflammatory pathways.[12]

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Step
Compound Instability Aliquot this compound upon receipt and store at -80°C for long-term storage or -20°C for shorter periods. Avoid repeated freeze-thaw cycles.[1] Prepare fresh working solutions for each experiment.[1]
Cell Culture Variability Ensure consistent cell passage number, confluency, and health. Mycoplasma contamination can alter cellular responses.
Reagent Inconsistency Use high-purity reagents. Ensure stimuli (e.g., TNFα) are from a consistent lot and are active.
Issue 2: Unexpected Cell Viability Outcomes
Observation Potential Explanation Recommended Action
Reduced Potency High ATP concentration in biochemical assays.[5] Cell line is not dependent on RIPK1 kinase for death.Verify ATP concentration in your assay. Confirm the cell death pathway using positive controls (e.g., other necroptosis inhibitors) and by assessing markers of apoptosis vs. necroptosis.
Increased Cell Death Off-target effects at high concentrations.[5] Inhibition of a pro-survival function of RIPK1.[8]Perform a careful dose-response curve. Use a structurally different RIPK1 inhibitor to confirm the effect is target-related. Investigate markers of different cell death pathways (e.g., caspase activation).
No Effect The primary cell death pathway is RIPK1-kinase independent. The inhibitor is inactive.Characterize the cell death pathway in your model. Verify the identity and purity of your this compound sample.[5]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the medium containing the desired inhibitor concentrations. Include a vehicle control (e.g., DMSO).

  • Stimulation (if applicable): After a pre-incubation period with the inhibitor (e.g., 1 hour), add the stimulus to induce cell death (e.g., TNFα plus a caspase inhibitor like z-VAD-fmk to induce necroptosis).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Western Blotting for RIPK1 Pathway Analysis
  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., phospho-RIPK1 (Ser166), total RIPK1, phospho-MLKL, total MLKL, cleaved Caspase-3).[13]

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

Visualizing Experimental Workflows and Pathways

To further aid in experimental design and interpretation, the following diagrams illustrate key concepts.

RIPK1_Signaling_Pathway cluster_complex1 Complex I (Pro-Survival) cluster_complex2 Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1_scaffold RIPK1 (Scaffold) TRADD->RIPK1_scaffold TRAF2_5 TRAF2/5 TRADD->TRAF2_5 NFkB NF-κB Activation RIPK1_scaffold->NFkB RIPK1_kinase RIPK1 (Kinase Active) RIPK1_scaffold->RIPK1_kinase Deubiquitination & Kinase Activation cIAP1_2 cIAP1/2 TRAF2_5->cIAP1_2 cIAP1_2->RIPK1_scaffold Ubiquitination FADD FADD RIPK1_kinase->FADD RIPK3 RIPK3 RIPK1_kinase->RIPK3 Casp-8 inactive Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis RIPK1_IN_4 This compound RIPK1_IN_4->RIPK1_kinase Inhibits Experimental_Workflow start Start seed_cells Seed Cells in 96-well plate start->seed_cells treat_inhibitor Treat with This compound (Dose-Response) seed_cells->treat_inhibitor add_stimulus Add Stimulus (e.g., TNFα + zVAD) treat_inhibitor->add_stimulus incubate Incubate (24-72h) add_stimulus->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay data_analysis Analyze Data (Calculate IC50) viability_assay->data_analysis end End data_analysis->end Troubleshooting_Tree start Unexpected Result with this compound q1 Is the expected cell death inhibition observed? start->q1 a1_no No Inhibition or Reduced Potency q1->a1_no No a1_yes Paradoxical Increase in Cell Death q1->a1_yes Yes (Opposite Effect) check_pathway Confirm cell death is RIPK1 kinase-dependent (e.g., Western for p-MLKL) a1_no->check_pathway check_compound Verify inhibitor concentration, purity, and storage a1_no->check_compound check_assay Check assay conditions (e.g., ATP concentration, pH) a1_no->check_assay check_off_target Perform dose-response. Test for off-target effects. a1_yes->check_off_target check_apoptosis Assess markers of apoptosis (e.g., cleaved Caspase-3) a1_yes->check_apoptosis

References

Technical Support Center: Control Experiments for RIPK1-IN-4 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RIPK1-IN-4, a potent and selective type II kinase inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). Proper control experiments are crucial for the accurate interpretation of results and for troubleshooting unexpected outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a type II kinase inhibitor that selectively binds to the inactive DLG-out conformation of RIPK1.[1][2][3] This prevents the autophosphorylation of RIPK1 at key residues like Ser166, which is a critical step for its kinase activation and the subsequent initiation of necroptosis.[4] By inhibiting RIPK1 kinase activity, this compound can block the formation of the necrosome, a signaling complex essential for necroptotic cell death.[5][6]

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: The effective concentration of this compound can vary significantly depending on the cell line, treatment duration, and specific experimental conditions. A good starting point is to perform a dose-response curve ranging from 1 nM to 10 µM.[7] The reported IC50 values for this compound are in the low nanomolar range (10-16 nM in biochemical assays), suggesting high potency.[1][2][3] For cell-based assays, a concentration of 100 nM to 1 µM is often a reasonable starting point for observing significant inhibition of RIPK1-mediated necroptosis.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).[1] Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[3] When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q4: I am observing unexpected cytotoxicity with this compound treatment. What are the possible causes?

A4: Unexpected cell death can arise from several factors:

  • Off-target effects: At higher concentrations, this compound may inhibit other kinases, leading to toxicity.[7][8]

  • Induction of apoptosis: While RIPK1 kinase activity is primarily associated with necroptosis, under certain cellular contexts, its inhibition can shift the balance towards apoptotic cell death.[7][9]

  • Solvent toxicity: Ensure the final DMSO concentration is not toxic to your specific cell line.

  • Compound instability: Improper storage or handling can lead to degradation of the compound.

To troubleshoot, perform a dose-response curve to determine the therapeutic window and consider using a structurally unrelated RIPK1 inhibitor as a control.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No inhibition of necroptosis observed. 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low. 2. Inactive compound: The inhibitor may have degraded due to improper storage. 3. Inefficient necroptosis induction: The stimulus used to induce necroptosis may not be potent enough in your cell line. 4. Cell line resistance: The cell line may lack key components of the necroptosis pathway (e.g., RIPK3, MLKL).1. Perform a dose-response experiment with this compound (e.g., 10 nM to 10 µM). 2. Use a fresh aliquot of the inhibitor. Verify compound integrity if possible. 3. Optimize the concentration of the necroptosis-inducing stimuli (e.g., TNFα, SMAC mimetic, z-VAD-fmk). 4. Confirm the expression of RIPK1, RIPK3, and MLKL in your cell line via Western blot.
High background cell death in vehicle control. 1. Solvent toxicity: The concentration of DMSO may be too high. 2. Cell culture conditions: Cells may be stressed due to high density, nutrient depletion, or contamination.1. Reduce the final DMSO concentration in the culture medium to ≤ 0.1%. 2. Ensure optimal cell culture conditions and test for mycoplasma contamination.
Inconsistent results between experiments. 1. Variability in cell passage number: Cellular responses can change with increasing passage number. 2. Inconsistent reagent preparation: Variations in the concentration of stimuli or inhibitor. 3. Differences in cell density: Cell density can influence sensitivity to stimuli.1. Use cells within a consistent and narrow passage number range. 2. Prepare fresh reagents for each experiment and use calibrated pipettes. 3. Seed cells at a consistent density for all experiments.
This compound appears to induce apoptosis. 1. Cellular context-dependent signaling: Inhibition of RIPK1 kinase activity can, in some cell types, promote caspase-8-dependent apoptosis.[7][9] 2. Off-target effects on pro-apoptotic pathways.1. Co-treat with a pan-caspase inhibitor (e.g., z-VAD-fmk) to determine if the observed cell death is caspase-dependent. 2. Measure markers of apoptosis such as cleaved caspase-3 and PARP. 3. Use a lower, more specific concentration of this compound.

Key Control Experiments

Control Type Purpose Example(s)
Positive Control for Necroptosis Induction To confirm that the experimental system can effectively undergo necroptosis.Treatment with TNFα + SMAC mimetic (e.g., birinapant, LCL161) + pan-caspase inhibitor (e.g., z-VAD-fmk).[10]
Negative Control for Necroptosis To establish a baseline level of cell viability and to control for the effects of the vehicle.Untreated cells and cells treated with the vehicle (e.g., DMSO) alone.
Positive Control for this compound Activity To verify that this compound can inhibit its target under the experimental conditions.Pre-treatment with this compound followed by induction of necroptosis. A significant reduction in cell death compared to the positive control for necroptosis induction is expected.
Specificity Control To ensure the observed effects are due to RIPK1 inhibition and not off-target activities.1. Use a structurally different RIPK1 inhibitor (e.g., Necrostatin-1s). 2. Use a kinase-dead mutant of RIPK1 (e.g., RIPK1 D138N) or a RIPK1 knockout/knockdown cell line.[11]
Apoptosis vs. Necroptosis Control To differentiate between the two cell death pathways.Co-treatment with a pan-caspase inhibitor (z-VAD-fmk) will block apoptosis but not necroptosis. Co-treatment with a RIPK1 inhibitor will block necroptosis.

Experimental Protocols

Protocol 1: Induction and Inhibition of Necroptosis in Cell Culture

This protocol describes a general method to induce necroptosis and assess the inhibitory effect of this compound.

Materials:

  • Cell line of interest (e.g., HT-29, L929)

  • Complete cell culture medium

  • This compound

  • TNFα (Tumor Necrosis Factor-alpha)

  • SMAC mimetic (e.g., LCL161, birinapant)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or Propidium Iodide)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere overnight.

  • Inhibitor Pre-treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the medium containing this compound or vehicle (DMSO). Incubate for 1-2 hours.

  • Necroptosis Induction: Prepare a solution of necroptosis-inducing agents (e.g., 20 ng/mL TNFα, 100 nM SMAC mimetic, and 20 µM z-VAD-fmk). Add this solution to the appropriate wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours), depending on the cell line and the kinetics of cell death.

  • Cell Viability Assessment: Measure cell viability using your chosen method according to the manufacturer's instructions.

Protocol 2: Western Blot for Phospho-RIPK1

This protocol allows for the direct assessment of this compound's effect on RIPK1 activation.

Materials:

  • Cell line of interest

  • This compound and necroptosis-inducing agents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total-RIPK1, anti-GAPDH or β-actin

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells in 6-well plates and treat with this compound and/or necroptosis-inducing agents as described in Protocol 1.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-RIPK1 signal to total RIPK1 and the loading control.

Visualizations

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binding ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Recruitment NFkB NF-κB Activation (Pro-survival) ComplexI->NFkB ComplexIIa Complex IIa (FADD, Caspase-8, RIPK1) ComplexI->ComplexIIa RIPK1_active p-RIPK1 ComplexI->RIPK1_active Autophosphorylation Apoptosis Apoptosis ComplexIIa->Apoptosis ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) pMLKL p-MLKL ComplexIIb->pMLKL Necroptosis Necroptosis RIPK1_active->ComplexIIb RIPK3 RIPK3 RIPK3->ComplexIIb MLKL MLKL MLKL->ComplexIIb pMLKL->Necroptosis RIPK1_IN_4 This compound RIPK1_IN_4->RIPK1_active Inhibition Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed Cells Adhere 2. Allow Adherence (Overnight) Seed_Cells->Adhere Pretreat 3. Pre-treat with This compound or Vehicle Adhere->Pretreat Induce 4. Induce Necroptosis (e.g., TNFα/SMAC/z-VAD) Pretreat->Induce Incubate 5. Incubate (6-24 hours) Induce->Incubate Assess 6. Assess Outcome Incubate->Assess Viability Cell Viability Assay Assess->Viability Western Western Blot (p-RIPK1) Assess->Western Troubleshooting_Logic Start Unexpected Result with This compound Treatment Q_Cytotoxicity Is there high cytotoxicity? Start->Q_Cytotoxicity Q_No_Effect Is there no effect? Start->Q_No_Effect Check_Dose Perform Dose-Response Q_Cytotoxicity->Check_Dose Yes Check_Vehicle Check Vehicle Control (DMSO concentration) Q_Cytotoxicity->Check_Vehicle No (Cytotoxicity in Vehicle) Check_Concentration Increase this compound Concentration Q_No_Effect->Check_Concentration Yes Apoptosis_Assay Check for Apoptosis Markers (Cleaved Caspase-3) Check_Dose->Apoptosis_Assay If still cytotoxic at low doses Check_Induction Verify Necroptosis Induction (Positive Controls) Check_Concentration->Check_Induction If still no effect Check_Cell_Line Confirm Expression of RIPK1/RIPK3/MLKL Check_Induction->Check_Cell_Line If induction fails

References

Addressing batch-to-batch variability of RIPK1-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for RIPK1-IN-4. This resource is designed for researchers, scientists, and drug development professionals to address potential issues and inconsistencies, particularly batch-to-batch variability, that may be encountered during experimentation with this potent and selective RIPK1 kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective type II kinase inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2][3] It binds to the DLG-out (inactive) conformation of RIPK1, thereby preventing the kinase from adopting its active state.[1][2][3] The kinase activity of RIPK1 is crucial for the induction of programmed cell death pathways, namely necroptosis and RIPK1-dependent apoptosis.[4] By inhibiting this activity, this compound can block these cell death signaling cascades.[4]

Q2: We are observing inconsistent results between different batches of this compound. What could be the underlying causes?

Batch-to-batch variability of small molecule inhibitors like this compound can stem from several factors during chemical synthesis and handling. These include:

  • Purity and Impurities: The presence of impurities or by-products from the synthesis process can significantly alter the compound's activity. Even small variations in purity can lead to different experimental outcomes.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can affect its solubility, stability, and ultimately, its biological activity.

  • Solvent and Reagent Quality: The purity of solvents and reagents used during synthesis can impact the final product's quality and introduce variability.[5]

  • Workup and Purification Procedures: Inconsistencies in purification methods can lead to varying levels of impurities in the final product.[5]

  • Storage and Handling: Improper storage conditions (e.g., exposure to light, moisture, or temperature fluctuations) can lead to degradation of the compound over time. Repeated freeze-thaw cycles of stock solutions should also be avoided.[1]

Q3: How can we validate the quality and activity of a new batch of this compound?

To ensure the reliability of your experimental results, it is crucial to validate each new batch of this compound. A systematic approach is recommended:

  • Analytical Chemistry: Perform analytical tests to confirm the identity, purity, and integrity of the compound.

  • In Vitro Kinase Assay: Directly measure the inhibitory activity of the new batch against recombinant RIPK1 kinase.

  • Cell-Based Assays: Confirm the compound's ability to engage RIPK1 and inhibit its downstream signaling in a cellular context.

The following troubleshooting guides provide detailed protocols for these validation steps.

Troubleshooting Guides

Guide 1: Assessing the Physicochemical Properties of this compound

Issue: Inconsistent results that may be due to variations in the physical and chemical properties of the inhibitor.

Troubleshooting Workflow:

start Start: Inconsistent Results Observed purity Assess Purity (e.g., HPLC, LC-MS) start->purity identity Confirm Identity (e.g., Mass Spec, NMR) purity->identity solubility Check Solubility identity->solubility compare Compare data with Certificate of Analysis (CoA) and previous batches solubility->compare decision Data Consistent? compare->decision proceed Proceed with functional assays decision->proceed Yes contact Contact Supplier for replacement/further analysis decision->contact No end End proceed->end contact->end

Caption: Workflow for physicochemical assessment of this compound.

Recommended Analytical Methods:

ParameterMethodPurpose
Purity High-Performance Liquid Chromatography (HPLC)To determine the percentage purity of the compound and detect any impurities.
Identity Liquid Chromatography-Mass Spectrometry (LC-MS) / Nuclear Magnetic Resonance (NMR) SpectroscopyTo confirm the molecular weight and structure of the compound.
Solubility Visual Inspection and SpectrophotometryTo ensure the compound dissolves as expected in the chosen solvent (e.g., DMSO).
Guide 2: Validating the Inhibitory Activity of this compound

Issue: A new batch of this compound does not show the expected inhibitory effect on RIPK1 activity.

Troubleshooting Workflow:

start Start: Reduced/No Inhibitory Effect invitro_kinase Perform In Vitro RIPK1 Kinase Assay start->invitro_kinase ic50 Determine IC50 value invitro_kinase->ic50 compare_ic50 Compare IC50 with literature values and previous batches ic50->compare_ic50 decision_ic50 IC50 Consistent? compare_ic50->decision_ic50 cellular_assay Proceed to Cellular Assays decision_ic50->cellular_assay Yes check_compound Re-evaluate compound integrity (Guide 1) decision_ic50->check_compound No end End cellular_assay->end check_compound->end

Caption: Workflow for validating the inhibitory activity of this compound.

Experimental Protocol: In Vitro RIPK1 Kinase Assay (ADP-Glo™ Assay)

This protocol is adapted from commercially available kinase assay kits.[6]

Materials:

  • Recombinant active RIPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase assay buffer

  • This compound (new and reference batches)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare Kinase Reaction: In a 96-well plate, add the kinase buffer, MBP substrate, and recombinant RIPK1 enzyme.

  • Add Inhibitor: Add serial dilutions of this compound from the new batch and a reference batch (if available) to the wells. Include a DMSO vehicle control.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubate: Incubate the plate at 30°C for 60 minutes.

  • Detect ADP Formation: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay reagents according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Expected Results:

The IC50 value for a new, active batch of this compound should be in the low nanomolar range (literature values are around 10-16 nM) and consistent with previous batches.[1][3]

Quantitative Data Summary:

CompoundReported IC50 (RIPK1)Reported IC50 (ADP-Glo)
This compound 16 nM10 nM

Data sourced from MedChemExpress and AdooQ Bioscience.[1][3]

Guide 3: Confirming Cellular Target Engagement and Downstream Effects

Issue: A batch of this compound shows activity in an in vitro kinase assay but fails to produce the expected phenotype in cell-based experiments.

Troubleshooting Workflow:

start Start: Inconsistent Cellular Effects cetsa Perform Cellular Thermal Shift Assay (CETSA) start->cetsa necroptosis_assay Perform Necroptosis Inhibition Assay cetsa->necroptosis_assay compare_results Compare results with expected outcomes necroptosis_assay->compare_results decision Results Consistent? compare_results->decision troubleshoot_exp Troubleshoot experimental setup (cell line, stimuli, etc.) decision->troubleshoot_exp No, but CETSA is positive check_compound Re-evaluate compound integrity and activity (Guides 1 & 2) decision->check_compound No, CETSA is negative end End decision->end Yes troubleshoot_exp->end check_compound->end

Caption: Workflow for validating cellular effects of this compound.

Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment.[7][8]

Materials:

  • HT-29 or other suitable cell line expressing RIPK1

  • This compound

  • Cell lysis buffer

  • Antibodies for RIPK1 (for Western blotting)

  • PCR tubes and thermal cycler

Procedure:

  • Cell Treatment: Treat intact cells with this compound or vehicle control (DMSO) for 1 hour.

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 37°C to 65°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble RIPK1 in each sample by Western blotting or other protein detection methods.

  • Data Analysis: Plot the amount of soluble RIPK1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Expected Results:

Treatment with an active batch of this compound should result in a rightward shift of the RIPK1 melting curve, indicating stabilization of the protein upon binding.

Experimental Protocol 2: Necroptosis Inhibition Assay

This assay functionally validates the ability of this compound to block the RIPK1-dependent necroptosis pathway.

Materials:

  • L929 or HT-29 cells

  • TNF-α (Tumor Necrosis Factor-alpha)

  • z-VAD-FMK (pan-caspase inhibitor)

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with serial dilutions of this compound for 1-2 hours.

  • Induction of Necroptosis: Induce necroptosis by treating the cells with a combination of TNF-α and z-VAD-FMK.

  • Incubation: Incubate for 18-24 hours.

  • Measure Cell Viability: Assess cell viability using a reagent like CellTiter-Glo®.

  • Data Analysis: Plot cell viability against the concentration of this compound to determine the EC50 for necroptosis inhibition.

Expected Results:

An active batch of this compound should protect cells from TNF-α/z-VAD-FMK-induced necroptosis in a dose-dependent manner.

RIPK1 Signaling Pathways

Understanding the signaling pathways involving RIPK1 is crucial for designing experiments and interpreting results.[4][5][7][9][10]

cluster_0 TNF-α Signaling TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Survival & Inflammation) ComplexI->NFkB ComplexIIa Complex IIa (RIPK1, FADD, Caspase-8) Apoptosis ComplexI->ComplexIIa ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) Necroptosis ComplexI->ComplexIIb RIPK1_IN_4 This compound RIPK1_IN_4->ComplexIIa Inhibits RIPK1_IN_4->ComplexIIb Inhibits

Caption: Simplified overview of RIPK1 signaling pathways initiated by TNF-α.

This guide provides a framework for addressing the potential batch-to-batch variability of this compound. By systematically evaluating the physicochemical properties and biological activity of each new lot, researchers can ensure the reliability and reproducibility of their experimental findings.

References

RIPK1-IN-4 degradation and proper storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of RIPK1-IN-4.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial to maintain its stability and activity. The recommended conditions vary depending on whether the compound is in solid form or dissolved in a solvent.

Summary of Recommended Storage Conditions

FormStorage TemperatureDurationRecommendations
Solid (Powder) -20°CUp to 3 years[1][2]
4°CUp to 2 years[2]For shorter-term storage.
In Solvent (Stock Solution) -80°CUp to 2 years[3]Recommended for long-term storage.[1][3]
-20°CUp to 1 year[3]For shorter-term storage.

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3]

Q2: What are the appropriate solvents for dissolving this compound?

A2: this compound is soluble in DMSO.[1][2] For in vivo experiments, specific formulations are required.

Solubility and Formulation Data

Solvent/FormulationConcentrationMethod
DMSO ≥ 200 mg/mL[2]Sonication is recommended to aid dissolution.[1]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 1.44 mg/mL (3.59 mM)[3]Add solvents sequentially and ensure the solution is clear before adding the next.[1]
10% DMSO + 90% (20% SBE-β-CD in Saline) ≥ 2.08 mg/mL (5.18 mM)[3]
10% DMSO + 90% Corn Oil ≥ 2.08 mg/mL (5.18 mM)[3]

For in vivo studies, it is advisable to prepare the working solution fresh on the day of use.[3]

Troubleshooting Guide

Q3: My this compound solution appears cloudy or has precipitated. What should I do?

A3: Precipitation can occur if the compound's solubility limit is exceeded or if it has been stored improperly.

Possible CauseRecommended Solution
Low Temperature Storage Gently warm the solution and use sonication to aid in redissolving the compound.[1][3]
Exceeded Solubility Ensure you are using an appropriate solvent and not exceeding the recommended concentrations. Refer to the solubility data table above.
Improper Solvent Mixing When preparing formulations, add each solvent sequentially and ensure the solution is clear before adding the next component.[1]

Q4: I am observing a decrease in the activity of this compound in my experiments. What could be the cause?

A4: A loss of activity can be attributed to degradation of the compound.

Possible CauseRecommended Solution
Improper Storage Ensure the compound is stored at the correct temperature and protected from light. For stock solutions, long-term storage at -80°C is recommended.[1][3]
Repeated Freeze-Thaw Cycles Aliquot stock solutions into single-use vials to avoid repeated temperature fluctuations that can lead to degradation.[3]
Working solution stored for too long For in vivo experiments, it is recommended to prepare the working solution fresh and use it on the same day.[3]

Experimental Protocols & Methodologies

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of high-purity DMSO to achieve the desired concentration (e.g., 200 mg/mL).

  • Dissolution: Vortex the solution to mix. If necessary, use a sonicator to ensure complete dissolution.[1]

  • Aliquoting: Dispense the stock solution into smaller, single-use, light-protected tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 2 years).[3]

Signaling Pathway

This compound is a potent and selective inhibitor of RIPK1 (Receptor-Interacting Protein Kinase 1).[1][2][3] RIPK1 is a key regulator of cellular necroptosis and inflammation.[4][5] The diagram below illustrates the necroptosis signaling pathway and the point of inhibition by this compound.

RIPK1_Pathway cluster_complex_I Membrane cluster_complex_IIb Cytosol TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 NFkB NF-κB Activation (Survival, Inflammation) RIPK1->NFkB Ubiquitination Deubiquitination Deubiquitination (e.g., CYLD) RIPK1->Deubiquitination RIPK3 RIPK3 RIPK1->RIPK3 Complex_I Complex I FADD_Casp8 FADD/Caspase-8 Deubiquitination->FADD_Casp8 Deubiquitination->RIPK3 Caspase-8 inhibition Complex_IIa Complex IIa (Apoptosis) FADD_Casp8->Complex_IIa Complex_IIb Complex IIb (Necrosome) MLKL MLKL RIPK3->MLKL pMLKL pMLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis RIPK1_IN_4 This compound RIPK1_IN_4->RIPK1 Inhibits kinase activity

Figure 1. Simplified RIPK1 signaling pathway.

References

Validation & Comparative

Validating RIPK1-IN-4 Efficacy: A Comparative Guide Using RIPK1 Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel RIPK1 inhibitor, RIPK1-IN-4, with other established alternatives. We present supporting experimental data and detailed protocols to validate its on-target efficacy through the use of RIPK1 knockout cell lines, a critical step in modern drug development to ensure specificity and minimize off-target effects.

Introduction to RIPK1 and Necroptosis

Receptor-Interacting Protein Kinase 1 (RIPK1) is a crucial serine/threonine kinase that functions as a key regulator of cellular stress responses, inflammation, and programmed cell death pathways, including apoptosis and necroptosis.[1][2] Necroptosis is a form of regulated necrosis that is implicated in the pathogenesis of numerous inflammatory and neurodegenerative diseases.[2][3] The kinase activity of RIPK1 is essential for the initiation of necroptosis, making it a prime therapeutic target for diseases driven by this cell death pathway.[4][5]

This compound is a potent and selective type II kinase inhibitor that binds to an inactive conformation of RIPK1, thereby preventing its activation and downstream signaling. Validating the on-target activity of such inhibitors is paramount, and the use of RIPK1 knockout (KO) cell lines provides a definitive method to demonstrate that the inhibitor's effects are mediated specifically through the intended target.

Comparative Efficacy of RIPK1 Inhibitors

The following table summarizes the in vitro potency of this compound in comparison to other well-characterized RIPK1 inhibitors.

CompoundTargetIC50/EC50 (nM)Cell Line/Assay
This compound RIPK1 KinaseIC50: 10-16ADP-Glo Kinase Assay
Necrostatin-1 (Nec-1)RIPK1 KinaseEC50: 182Allosteric Inhibition
GSK'963RIPK1 KinaseIC50: 29FP Binding Assay
PK68RIPK1 KinaseIC50: ~90Kinase Activity Assay

On-Target Validation Using RIPK1 Knockout Cell Lines

The gold standard for validating the specificity of a targeted inhibitor is to demonstrate its efficacy in wild-type (WT) cells and a lack of activity in cells where the target has been genetically removed (knockout). For a selective RIPK1 inhibitor, it is expected that the compound will protect WT cells from necroptotic stimuli but will have no effect on RIPK1 KO cells, which are inherently resistant to RIPK1-mediated necroptosis.[6]

A recent study on a novel RIPK1 inhibitor, RI-962, demonstrated this principle effectively. In this study, wild-type HT29 cells were sensitive to necroptosis induced by a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ).[6] In contrast, RIPK1 knockout HT29 cells were insensitive to this TSZ-induced necroptosis.[6] The addition of RI-962 protected the wild-type cells from cell death, confirming its anti-necroptotic activity.[6] This experimental design provides unequivocal evidence that the inhibitor's protective effect is mediated through its intended target, RIPK1.[6] A similar experimental approach is essential for the validation of this compound.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

RIPK1_Signaling_Pathway cluster_complex_I Complex I (Pro-survival/Inflammation) cluster_complex_II Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD RIPK1_I RIPK1 TRADD->RIPK1_I TRAF2 TRAF2/5 NFkB NF-κB Activation RIPK1_I->NFkB Ub MAPK MAPK Activation RIPK1_I->MAPK Ub cIAP cIAP1/2 LUBAC LUBAC RIPK1_II RIPK1 FADD FADD RIPK1_II->FADD RIPK3 RIPK3 RIPK1_II->RIPK3 p Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL p Necroptosis Necroptosis MLKL->Necroptosis p TNFa TNF-α TNFa->TNFR1 RIPK1_IN_4 This compound RIPK1_IN_4->RIPK1_II Inhibits Kinase Activity

TNF-α Induced RIPK1 Signaling Pathways.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Validation Assays WT_cells Wild-Type (WT) Cells Inhibitor Add RIPK1 Inhibitor (e.g., this compound) WT_cells->Inhibitor KO_cells RIPK1 KO Cells KO_cells->Inhibitor Stimulus Induce Necroptosis (e.g., TNF-α + zVAD) Inhibitor->Stimulus Viability Cell Viability Assay Stimulus->Viability Western Western Blot (p-RIPK1, p-MLKL) Stimulus->Western CoIP Co-Immunoprecipitation (RIPK1-RIPK3) Stimulus->CoIP

Workflow for Validating RIPK1 Inhibitor Efficacy.

Detailed Experimental Protocols

Cell Viability Assay (Necroptosis Protection)

This assay measures the ability of this compound to protect cells from TNF-α-induced necroptosis.

Materials:

  • Wild-type and RIPK1 KO HT-29 human colon adenocarcinoma cells

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Human TNF-α

  • Smac mimetic (e.g., BV6)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • This compound and other test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom assay plates

Procedure:

  • Seed both WT and RIPK1 KO HT-29 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of this compound or other inhibitors for 1 hour.

  • Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ).

  • Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.

  • Equilibrate the plates to room temperature.

  • Add CellTiter-Glo® Reagent to each well to measure cell viability based on ATP levels.

  • Measure the luminescence using a plate reader.

  • Calculate the percent protection for each compound concentration and determine the EC50 value.

Western Blot for Phosphorylated RIPK1 (p-RIPK1)

This assay determines if this compound inhibits the autophosphorylation of RIPK1, a key marker of its activation.

Materials:

  • Wild-type and RIPK1 KO cells

  • This compound

  • Necroptotic stimulus (e.g., TNF-α + zVAD-fmk)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-p-RIPK1 (Ser166), anti-RIPK1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Plate WT and RIPK1 KO cells and treat with this compound followed by necroptotic stimulus for the indicated time.

  • Lyse the cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody.

  • Develop the blot using ECL substrate and image the chemiluminescence.

Co-Immunoprecipitation (Co-IP) of RIPK1 and RIPK3

This assay assesses whether this compound disrupts the interaction between RIPK1 and RIPK3, a critical step in the formation of the necrosome complex.

Materials:

  • Wild-type cells

  • This compound

  • Necroptotic stimulus

  • Co-IP lysis buffer

  • Anti-RIPK1 antibody

  • Protein A/G agarose (B213101) beads

  • Primary antibodies for Western blot: anti-RIPK1, anti-RIPK3

Procedure:

  • Treat WT cells with this compound and the necroptotic stimulus.

  • Lyse the cells with a non-denaturing Co-IP lysis buffer.

  • Pre-clear the lysates and then incubate with an anti-RIPK1 antibody overnight.

  • Add Protein A/G agarose beads to pull down the RIPK1-containing protein complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the protein complexes and analyze by Western blot for the presence of RIPK3.

Conclusion

The validation of this compound's efficacy and on-target activity is a critical step in its development as a potential therapeutic agent. The use of RIPK1 knockout cell lines, in conjunction with the detailed experimental protocols provided in this guide, offers a robust framework for researchers to confirm the inhibitor's specificity. By demonstrating a clear difference in the cellular response to this compound between wild-type and RIPK1 knockout cells, researchers can confidently establish its mechanism of action and advance its preclinical and clinical evaluation.

References

A Head-to-Head Comparison of RIPK1 Inhibitors: RIPK1-IN-4 vs. Necrostatin-1s

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in necroptosis, inflammation, and drug discovery, the choice of a specific and potent RIPK1 inhibitor is critical. This guide provides an objective comparison of two widely used inhibitors, RIPK1-IN-4 and Necrostatin-1s, focusing on their specificity, potency, and other key pharmacological parameters. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key assays are provided.

Executive Summary

This compound and Necrostatin-1s are both potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptotic cell death and inflammation. While both compounds effectively block RIPK1 kinase activity, they exhibit important differences in their specificity profiles and pharmacokinetic properties. Necrostatin-1s, a stable analog of the pioneering inhibitor Necrostatin-1, offers significantly improved specificity by eliminating the off-target inhibition of indoleamine 2,3-dioxygenase (IDO). This compound is a highly potent, type II kinase inhibitor. This guide will delve into the experimental data that underpins these characteristics.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative parameters for this compound and Necrostatin-1s, providing a clear overview of their performance in biochemical and cellular assays.

Table 1: Biochemical and Cellular Potency

CompoundTargetAssay TypeIC50 / EC50 (nM)Cell Line
This compound RIPK1Biochemical (ADP-Glo)10 - 16-
Necrostatin-1s RIPK1Biochemical210-
Necrostatin-1 RIPK1Biochemical182-
Necrostatin-1 NecroptosisCellular490Jurkat

Table 2: Kinase Selectivity Profile

CompoundOff-Target(s)Notes
This compound Data not publicly available in a comprehensive panel. Described as "potent and selective".Binds to the DLG-out inactive conformation of RIPK1.
Necrostatin-1s Does not inhibit IDO.[1]Described as >1000-fold more selective for RIPK1 than for any other kinase out of 485 human kinases.[1]
Necrostatin-1 Indoleamine 2,3-dioxygenase (IDO)This off-target effect can confound experimental results in inflammatory models.[1]

Table 3: Pharmacokinetic Parameters

CompoundParameterSpeciesValue
This compound Data not publicly available--
Necrostatin-1s t1/2 (in vivo)Mouse~60 min (in liver microsomes)
Necrostatin-1 t1/2 (in vivo)Mouse< 5 min (in liver microsomes)
Necrostatin-1 Bioavailability (oral)Rat54.8%

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Necroptosis Signaling Pathway and Inhibitor Targets TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation (Pro-survival) ComplexI->NFkB ComplexII Complex IIa (Apoptosis) (TRADD, FADD, Caspase-8, RIPK1) ComplexI->ComplexII Necrosome Necrosome (Complex IIb) (RIPK1, RIPK3, MLKL) ComplexI->Necrosome RIPK1_active p-RIPK1 Necrosome->RIPK1_active RIPK3_active p-RIPK3 RIPK1_active->RIPK3_active MLKL_active p-MLKL (oligomerization) RIPK3_active->MLKL_active Necroptosis Necroptosis (Membrane Permeabilization) MLKL_active->Necroptosis RIPK1_IN_4 This compound RIPK1_IN_4->RIPK1_active inhibits Nec1s Necrostatin-1s Nec1s->RIPK1_active inhibits

A diagram of the necroptosis signaling pathway showing the points of inhibition for this compound and Necrostatin-1s.

Experimental Workflow for Inhibitor Comparison start Start biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) start->biochemical_assay cellular_assay Cellular Necroptosis Assay (e.g., CellTiter-Glo, LDH release) start->cellular_assay kinome_scan Kinome Scan (>400 kinases) start->kinome_scan pk_studies Pharmacokinetic Studies (in vivo) start->pk_studies potency Determine IC50/EC50 biochemical_assay->potency cellular_assay->potency compare Compare Data potency->compare specificity Assess Specificity (Off-target effects) kinome_scan->specificity specificity->compare stability Determine Stability & Bioavailability pk_studies->stability stability->compare end End compare->end

A flowchart illustrating a typical experimental workflow for comparing the specificity and potency of RIPK1 inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Test compounds (this compound, Necrostatin-1s) at various concentrations

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compound or DMSO (vehicle control) to the assay wells.

  • Add the RIPK1 enzyme to the wells.

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the plate at room temperature for a specified time (e.g., 1 hour).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Necroptosis Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to an increase in cell death.

Materials:

  • Human monocytic U937 cells or other suitable cell line (e.g., HT-29)

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • TNF-α (Tumor Necrosis Factor-alpha)

  • pan-caspase inhibitor (e.g., z-VAD-fmk)

  • Test compounds (this compound, Necrostatin-1s) at various concentrations

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Procedure:

  • Seed cells into a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

  • Pre-treat the cells with serial dilutions of the test compounds or vehicle control (DMSO) for 1-2 hours.

  • Induce necroptosis by adding a combination of TNF-α and a pan-caspase inhibitor (e.g., 100 ng/mL TNF-α and 20 µM z-VAD-fmk).

  • Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C in a CO2 incubator.

  • Equilibrate the plates to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent cell viability relative to the vehicle-treated, non-induced control and determine the EC50 value from the dose-response curve.

Conclusion

Both this compound and Necrostatin-1s are valuable tools for studying the role of RIPK1 in health and disease. The choice between them will depend on the specific requirements of the experiment.

  • This compound is a highly potent inhibitor, making it suitable for applications where maximal inhibition of RIPK1 is desired. However, the lack of publicly available, comprehensive kinase selectivity data warrants careful interpretation of results, and researchers may need to perform their own selectivity profiling for specific applications.

  • Necrostatin-1s offers a well-characterized specificity profile, with the significant advantage of not inhibiting IDO.[1] This makes it a more reliable tool for in vivo studies and experiments in inflammatory contexts where IDO activity is relevant. While its potency is lower than that of this compound, it is often sufficient for effectively inhibiting necroptosis in cellular and in vivo models.

For researchers prioritizing a clean pharmacological profile and in vivo applicability, Necrostatin-1s is the preferred choice. For studies requiring the highest possible potency in vitro, this compound may be more suitable, with the caveat that its off-target profile is less well-defined. As with any pharmacological tool, the use of appropriate controls and orthogonal validation methods is essential for robust and reproducible results.

References

A Comparative Analysis of RIPK1 Kinase Inhibitors: RIPK1-IN-4 vs. GSK'772

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic drug discovery, particularly for inflammatory diseases, the serine/threonine kinase RIPK1 has emerged as a critical target. Its role in regulating inflammatory signaling pathways and programmed cell death, specifically necroptosis, makes it a focal point for inhibitor development. This guide provides a detailed comparison of two notable RIPK1 inhibitors, RIPK1-IN-4 and GSK'772, aimed at researchers, scientists, and drug development professionals.

Introduction to this compound and GSK'772

This compound is a potent and selective type II kinase inhibitor that targets the DLG-out (inactive) conformation of RIPK1.[1][2][3][4] This mechanism of action can confer a higher degree of selectivity compared to ATP-competitive type I inhibitors.

GSK'772 , also known as GSK2982772, is a potent, orally active, and ATP-competitive RIPK1 kinase inhibitor.[5] It has been investigated in clinical trials for the treatment of inflammatory conditions such as ulcerative colitis, psoriasis, and rheumatoid arthritis.[6][7][8]

Quantitative Performance Comparison

The following table summarizes the key quantitative data for this compound and GSK'772, providing a direct comparison of their potency in both biochemical and cellular assays.

ParameterThis compoundGSK'772 (GSK2982772)
Biochemical Potency (IC50) 10 nM (ADP-Glo kinase assay)[1][2][3][4], 16 nM[1][2][4]6.3 nM[9], 16 nM (human RIPK1)[5], 20 nM (monkey RIPK1)[5]
Cellular Potency (IC50/EC50) 400 nM (inhibition of necroptosis in mouse L929 cells)[1]Potent inhibition of necroptosis in human monocytic U937 cells[10] and HT-29 cells[5]
Inhibitor Type Type IIType I (ATP-competitive)[5]
Binding Conformation DLG-out (inactive)[1][2][3][4]Not specified, likely active conformation

Signaling Pathway and Experimental Workflow

To visually represent the context of RIPK1 inhibition and the methodologies used for assessment, the following diagrams are provided.

RIPK1_Signaling_Pathway RIPK1 Signaling and Point of Inhibition cluster_receptor Cell Membrane cluster_complex_I Complex I (Pro-survival) cluster_complex_II Complex II (Cell Death) TNF-R1 TNF-R1 TRADD TRADD TNF-R1->TRADD TRAF2/5 TRAF2/5 TRADD->TRAF2/5 RIPK1_scaffold RIPK1 (Scaffold) TRADD->RIPK1_scaffold cIAP1/2 cIAP1/2 TRAF2/5->cIAP1/2 LUBAC LUBAC cIAP1/2->LUBAC IKK IKK RIPK1_scaffold->IKK TAK1 TAK1 RIPK1_scaffold->TAK1 TRADD_II TRADD RIPK1_scaffold->TRADD_II transitions to NF-kB Activation NF-kB Activation IKK->NF-kB Activation leads to MAPK Activation MAPK Activation TAK1->MAPK Activation leads to FADD FADD TRADD_II->FADD RIPK1_kinase RIPK1 (Kinase) TRADD_II->RIPK1_kinase Caspase-8 Caspase-8 FADD->Caspase-8 Apoptosis Apoptosis Caspase-8->Apoptosis initiates RIPK3 RIPK3 RIPK1_kinase->RIPK3 phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis MLKL->Necroptosis executes TNFa TNFa TNFa->TNF-R1 Inhibitor This compound GSK'772 Inhibitor->RIPK1_kinase inhibits

Caption: RIPK1 signaling pathway and point of inhibition.

Experimental_Workflow General Experimental Workflow for RIPK1 Inhibitor Assessment cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Assay_Setup 1. Prepare reaction mix: - Recombinant RIPK1 enzyme - Substrate (e.g., MBP) - ATP Inhibitor_Addition 2. Add serial dilutions of This compound or GSK'772 Assay_Setup->Inhibitor_Addition Incubation 3. Incubate to allow kinase reaction Inhibitor_Addition->Incubation Detection 4. Measure kinase activity (e.g., ADP-Glo) Incubation->Detection IC50_Calc_Bio 5. Calculate IC50 value Detection->IC50_Calc_Bio Cell_Seeding 1. Seed cells (e.g., HT-29, L929) Inhibitor_Pretreatment 2. Pre-treat with serial dilutions of This compound or GSK'772 Cell_Seeding->Inhibitor_Pretreatment Necroptosis_Induction 3. Induce necroptosis (e.g., TNFα + z-VAD-fmk + Smac mimetic) Inhibitor_Pretreatment->Necroptosis_Induction Cell_Incubation 4. Incubate Necroptosis_Induction->Cell_Incubation Viability_Assay 5. Measure cell viability (e.g., CellTiter-Glo) Cell_Incubation->Viability_Assay EC50_Calc 6. Calculate EC50 value Viability_Assay->EC50_Calc

Caption: Workflow for RIPK1 inhibitor assessment.

Detailed Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution

  • This compound or GSK'772

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compound (this compound or GSK'772) in DMSO.

  • Add a small volume of the diluted compound or DMSO (as a vehicle control) to the wells of the 384-well plate.

  • Add the RIPK1 enzyme to the wells.

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the plate at room temperature for a specified time, typically 1 hour.

  • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Necroptosis Assay

This assay measures the ability of an inhibitor to protect cells from necroptosis induced by specific stimuli.

Materials:

  • Human HT-29 cells or mouse L929 cells

  • Cell culture medium (e.g., McCoy's 5A for HT-29) supplemented with 10% FBS

  • Human or mouse TNF-α

  • Smac mimetic (e.g., BV6)

  • Pan-caspase inhibitor (e.g., z-VAD-fmk)

  • This compound or GSK'772

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom assay plates

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compound (this compound or GSK'772) for 1 hour.

  • Induce necroptosis by adding a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (e.g., z-VAD-fmk) to the wells.

  • Incubate the plates for a designated period (e.g., 16-24 hours).

  • Equilibrate the plates to room temperature.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent cell viability for each compound concentration relative to the vehicle-treated control and determine the EC₅₀ value from the dose-response curve.

Concluding Remarks

Both this compound and GSK'772 demonstrate potent inhibition of RIPK1 kinase activity. GSK'772 has a slightly lower biochemical IC₅₀ in some reported assays and has the advantage of being orally active and having been evaluated in human clinical trials. This compound, as a type II inhibitor, may offer a different selectivity profile. The choice between these inhibitors will depend on the specific research question, the required mode of action (type I vs. type II), and whether in vivo studies in animal models or translation to clinical settings are planned. The provided experimental protocols offer a robust framework for independently verifying and comparing the activity of these and other RIPK1 inhibitors.

References

Navigating the RIPK1 Inhibitor Landscape: A Comparative Analysis of RIPK1-IN-4 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeted inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a promising therapeutic strategy for a host of inflammatory diseases and necroptosis-driven pathologies. This guide provides a comparative analysis of the dose-response relationship of a potent RIPK1 inhibitor, RIPK1-IN-4, with other commercially available alternatives, supported by experimental data and detailed protocols.

This analysis focuses on the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of this compound in comparison to other well-characterized RIPK1 inhibitors: GSK2982772, Necrostatin-1, and GSK'963. The data is presented for commonly used cell lines in necroptosis research, including L929 murine fibrosarcoma and U937 human monocytic cells.

Dose-Response Comparison of RIPK1 Inhibitors

The potency of RIPK1 inhibitors is a critical determinant of their therapeutic potential. The following table summarizes the available IC50 values for this compound and its alternatives in both biochemical and cellular assays. Lower IC50 values indicate greater potency.

InhibitorAssay TypeTarget/Cell LineIC50/EC50
This compound Biochemical (RIP1)-16 nM[1][2][3][4][5]
Biochemical (ADP-Glo)-10 nM[1][2][3][4][5]
Cellular (Necroptosis)L929400 nM[3]
GSK2982772 Biochemical (human RIP1)-16 nM[1][6][7]
Cellular (Necroptosis)U9376.3 nM[8]
Cellular (Necroptosis)L9291300 nM[8]
Necrostatin-1 Cellular (Necroptosis)L9291 µM[2]
Cellular (Necroptosis)U9372 µM[2]
Cellular (Necroptosis)Jurkat490 nM[4]
GSK'963 Biochemical (RIP1)-29 nM[9][10][11]
Cellular (Necroptosis)L9291 nM[2][9][10]
Cellular (Necroptosis)U9374 nM[2][9]

Understanding the RIPK1 Signaling Pathway

RIPK1 is a serine/threonine kinase that plays a pivotal role in regulating cellular life and death decisions, particularly in response to inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNFα). Its function is highly dependent on its post-translational modifications, which dictate its engagement in either pro-survival signaling or pro-death pathways of apoptosis and necroptosis.

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds Complex_I Complex I (Pro-survival) TNFR1->Complex_I recruits NFkB NF-κB Activation Complex_I->NFkB activates Complex_IIa Complex IIa (Apoptosis) Complex_I->Complex_IIa transitions to Complex_IIb Complex IIb (Necrosome) (Necroptosis) Complex_I->Complex_IIb transitions to (Caspase-8 inhibited) Survival Cell Survival & Inflammation NFkB->Survival Caspase8_a Active Caspase-8 Complex_IIa->Caspase8_a activates Apoptosis Apoptosis Caspase8_a->Apoptosis RIPK3 RIPK3 Complex_IIb->RIPK3 activates MLKL MLKL RIPK3->MLKL phosphorylates pMLKL pMLKL (active) MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis forms pores RIPK1_Inhibitor RIPK1 Inhibitors (e.g., this compound) RIPK1_Inhibitor->Complex_IIb inhibits kinase activity of RIPK1

Caption: RIPK1 Signaling Pathway.

Experimental Protocols

The determination of IC50 values is crucial for quantifying the potency of an inhibitor. Below are detailed methodologies for two common cell viability assays used to generate dose-response data.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • CellTiter-Glo® Reagent

  • Opaque-walled multi-well plates (96- or 384-well)

  • Luminometer

  • Cell culture medium

  • Test compounds (RIPK1 inhibitors)

Procedure:

  • Cell Seeding: Seed cells in opaque-walled multi-well plates at a density predetermined to be within the linear range of the assay. Incubate under standard cell culture conditions.

  • Compound Treatment: Prepare serial dilutions of the RIPK1 inhibitors. Add the compounds to the designated wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization and Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO or other solubilizing agent

  • 96-well clear-bottom plates

  • Spectrophotometer (plate reader)

  • Cell culture medium

  • Test compounds (RIPK1 inhibitors)

Procedure:

  • Cell Seeding: Seed cells in a 96-well clear-bottom plate and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the RIPK1 inhibitors and incubate for the desired duration.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value as described for the CellTiter-Glo® assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., L929, U937) Cell_Seeding 3. Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Serial Dilutions of RIPK1 Inhibitors Compound_Addition 4. Add Inhibitors to Cells Compound_Prep->Compound_Addition Cell_Seeding->Compound_Addition Incubation 5. Incubate for Defined Period Compound_Addition->Incubation Viability_Assay 6. Perform Cell Viability Assay (e.g., CellTiter-Glo® or MTT) Incubation->Viability_Assay Measurement 7. Measure Signal (Luminescence or Absorbance) Viability_Assay->Measurement Data_Processing 8. Calculate % Viability vs. Control Measurement->Data_Processing Dose_Response 9. Plot Dose-Response Curve Data_Processing->Dose_Response IC50_Calc 10. Calculate IC50 Value Dose_Response->IC50_Calc

Caption: Experimental Workflow for IC50 Determination.

References

A Comparative Analysis of RIPK1-IN-4 and Other Type II Kinase Inhibitors for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative efficacy and mechanisms of leading type II kinase inhibitors targeting RIPK1, a key regulator of inflammation and cell death. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis, supported by experimental data, to inform the selection of optimal compounds for preclinical and clinical investigation.

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical therapeutic target for a spectrum of inflammatory and neurodegenerative diseases. Its dual role as a scaffold in cell survival pathways and a kinase driving inflammatory cell death, known as necroptosis, positions it as a key regulator of cellular fate. Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, offer a promising strategy for potent and selective inhibition of RIPK1. This guide presents a comparative analysis of RIPK1-IN-4 and other notable type II kinase inhibitors, focusing on their biochemical and cellular activities, supported by detailed experimental protocols.

Quantitative Comparison of RIPK1 Inhibitors

The following tables summarize the in vitro potency of this compound against other well-characterized RIPK1 inhibitors. It is important to note that direct comparison of absolute values can be challenging due to variations in assay formats, cell lines, and experimental conditions. However, the data provides a valuable overview of the relative potencies of these compounds.

Table 1: Biochemical Activity of RIPK1 Inhibitors

CompoundInhibitor TypeTargetAssayIC50 (nM)Reference
This compound Type II Human RIPK1 ADP-Glo 10 [1][2]
Human RIPK1 Fluorescence Polarization 16 [1][2]
PK68Type IIHuman RIPK1Kinase Activity Assay~90[3][4][5][6]
GSK'157Type IIHuman RIPK1ADP-Glo-[7]
GSK2982772Type IHuman RIPK1Kinase Activity Assay16[8][9][10][11]
Monkey RIPK1Kinase Activity Assay20[8][11]
Mouse RIPK1Kinase Activity Assay2500[9]
Necrostatin-1 (Nec-1)Type III (Allosteric)Human RIPK1Kinase Activity Assay182 (EC50)[12][13][14]

Table 2: Cellular Activity of RIPK1 Inhibitors

CompoundCell LineAssay ConditionEC50/IC50 (nM)Reference
This compound ----
PK68Human cellsTNF-induced necroptosis23[9]
Mouse cellsTNF-induced necroptosis13[9]
GSK'157Mouse Embryonic Fibroblasts (MEFs)TNF-mediated necroptosis1.9 - 2.9 (µM)[7]
GSK2982772Human U937 cellsTNFα/QVD-Oph-induced necrosis6.3[7][9]
Mouse L929 cellsTNFα/QVD-Oph-induced necrosis1300[7][9]
Necrostatin-1 (Nec-1)Human Jurkat cellsNecroptosis490[13][14][15]
SAR443060 (DNL747)Human PBMCsTNF-α–induced pRIPK13.9[9][16]

Signaling Pathways and Experimental Workflows

To understand the context of RIPK1 inhibition, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to characterize these inhibitors.

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_complexI Complex I (Pro-survival) cluster_complexII Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP12 cIAP1/2 TRAF2->cIAP12 RIPK1_scaffold RIPK1 (Scaffold) cIAP12->RIPK1_scaffold Ubiquitination LUBAC LUBAC RIPK1_scaffold->LUBAC RIPK1_kinase RIPK1 (Kinase) RIPK1_scaffold->RIPK1_kinase Deubiquitination NEMO NEMO LUBAC->NEMO IKK IKKα/β NEMO->IKK NFkB NF-κB IKK->NFkB Activation Gene Expression\n(Pro-survival, Pro-inflammatory) Gene Expression (Pro-survival, Pro-inflammatory) NFkB->Gene Expression\n(Pro-survival, Pro-inflammatory) FADD FADD RIPK1_kinase->FADD RIPK3 RIPK3 RIPK1_kinase->RIPK3 Caspase8 Caspase-8 FADD->Caspase8 Caspase8->RIPK1_kinase Cleavage (Inhibition of Necroptosis) Caspase8->RIPK3 Cleavage (Inhibition of Necroptosis) Apoptosis Apoptosis Caspase8->Apoptosis MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis TNFa TNFα TNFa->TNFR1

Caption: RIPK1 Signaling Pathway.

TypeII_Inhibitor_Mechanism cluster_kinase Kinase Domain Active_Kinase Active Kinase (DFG-in) Inactive_Kinase Inactive Kinase (DFG-out) Active_Kinase->Inactive_Kinase Conformational Change Phosphorylated_Substrate Phosphorylated Substrate Active_Kinase->Phosphorylated_Substrate Phosphorylates ATP ATP ATP->Active_Kinase Binds TypeII_Inhibitor Type II Inhibitor (e.g., this compound) TypeII_Inhibitor->Inactive_Kinase Binds & Stabilizes Substrate Substrate Substrate->Active_Kinase Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incell Cell-Based Assays cluster_invivo In Vivo Models Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo, TR-FRET) Determine IC50 Target_Engagement Target Engagement Assay (e.g., NanoBRET) Determine cellular target binding Biochemical_Assay->Target_Engagement Cellular_Assay Cellular Necroptosis Assay (e.g., HT-29, L929 cells) Determine EC50 Target_Engagement->Cellular_Assay Selectivity_Profiling Kinome-wide Selectivity Profiling Cellular_Assay->Selectivity_Profiling SIRS_Model TNF-α-induced SIRS Model Evaluate in vivo efficacy Cellular_Assay->SIRS_Model PK_PD Pharmacokinetics & Pharmacodynamics SIRS_Model->PK_PD Compound_Library Compound Library Compound_Library->Biochemical_Assay

References

Validating the On-Target Effects of RIPK1-IN-4 Using Phospho-Specific Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RIPK1-IN-4, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), with other common alternatives. It includes supporting experimental data and detailed protocols to enable researchers to effectively validate the on-target effects of RIPK1 inhibitors using phospho-specific antibodies.

The RIPK1 Signaling Pathway: A Central Regulator of Inflammation and Cell Death

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical signaling node that orchestrates cellular responses to a variety of stimuli, including tumor necrosis factor-alpha (TNF-α). Depending on the cellular context and post-translational modifications, RIPK1 can initiate distinct signaling cascades that lead to cell survival, apoptosis, or necroptosis—a form of programmed necrosis. The kinase activity of RIPK1 is a key determinant of the cellular outcome, making it a compelling therapeutic target for a range of inflammatory diseases and certain cancers.

Activation of RIPK1 involves its autophosphorylation at several key residues, most notably Serine 166 (pSer166), which serves as a reliable biomarker for its kinase activity. Phospho-specific antibodies that recognize this modification are invaluable tools for assessing the on-target engagement of RIPK1 inhibitors.

RIPK1_Signaling_Pathway RIPK1 Signaling Pathway cluster_upstream Upstream Activation cluster_complexI Complex I (Pro-survival) cluster_downstream_survival Survival Pathway cluster_complexII Complex II (Pro-death) cluster_downstream_apoptosis Apoptosis Pathway cluster_necrosome Necrosome (Necroptosis) cluster_downstream_necroptosis Necroptosis Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 cIAP cIAP1/2 TRAF2->cIAP RIPK1_I RIPK1 cIAP->RIPK1_I Ubiquitination NFkB NF-κB Activation RIPK1_I->NFkB Activates RIPK1_II RIPK1 RIPK1_I->RIPK1_II Deubiquitination & Transition Survival Cell Survival NFkB->Survival FADD FADD RIPK1_II->FADD Casp8 Caspase-8 RIPK1_II->Casp8 RIPK1_N pRIPK1 (S166) RIPK1_II->RIPK1_N Autophosphorylation FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis Cleaves Executioner Caspases RIPK3 RIPK3 RIPK1_N->RIPK3 Recruits & Phosphorylates MLKL MLKL RIPK3->MLKL Phosphorylates pMLKL pMLKL MLKL->pMLKL Necroptosis Necroptosis pMLKL->Necroptosis Oligomerizes & Forms Pores RIPK1_IN_4 This compound RIPK1_IN_4->RIPK1_N Inhibits

Figure 1: Simplified RIPK1 signaling pathway leading to survival, apoptosis, or necroptosis.

Experimental Workflow for Validating On-Target Effects

A systematic workflow is essential for the robust validation of a kinase inhibitor's on-target effects. The following diagram outlines the key steps, from initial cell treatment to the final analysis of target phosphorylation.

Experimental_Workflow Experimental Workflow for Validating RIPK1 Inhibition cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis cluster_results Results & Interpretation cell_culture Cell Culture (e.g., HT-29, L929) pretreatment Pre-treat cells with inhibitors cell_culture->pretreatment inhibitor_prep Prepare RIPK1 Inhibitors (this compound, Necrostatin-1, etc.) inhibitor_prep->pretreatment stimulation Stimulate with TNF-α +/- zVAD pretreatment->stimulation lysis Cell Lysis stimulation->lysis quantification Protein Quantification lysis->quantification ip Immunoprecipitation (Optional) lysis->ip western_blot Western Blot quantification->western_blot detection Detect pRIPK1 (S166) & Total RIPK1 western_blot->detection ip->detection data_analysis Densitometry Analysis detection->data_analysis conclusion Compare Inhibitor Potency (IC50 values) data_analysis->conclusion

Figure 2: A typical experimental workflow for assessing the on-target effects of RIPK1 inhibitors.

Comparative Analysis of RIPK1 Inhibitors

The efficacy of this compound is best understood in the context of other well-characterized RIPK1 inhibitors. The following table summarizes the in vitro potency of this compound and its alternatives. It is important to note that IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used.

InhibitorTarget(s)TypeIC50 / EC50Reference(s)
This compound RIPK1 Type II IC50: 10-16 nM [1][2][3]
Necrostatin-1RIPK1, IDOType III (Allosteric)EC50: 182-494 nM[1][4]
GSK'872RIPK3Type IIC50: 1.3-1.8 nM[5][6][7][8]
GSK'481RIPK1Not SpecifiedIC50: 1.3-2.8 nM[1]

IC50: Half-maximal inhibitory concentration in a biochemical assay. EC50: Half-maximal effective concentration in a cell-based assay.

Experimental Protocols

Western Blot for Phospho-RIPK1 (pSer166)

This protocol is designed to assess the level of RIPK1 phosphorylation at Serine 166 in response to stimulation and inhibitor treatment.

Materials:

  • Cell Lines: HT-29 (human colon adenocarcinoma) or L929 (murine fibrosarcoma) cells.

  • Reagents:

    • DMEM or McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin.

    • Human or mouse TNF-α (20 ng/mL).

    • z-VAD-FMK (pan-caspase inhibitor, 20-50 µM).

    • This compound and other inhibitors (various concentrations).

    • RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • 4-12% Bis-Tris polyacrylamide gels.

    • PVDF membranes.

    • Blocking buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Primary antibodies: Rabbit anti-phospho-RIPK1 (Ser166) and Rabbit or Mouse anti-total RIPK1.

    • HRP-conjugated anti-rabbit or anti-mouse secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Pre-incubate cells with desired concentrations of this compound or other inhibitors for 1-2 hours.

    • Stimulate the cells with TNF-α (and z-VAD-FMK for necroptosis induction) for the indicated time (e.g., 1-6 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100-200 µL of ice-cold RIPA buffer.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with primary antibody against phospho-RIPK1 (pSer166) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[7]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe for total RIPK1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Immunoprecipitation of RIPK1

This protocol allows for the enrichment of RIPK1 to confirm direct inhibitor effects or to analyze associated proteins.

Materials:

  • Reagents:

    • IP Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).

    • Anti-RIPK1 antibody for immunoprecipitation.

    • Protein A/G magnetic beads.

    • Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration).

    • Elution Buffer (e.g., 2x Laemmli buffer).

Procedure:

  • Cell Lysis:

    • Lyse treated cells with ice-cold IP Lysis Buffer.

    • Centrifuge to clear the lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 30 minutes at 4°C.

    • Incubate the pre-cleared lysate with the anti-RIPK1 antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

    • Collect the beads using a magnetic stand and wash them three to five times with Wash Buffer.

  • Elution and Analysis:

    • Elute the immunoprecipitated proteins by resuspending the beads in 2x Laemmli buffer and boiling for 5-10 minutes.

    • Analyze the eluate by Western blotting as described above, probing for phospho-RIPK1 and total RIPK1.

Conclusion

Validating the on-target effects of this compound and other RIPK1 inhibitors is crucial for their development as therapeutic agents. The use of phospho-specific antibodies against key activation sites like Ser166 provides a direct and reliable method for assessing target engagement in a cellular context. By employing the detailed protocols and comparative data presented in this guide, researchers can effectively evaluate the potency and specificity of RIPK1 inhibitors, thereby accelerating the discovery of novel treatments for inflammatory and cell death-related diseases.

References

Navigating the Kinome: A Comparative Selectivity Profile of RIPK1-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise targeting of kinase inhibitors is paramount. This guide provides a comparative analysis of the selectivity profile of RIPK1-IN-4, a potent and selective type II kinase inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), against other notable RIPK1 inhibitors. The objective is to offer a clear, data-driven assessment to inform research and development decisions.

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of inflammation, necroptosis, and other cellular signaling pathways. Its dysregulation is implicated in a range of inflammatory diseases and neurodegenerative disorders, making it a compelling therapeutic target. The development of selective RIPK1 inhibitors is a key focus in the quest for novel treatments. This guide assesses the selectivity of this compound in the context of the broader kinome and compares its performance with established alternatives: GSK2982772, Necrostatin-1s, and RIPA-56.

Executive Summary of Kinase Inhibitor Selectivity

The selectivity of a kinase inhibitor is a crucial determinant of its therapeutic window, minimizing off-target effects that can lead to toxicity. The following table summarizes the available quantitative data for this compound and its comparators. It is important to note that a comprehensive, publicly available kinome-wide scan for this compound is not available at the time of this publication, limiting a direct head-to-head comparison across a broad kinase panel.

InhibitorTargetIC50 (nM)Kinome Selectivity Profile
This compound RIPK116Data not publicly available. Described as a "selective" inhibitor.
ADP-Glo Assay10
GSK2982772 Human RIPK116Highly selective; in a 339-kinase panel at 10 µM, no significant off-target binding was observed.[1][2]
Necrostatin-1s (7-Cl-O-Nec-1) RIPK1Not specifiedReported to be highly selective for RIPK1 in a screen of over 400 kinases.[2]
RIPA-56 RIPK113Reported to be selective, with no inhibitory effect on RIPK3 at a concentration of 10 µM.[3][4]

Signaling Pathway of RIPK1

The following diagram illustrates the central role of RIPK1 in cellular signaling pathways, including necroptosis and inflammation. Understanding this pathway is crucial for appreciating the therapeutic potential of selective RIPK1 inhibition.

RIPK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP12 cIAP1/2 TRAF2->cIAP12 cIAP12->RIPK1 Ubiquitination LUBAC LUBAC RIPK1->LUBAC FADD FADD RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 Phosphorylation NEMO NEMO LUBAC->NEMO IKK IKKα/β NEMO->IKK NFkB NF-κB IKK->NFkB Activation Inflammation Inflammation NFkB->Inflammation Transcription Casp8 Caspase-8 FADD->Casp8 Casp8->RIPK1 Cleavage (Inhibition of Necroptosis) Casp8->RIPK3 Cleavage (Inhibition of Necroptosis) Apoptosis Apoptosis Casp8->Apoptosis Cleavage MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Oligomerization & Translocation

Caption: Simplified RIPK1 signaling pathway.

Experimental Protocols

Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental protocols. The following are methodologies commonly employed in the characterization of RIPK1 inhibitors.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[3] This assay is widely used for determining the IC50 values of kinase inhibitors.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Serially dilute the test compound in DMSO.

  • Add the diluted compound or DMSO (vehicle control) to the assay plate.

  • Add the RIPK1 enzyme to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC50 value using a dose-response curve.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.[5][6] The principle is that ligand binding can stabilize a protein, leading to a shift in its thermal denaturation profile.

Materials:

  • Intact cells (e.g., human whole blood or cell lines)

  • Test compound

  • Lysis buffer

  • Antibodies specific for the target protein (e.g., RIPK1)

  • Detection reagents (e.g., for Western blot or ELISA-based methods)

Procedure:

  • Treat intact cells with the test compound or vehicle control.

  • Heat the cell suspensions to a range of temperatures to induce protein denaturation.

  • Lyse the cells to separate soluble and aggregated proteins.

  • Separate the soluble fraction by centrifugation.

  • Detect the amount of soluble target protein at each temperature using a specific antibody-based method (e.g., Western blot, AlphaLISA®, or MSD).

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

  • A shift in the melting curve in the presence of the compound indicates target engagement.

Comparative Discussion

While this compound demonstrates potent inhibition of RIPK1 in biochemical assays, the lack of a publicly available, comprehensive kinome scan limits a direct comparison of its selectivity profile with that of GSK2982772 and Necrostatin-1s.

GSK2982772 stands out with its well-documented and "exquisite" kinase specificity.[7] The data from a 339-kinase panel screen at a high concentration (10 µM) showing no significant off-target binding provides strong evidence for its clean selectivity profile.[1] This high degree of selectivity is a significant advantage in reducing the potential for off-target-related side effects in a clinical setting.

Necrostatin-1s , an optimized analog of the first-in-class RIPK1 inhibitor Necrostatin-1, has also been shown to be highly selective for RIPK1 in a broad kinase screen.[2] This improved selectivity over its predecessor, which was found to also inhibit indoleamine 2,3-dioxygenase (IDO), makes Necrostatin-1s a more reliable tool for specifically studying the role of RIPK1 kinase activity.

Conclusion

This compound is a potent inhibitor of RIPK1 kinase activity. However, for a comprehensive assessment of its therapeutic potential, a detailed kinome-wide selectivity profile is essential. In comparison, GSK2982772 and Necrostatin-1s have demonstrated exceptional selectivity across large kinase panels, setting a high benchmark for new RIPK1 inhibitors. For researchers and drug developers, the choice of inhibitor will depend on the specific application, with highly selective compounds like GSK2982772 being particularly attractive for translational and clinical studies where minimizing off-target effects is a primary concern. The generation and publication of a comprehensive kinome scan for this compound would be a valuable contribution to the field, enabling a more direct and thorough comparison with existing and future RIPK1 inhibitors.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of RIPK1-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular signaling pathways that control inflammation and programmed cell death, specifically necroptosis.[1] Its dysregulation is implicated in a range of inflammatory, autoimmune, and neurodegenerative diseases, making it a promising therapeutic target.[2][3] This guide provides a detailed comparison of RIPK1-IN-4, a potent inhibitor, against other notable alternatives, supported by experimental data and detailed protocols.

This compound is a selective, type II kinase inhibitor that targets the DLG-out inactive conformation of RIPK1.[4][5] This mechanism of action provides high specificity and potency in blocking the kinase activity essential for inducing necroptosis.[4][6]

Quantitative Data Summary: In Vitro Efficacy

The following table summarizes the in vitro potency of this compound in comparison to other well-characterized RIPK1 inhibitors. The data highlights the half-maximal inhibitory concentration (IC50) from biochemical kinase assays and the half-maximal effective concentration (EC50) from cellular necroptosis assays.

Compound Target/Type IC50 / EC50 (nM) Cell Line / Assay Condition Reference
This compound RIPK1 Kinase (Type II)IC50: 16RIP1 Kinase Assay[4][5]
IC50: 10ADP-Glo Kinase Assay[4][5]
Necrostatin-1 (Nec-1) RIPK1 Kinase (Allosteric)EC50: 182Allosteric Inhibition[1]
EC50: 490TNF-α-induced necroptosis in 293T cells[1]
GSK2982772 Human RIPK1IC50: 16Kinase Activity Assay[1]
Monkey RIPK1IC50: 20Kinase Activity Assay[1]
SAR443060 (DNL747) RIPK1 KinaseIC50: 3.9TNF-α–induced pRIPK1 in human PBMCs[1]
PK68 RIPK1 Kinase (Type II)IC50: ~90Kinase Activity Assay[1]
Necroptosis (human)EC50: 23TNF-induced necroptosis in HT-29 cells[1]
Necroptosis (mouse)EC50: 13TNF-induced necroptosis in L929 cells[1]
RIPA-56 RIPK1 KinaseIC50: 13Kinase Activity Assay[7]
Necroptosis (human)EC50: 28Necroptosis in HT-29 cells[8]
Necroptosis (mouse)EC50: 27Necroptosis in L929 cells[8]
Quantitative Data Summary: In Vivo Efficacy

Evaluating the in vivo efficacy of RIPK1 inhibitors is crucial for their therapeutic potential. The mouse model of TNF-α-induced Systemic Inflammatory Response Syndrome (SIRS) is a standard for these assessments, where inhibitors are evaluated on their ability to prevent lethal shock and hypothermia.[1][9] While specific in vivo quantitative data for this compound is not as widely published as for clinical candidates, potent inhibitors with favorable pharmacokinetics have demonstrated significant protection in this model.

Compound Animal Model Key Outcomes Reference
PK68 TNF-α-induced SIRS (mice)Provided strong protection against lethal shock.[9]
Compound 70 (PK68 analog) TNF-α-induced SIRS (mice)Significantly ameliorated hypothermia and lethal shock.[9]
RIPA-56 TNF-α-induced SIRS (mice)Efficacious in protecting mice from lethal shock and organ damage.[8]
GSK'963 Intracerebral Hemorrhage (mice)Systemic administration reduced acute neuronal death.[10]
Necrostatin-1 (Nec-1) TNF-α-induced SIRS (mice)Offers protection, but noted for low metabolic stability and off-target effects.[1][10][11]

Signaling Pathway and Experimental Workflow Visualizations

To clarify the mechanisms and protocols discussed, the following diagrams have been generated using the DOT language.

RIPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_complex_I Complex I (Pro-Survival) cluster_complex_II Complex II (Cell Death) TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 RIPK1_ub RIPK1 (Ub) cIAP1_2->RIPK1_ub Ubiquitination NFkB NF-kB Activation (Survival) RIPK1_ub->NFkB RIPK1_deub RIPK1 (de-Ub) RIPK1_ub->RIPK1_deub Deubiquitination (e.g., CYLD) FADD FADD RIPK1_deub->FADD RIPK3 RIPK3 RIPK1_deub->RIPK3 Casp-8 inhibited Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis MLKL MLKL RIPK3->MLKL Phosphorylation Necroptosis Necroptosis MLKL->Necroptosis Inhibitor This compound (Inhibitor) Inhibitor->RIPK1_deub Blocks Kinase Activity TNFa TNFα TNFa->TNFR1 Binding Experimental_Workflow cluster_workflow In Vitro Necroptosis Inhibition Assay Workflow cluster_key Key Components A 1. Cell Seeding (e.g., HT-29 cells in 96-well plate) B 2. Pre-treatment (Add serial dilutions of this compound. Incubate for 1-2 hours) A->B C 3. Necroptosis Induction (Add TNFα + SMAC mimetic + zVAD.fmk) B->C D 4. Incubation (Incubate for 18-24 hours) C->D E 5. Viability Measurement (e.g., CellTiter-Glo, MTT assay) D->E F 6. Data Analysis (Normalize data, plot dose-response curve, and calculate EC50 value) E->F TNF TNFα SMAC SMAC mimetic (cIAP inhibitor) zVAD zVAD.fmk (Pan-caspase inhibitor) Inhibitor This compound

References

The Critical Role of Inactive Enantiomers as Negative Controls in RIPK1 Inhibitor Research

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the use of active and inactive enantiomers of RIPK1 inhibitors, highlighting the importance of rigorous experimental controls in drug discovery and development.

In the competitive landscape of drug discovery, particularly in the development of kinase inhibitors, the validation of a compound's on-target effects is paramount. Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical therapeutic target in a range of inflammatory diseases, neurodegenerative disorders, and cancer. As potent and selective RIPK1 inhibitors are being developed, the use of appropriate negative controls becomes indispensable to ensure that the observed biological effects are a direct consequence of inhibiting the intended target. This guide provides a detailed comparison of an active RIPK1 inhibitor, GSK'963, and its corresponding inactive enantiomer, GSK'962, underscoring the scientific rigor that such controls bring to preclinical research.

The Logic of Enantiomeric Controls

Enantiomers are chiral molecules that are mirror images of each other but are non-superimposable. While they share the same chemical formula and connectivity, their three-dimensional arrangement can lead to vastly different biological activities. In the context of kinase inhibitors, it is common for one enantiomer to be highly active, fitting precisely into the ATP-binding pocket of the target enzyme, while the other enantiomer is inactive due to steric hindrance. The inactive enantiomer serves as an ideal negative control because it is structurally and chemically almost identical to the active compound, differing only in its stereochemistry. This similarity allows researchers to distinguish between the intended on-target effects of the active inhibitor and any potential off-target or non-specific effects.

cluster_0 Rationale for Using Inactive Enantiomers Active Enantiomer Active Enantiomer Biological System Biological System Active Enantiomer->Biological System Introduced to Inactive Enantiomer Inactive Enantiomer Inactive Enantiomer->Biological System Introduced to On-Target Effect On-Target Effect Biological System->On-Target Effect Observed with active enantiomer Off-Target/Non-Specific Effects Off-Target/Non-Specific Effects Biological System->Off-Target/Non-Specific Effects Potentially observed with both

Caption: Logical diagram illustrating the use of an inactive enantiomer as a negative control.

Comparative Efficacy of GSK'963 and its Inactive Enantiomer GSK'962

GSK'963 is a potent and selective RIPK1 kinase inhibitor, while its enantiomer, GSK'962, has been shown to be inactive.[1] This enantiomeric pair provides a robust tool for validating the on-target effects of RIPK1 inhibition in various experimental models.

Biochemical Potency

The direct inhibitory effect on RIPK1 kinase activity can be quantified using biochemical assays. The ADP-Glo™ kinase assay, for instance, measures the amount of ADP produced by the kinase, which is directly proportional to its activity. In such assays, GSK'963 demonstrates potent inhibition of RIPK1, whereas GSK'962 is largely inactive.[1][2]

CompoundBiochemical AssayTargetIC50 (nM)
GSK'963FP binding assayRIPK129
GSK'962FP binding assayRIPK1>10,000
GSK'963ADP-Glo kinase assayRIPK18
GSK'962ADP-Glo kinase assayRIPK1Inactive

Table 1: Biochemical Potency of GSK'963 and GSK'962 against RIPK1. IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Data from Berger et al., 2015.[1]

Cellular Activity in Necroptosis Models

RIPK1 kinase activity is a key driver of necroptosis, a form of programmed cell death. The efficacy of RIPK1 inhibitors is often assessed in cellular models of TNF-α-induced necroptosis. In these assays, the active inhibitor GSK'963 effectively protects cells from necroptotic cell death at nanomolar concentrations, while the inactive enantiomer GSK'962 shows minimal to no protective effect, even at much higher concentrations.[1]

Cell LineSpeciesNecroptosis InductionCompoundIC50 (nM)
L929MurineTNF-α + zVAD-fmkGSK'9631
L929MurineTNF-α + zVAD-fmkGSK'962>10,000
U937HumanTNF-α + zVAD-fmkGSK'9634
U937HumanTNF-α + zVAD-fmkGSK'962>10,000
Primary BMDMsMurineTNF-α + zVAD-fmkGSK'9633
Primary Human NeutrophilsHumanTNF-α + zVAD-fmk + SMAC mimeticGSK'9630.9

Table 2: Cellular Activity of GSK'963 and GSK'962 in Necroptosis Assays. IC50 values represent the concentration of the inhibitor required to achieve 50% protection from necroptotic cell death. Data from Berger et al., 2015.[1]

Signaling Pathways and Experimental Workflow

The signaling cascade leading to necroptosis is initiated by stimuli such as TNF-α binding to its receptor, TNFR1. This triggers the formation of Complex I, which can lead to pro-survival signaling through NF-κB. Under certain conditions, such as the inhibition of caspase-8, a secondary complex called the necrosome (or Complex IIb) forms, containing activated RIPK1 and RIPK3. RIPK1 autophosphorylates and then phosphorylates RIPK3, which in turn phosphorylates MLKL, the executioner of necroptosis.

TNF-alpha TNF-alpha TNFR1 TNFR1 TNF-alpha->TNFR1 Complex I Complex I TNFR1->Complex I NF-kB Survival NF-kB Survival Complex I->NF-kB Survival Complex IIb (Necrosome) Complex IIb (Necrosome) Complex I->Complex IIb (Necrosome) RIPK1 (active) RIPK1 (active) Complex IIb (Necrosome)->RIPK1 (active) RIPK3 (active) RIPK3 (active) RIPK1 (active)->RIPK3 (active) MLKL (active) MLKL (active) RIPK3 (active)->MLKL (active) Necroptosis Necroptosis MLKL (active)->Necroptosis GSK'963 GSK'963 GSK'963->RIPK1 (active) Inhibits

Caption: Simplified RIPK1-mediated necroptosis signaling pathway.

A typical experimental workflow to compare the active and inactive enantiomers involves parallel assays where cells or enzymes are treated with a dose range of each compound.

cluster_0 Experimental Workflow Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Dose Response Setup Dose Response Setup Prepare Reagents->Dose Response Setup Active Inhibitor Active Inhibitor Dose Response Setup->Active Inhibitor Inactive Enantiomer Inactive Enantiomer Dose Response Setup->Inactive Enantiomer Assay Assay Active Inhibitor->Assay Inactive Enantiomer->Assay Data Acquisition Data Acquisition Assay->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Experimental workflow for comparing active and inactive enantiomers.

Detailed Experimental Protocols

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant human RIPK1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • Test compounds (GSK'963 and GSK'962) at various concentrations

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compound or DMSO (vehicle control) to the assay wells.

  • Add the RIPK1 enzyme to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 1 hour).

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Necroptosis Assay (TNF-α-induced in L929 cells)

This assay measures the ability of an inhibitor to protect cells from TNF-α-induced necroptosis.

Materials:

  • L929 murine fibrosarcoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • TNF-α (murine)

  • zVAD-fmk (pan-caspase inhibitor)

  • Test compounds (GSK'963 and GSK'962) at various concentrations

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well clear-bottom black plates

Procedure:

  • Seed L929 cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for a specified time (e.g., 1 hour).

  • Induce necroptosis by adding a combination of TNF-α (e.g., 10 ng/mL) and zVAD-fmk (e.g., 20 µM).

  • Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

  • Equilibrate the plates to room temperature.

  • Add CellTiter-Glo® Reagent to each well to measure cell viability based on ATP levels.

  • Measure the luminescence using a plate reader.

  • Calculate the percent protection for each compound concentration and determine the EC50 value.

Conclusion

The use of inactive enantiomers as negative controls is a cornerstone of rigorous pharmacological research. The stark contrast in the biochemical and cellular activities of GSK'963 and its inactive enantiomer GSK'962 provides a compelling case for the on-target inhibition of RIPK1 by the active compound. By incorporating such well-defined controls, researchers can confidently attribute the observed therapeutic effects to the modulation of the intended target, thereby accelerating the development of novel and effective RIPK1-targeted therapies. This approach not only enhances the quality and reproducibility of preclinical data but also provides a stronger foundation for the successful clinical translation of promising drug candidates.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of RIPK1-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of RIPK1-IN-4, a potent and selective type II kinase inhibitor of receptor-interacting protein 1 (RIPK1) kinase. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Understanding the Hazards

Key Precautionary Measures for Similar Compounds [1]:

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Avoid release to the environment.

  • If swallowed, call a poison center or doctor.

Quantitative Data

The following table summarizes the inhibitory activity of this compound.

TargetIC50
RIPK116 nM
ADP-Glo Kinase10 nM

Source: MedChemExpress, AbMole BioScience, TargetMol, AdooQ Bioscience[2][3][4][5]

Proper Disposal Procedures

A formal disposal plan should be established before beginning any experiment.[1] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1]

Step 1: Waste Segregation and Collection
  • Designated Waste Container : All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, pipette tips) and liquid waste (e.g., unused solutions, rinsates) must be collected in a designated, leak-proof hazardous waste container.[1]

  • Compatibility : Ensure the container is compatible with the chemical. Plastic containers are often preferred for chemical waste.[1]

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and the date accumulation started.[1]

  • Segregation : Do not mix this compound waste with incompatible materials. It is best practice to collect different chemical wastes in separate containers to avoid hazardous reactions. Keep it separate from strong acids, bases, and oxidizing/reducing agents.[1]

Step 2: Storage
  • Satellite Accumulation Area : Store the sealed hazardous waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[1]

Step 3: Final Disposal
  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow Regulations : Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.

Step 4: Decontamination of Empty Containers
  • Triple Rinsing : To render a container "empty" by regulatory standards, triple rinse it with a suitable solvent.[1]

  • Rinsate Collection : The rinsate from this cleaning process is considered hazardous waste and must be collected in the designated liquid hazardous waste container for this compound.[1]

  • Final Container Disposal : Once triple-rinsed, the container can be considered "empty." Remove or deface the original label before disposing of it in the appropriate non-hazardous waste stream, as per your institution's guidelines.[1]

RIPK1 Signaling Pathway

The diagram below illustrates the central role of RIPK1 in mediating cellular signaling pathways, leading to either cell survival (NF-κB activation) or programmed cell death (apoptosis or necroptosis). This compound acts as an inhibitor in this pathway.

RIPK1_Signaling_Pathway cluster_complex_I TNF-α Stimulation cluster_complex_IIa Apoptotic Complex cluster_necrosome Necroptotic Complex TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1_2 cIAP1/2 TRAF2->cIAP1_2 cIAP1_2->RIPK1 FADD FADD RIPK1->FADD cIAP1/2 inhibition Caspase8 Caspase-8 RIPK1->Caspase8 RIPK3 RIPK3 RIPK1->RIPK3 Caspase-8 inhibition Complex_I Complex I NFkB NF-κB Activation (Cell Survival) Complex_I->NFkB FADD->Caspase8 Complex_IIa Complex IIa Apoptosis Apoptosis Complex_IIa->Apoptosis MLKL MLKL RIPK3->MLKL Necrosome Necrosome (Complex IIb) Necroptosis Necroptosis Necrosome->Necroptosis RIPK1_IN_4 This compound RIPK1_IN_4->RIPK1 Inhibits Kinase Activity

Caption: RIPK1 signaling pathway leading to cell survival or death.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided search results, a general protocol for immunoprecipitation of RIPK1-containing complexes in macrophages can be adapted for studying the effects of this inhibitor.

Immunoprecipitation of RIPK1 Complexes

This protocol is based on strategies used to isolate RIPK1/RIPK3 complexes in mouse macrophages.[6]

Objective: To isolate and analyze RIPK1-containing protein complexes (e.g., Complex I, Complex IIa, or the necrosome) from cell lysates to study the effects of this compound on complex formation.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • This compound

  • Inducing agent (e.g., TNF-α, LPS)

  • Caspase inhibitor (e.g., IDN6556/z-VAD-FMK)

  • Lysis buffer

  • Protein A/G magnetic beads

  • Anti-RIPK1 antibody or anti-FLAG antibody (for FLAG-tagged proteins)

  • Wash buffers

  • SDS-PAGE and Western blot reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Pre-treat cells with this compound at the desired concentration for a specified time.

    • Induce the formation of specific RIPK1 complexes. For example, to induce necroptosis and the necrosome, treat with an appropriate stimulus (e.g., LPS) and a caspase inhibitor.[6]

  • Cell Lysis:

    • Wash cells with cold PBS.

    • Lyse the cells on ice using a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody specific to a component of the complex (e.g., anti-RIPK1) overnight at 4°C with gentle rotation.

    • Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Washing:

    • Use a magnetic rack to separate the beads from the lysate.

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the immunoprecipitated samples by SDS-PAGE and Western blotting using antibodies against expected components of the complex (e.g., RIPK1, RIPK3, FADD, Caspase-8, MLKL) to determine the effect of this compound on complex assembly.

References

Personal protective equipment for handling RIPK1-IN-4

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for RIPK1-IN-4

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. As a potent and selective kinase inhibitor, this compound requires careful handling to minimize exposure and ensure a safe laboratory environment.[1][2][3][4] While some suppliers may not classify this compound as hazardous, it is best practice to handle all potent, biologically active small molecules with a high degree of caution.[5][6] This document outlines essential personal protective equipment (PPE), operational procedures, and disposal plans based on general safety protocols for potent research-grade kinase inhibitors.[7][8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to prevent inhalation, dermal, and ocular exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) Respirator: NIOSH-approved N95 or higher-rated respirator. Hand Protection: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles. Body Protection: Dedicated disposable lab coat. Ventilation: Certified chemical fume hood or powder containment hood.[7]
Solution Preparation and Handling Hand Protection: Double-gloving with nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if a splash hazard exists. Body Protection: Standard lab coat. Ventilation: Certified chemical fume hood.[7]
Cell Culture and In Vitro Assays Hand Protection: Nitrile gloves. Eye Protection: Safety glasses with side shields. Body Protection: Standard lab coat. Ventilation: Class II biological safety cabinet.[7]
Waste Disposal Hand Protection: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Body Protection: Standard lab coat.

Operational Plan: Step-by-Step Guidance

A clear and concise operational plan is essential for the safe management of this compound within the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage of Solid Compound: Store the powdered form of this compound in a tightly sealed container at -20°C for long-term stability.[9]

  • Storage of Solutions: Prepare stock solutions and store them in aliquots at -80°C to prevent repeated freeze-thaw cycles.[1][2][9]

Weighing and Solution Preparation
  • Designated Area: All manipulations of the solid compound and concentrated solutions must be performed in a designated and clearly marked area within a certified chemical fume hood.[7]

  • Avoid Inhalation: To prevent the inhalation of fine powders, wear a NIOSH-approved N95 or higher-rated respirator when handling the solid form.[7]

  • Use of Dedicated Equipment: Use dedicated spatulas and weighing papers. If not possible, thoroughly decontaminate all equipment after use.

  • Solubility: this compound is soluble in DMSO.[2][3] Sonication may be used to aid dissolution.[2] For in vivo experiments, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, though this may need to be optimized.[2]

Experimental Use
  • Preventing Contamination: Avoid cross-contamination by using dedicated equipment and sterile techniques, especially for cell culture applications.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]

Spill Management

In the event of a spill, a clear and immediate response is necessary to contain the area and prevent exposure.[9]

  • Evacuate: Evacuate the immediate area.

  • PPE: Wear appropriate PPE, including respiratory protection, double gloves, a lab coat, and chemical splash goggles.

  • Solid Spills: Carefully cover the spill with absorbent material to avoid creating dust. Gently sweep the material into a sealed container for hazardous waste disposal.[9]

  • Liquid Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[9]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[8]

  • Solid Waste: Collect any solid waste, including contaminated gloves, weighing papers, and disposable lab coats, in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including unused solutions and contaminated media, in a dedicated, labeled, and sealed hazardous waste container. Do not pour down the drain.[9]

  • Contaminated Sharps: Dispose of any contaminated sharps, such as pipette tips and needles, in a puncture-resistant sharps container labeled for hazardous chemical waste.[8]

Visual Workflow for Safe Handling

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_exp Experimental Phase cluster_cleanup Cleanup & Disposal Phase A 1. Don PPE (Lab coat, double gloves, goggles, respirator for solids) B 2. Prepare Fume Hood (Verify airflow, clear workspace) A->B C 3. Weigh Solid this compound B->C D 4. Prepare Stock Solution (e.g., with DMSO) C->D E 5. Aliquot and Store (Store at -80°C) D->E F 6. Use in Experiment (e.g., cell culture in BSC) E->F G 7. Decontaminate Equipment F->G H 8. Dispose of Waste (Solid, liquid, sharps in labeled containers) G->H I 9. Doff PPE H->I J 10. Wash Hands Thoroughly I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.